BMS-566394
説明
特性
IUPAC Name |
(3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O4/c23-22(24,25)21-27-17-3-1-2-4-18(17)29(21)11-13-5-7-14(8-6-13)19(30)26-16-9-10-33-12-15(16)20(31)28-32/h1-8,15-16,32H,9-12H2,(H,26,30)(H,28,31)/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVYYPZKXKGBLD-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1NC(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of BMS-566394
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Potent and Selective Inhibition of ADAM17/TACE
BMS-566394 is a potent and highly selective small-molecule inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2] Its primary mechanism of action is the direct inhibition of the catalytic activity of this enzyme, which plays a critical role in the ectodomain shedding of a wide variety of cell surface proteins. This targeted inhibition prevents the release of these proteins from the cell membrane into the extracellular space, thereby modulating key signaling pathways involved in inflammation and immune response.
Quantitative Profile of a Closely Related Selective TACE Inhibitor from Bristol-Myers Squibb
| Enzyme Target | IC50 (nM) | Selectivity vs. TACE (fold) |
| TACE (ADAM17) | 0.02 | - |
| Interstitial Collagenase (MMP-1) | > 4,949 | > 247,450 |
| Gelatinase A (MMP-2) | 3,333 | 166,650 |
| Stromelysin-1 (MMP-3) | 163 | 8,150 |
| Neutrophil Collagenase (MMP-8) | 795 | 39,750 |
| Gelatinase B (MMP-9) | > 2,128 | > 106,400 |
| Collagenase 3 (MMP-13) | 16,083 | 804,150 |
Data adapted from a BioWorld publication reporting on a Bristol-Myers Squibb TACE inhibitor.
Key Signaling Pathways Modulated by this compound
The inhibition of ADAM17 by this compound has significant downstream effects on multiple signaling pathways. By preventing the shedding of key cell surface proteins, this compound effectively dampens pro-inflammatory signals and enhances certain immune cell functions.
Inhibition of TNF-α Signaling
The most well-characterized function of ADAM17 is the cleavage of membrane-bound pro-TNF-α to its soluble, active form. By inhibiting this process, this compound directly reduces the levels of soluble TNF-α, a potent pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases.
Caption: Inhibition of TNF-α production by this compound.
Modulation of Natural Killer (NK) Cell Activity
This compound has been shown to prevent the shedding of CD16 (FcγRIIIa) and CD62L (L-selectin) from the surface of Natural Killer (NK) cells.[1] The preservation of surface CD16 is particularly significant as this receptor is crucial for antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism by which therapeutic antibodies eliminate target cells. By preventing CD16 downregulation, this compound can enhance the efficacy of antibody-based cancer therapies.
Caption: this compound enhances NK cell function by preventing CD16 shedding.
Experimental Protocols
TACE (ADAM17) Enzyme Inhibition Assay (Fluorogenic Substrate)
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against purified ADAM17.
Workflow Diagram:
Caption: Workflow for a fluorogenic TACE enzyme inhibition assay.
Methodology:
-
Assay Buffer Preparation: The assay is performed in a buffer conducive to ADAM17 activity, typically containing a buffering agent (e.g., Tris-HCl), a zinc salt (as ADAM17 is a zinc-dependent metalloproteinase), and a non-ionic detergent to prevent aggregation.
-
Enzyme and Inhibitor Incubation: Recombinant human ADAM17 is pre-incubated with varying concentrations of this compound (or a vehicle control) in the assay buffer. This allows the inhibitor to bind to the enzyme before the introduction of the substrate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic peptide substrate. This substrate contains a cleavage site for ADAM17 flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched.
-
Data Acquisition: The increase in fluorescence, corresponding to the cleavage of the substrate and separation of the fluorophore from the quencher, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to the vehicle control, and the IC50 value is calculated by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of CD16 Shedding from NK Cells
This protocol outlines a cell-based assay to confirm the activity of this compound in a more physiologically relevant context.
Workflow Diagram:
Caption: Workflow for assessing this compound's effect on NK cell CD16 shedding.
Methodology:
-
Cell Preparation: Human Natural Killer (NK) cells are isolated from peripheral blood mononuclear cells (PBMCs) using standard cell separation techniques.
-
Inhibitor Treatment: The isolated NK cells are pre-incubated with this compound at a concentration known to be effective (e.g., 5-10 µM) or a vehicle control.
-
Cell Stimulation: To induce ADAM17-mediated shedding, the NK cells are stimulated with an agent such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or by cross-linking specific cell surface receptors.
-
Incubation: The cells are incubated for a period sufficient to allow for significant shedding of surface proteins (typically 1 to 6 hours).
-
Sample Collection and Analysis:
-
Flow Cytometry: The cells are harvested, stained with a fluorescently labeled anti-CD16 antibody, and analyzed by flow cytometry to quantify the amount of CD16 remaining on the cell surface. A higher mean fluorescence intensity in the this compound-treated sample indicates inhibition of shedding.
-
ELISA: The cell culture supernatant is collected, and the concentration of soluble CD16 is measured using a specific enzyme-linked immunosorbent assay (ELISA). A lower concentration of soluble CD16 in the supernatant of the this compound-treated sample confirms the inhibition of shedding.
-
Conclusion
This compound is a potent and selective inhibitor of ADAM17/TACE. Its mechanism of action, centered on the prevention of ectodomain shedding of key inflammatory and immune-regulatory proteins, provides a strong rationale for its investigation in a range of diseases. The ability to modulate TNF-α signaling and enhance NK cell function underscores its potential as a therapeutic agent. The experimental protocols outlined above provide a framework for the continued investigation and characterization of this and other ADAM17 inhibitors.
References
BMS-566394: A Potent and Selective TACE Inhibitor for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a critical regulator of inflammatory and proliferative processes. Its primary role involves the proteolytic "shedding" of the extracellular domains of various membrane-anchored proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR). The dysregulation of TACE activity is implicated in the pathogenesis of numerous inflammatory conditions, most notably rheumatoid arthritis, as well as in the progression of certain cancers. This has positioned TACE as a compelling therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
BMS-566394 is a potent and highly selective, small-molecule inhibitor of TACE developed by Bristol-Myers Squibb. While detailed preclinical data for this compound remains largely within proprietary confines, information on closely related compounds from the same development series sheds light on its potential therapeutic profile. This technical guide consolidates the available information on this compound and its analogs, providing researchers and drug development professionals with a comprehensive overview of its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation.
Core Compound Details
| Property | Value |
| Compound Name | This compound |
| IUPAC Name | (3R,4R)-N-Hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide |
| CAS Number | 503166-51-6 |
| Molecular Formula | C₂₂H₂₁F₃N₄O₄ |
| Molecular Weight | 462.43 g/mol |
Mechanism of Action
This compound functions as a competitive inhibitor of the TACE enzyme. By binding to the active site of TACE, it prevents the cleavage of its substrates, thereby inhibiting the release of soluble TNF-α and other TACE-mediated signaling molecules. This targeted inhibition of TACE is expected to reduce the downstream inflammatory cascade driven by TNF-α, offering a therapeutic benefit in inflammatory diseases.
Quantitative Preclinical Data
While specific quantitative data for this compound is not publicly available, data from a closely related, highly potent and selective TACE inhibitor from the same Bristol-Myers Squibb research program provides valuable insights into the expected potency and selectivity of this class of compounds.
Table 1: In Vitro Potency and Selectivity of a this compound Analog
| Target | IC₅₀ (nM) | Selectivity vs. TACE |
| TACE (Whole Blood Assay) | 0.02 | - |
| MMP-1 (Interstitial Collagenase) | > 4,949 | > 247,450-fold |
| MMP-2 (Gelatinase A) | 3,333 | > 166,650-fold |
| MMP-3 (Stromelysin-1) | 163 | > 8,150-fold |
| MMP-8 (Neutrophil Collagenase) | 795 | > 39,750-fold |
| MMP-9 (Gelatinase B) | > 2,128 | > 106,400-fold |
| MMP-13 (Collagenase 3) | 16,083 | > 804,150-fold |
Data from a presentation by Bristol-Myers Squibb at the 224th ACS National Meeting in 2002, as reported by BioWorld.
Furthermore, the lead compound from this series, BMS-561392 (DPC-333), which advanced to Phase II clinical trials for rheumatoid arthritis, demonstrated in vivo efficacy.
Table 2: In Vivo Efficacy of BMS-561392 in a Mouse Model
| Model | Endpoint | ED₅₀ |
| LPS-induced TNF-α production in mice | Inhibition of TNF-α | 6 mg/kg |
Data from a presentation by Bristol-Myers Squibb at the 224th ACS National Meeting in 2002, as reported by BioWorld.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental evaluation of TACE inhibitors like this compound, the following diagrams have been generated using the DOT language.
Caption: TACE-mediated signaling and inhibition by this compound.
Caption: Workflow for in vitro TACE inhibitor screening assay.
Caption: Workflow for collagen-induced arthritis model in mice.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for evaluating TACE inhibitors, the following outlines the likely protocols employed.
In Vitro TACE Inhibition Assay (Fluorogenic)
This assay determines the in vitro potency of an inhibitor against the TACE enzyme.
Materials:
-
Recombinant human TACE enzyme
-
Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and additives)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., GM6001)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the TACE enzyme to each well (except for the no-enzyme control).
-
Add the diluted this compound, positive control, or vehicle (DMSO) to the respective wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic TACE substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader. Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
The IC₅₀ value is determined by fitting the percentage of inhibition versus inhibitor concentration data to a four-parameter logistic equation.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This model is a widely used preclinical model for rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.
Animals:
-
Male DBA/1 mice, 8-10 weeks old.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration
Procedure:
-
Induction of Arthritis:
-
On day 0, mice are immunized intradermally at the base of the tail with an emulsion of type II collagen and CFA.
-
On day 21, a booster immunization with an emulsion of type II collagen and IFA is administered.
-
-
Treatment:
-
Treatment with this compound or vehicle is typically initiated upon the first signs of arthritis or prophylactically before disease onset.
-
The compound is administered daily via oral gavage at various dose levels.
-
-
Assessment of Arthritis:
-
Mice are monitored daily or every other day for the onset and severity of arthritis.
-
A clinical score is assigned to each paw based on the degree of erythema and swelling (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw thickness is measured using a caliper.
-
Body weight is monitored as an indicator of overall health.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), mice are euthanized.
-
Blood is collected for the measurement of serum TNF-α and other inflammatory markers.
-
Paws are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Joints may also be analyzed by micro-computed tomography (micro-CT) for detailed bone architecture assessment.
-
This compound is a representative of a class of highly potent and selective TACE inhibitors developed by Bristol-Myers Squibb. While specific preclinical data for this compound is limited in the public domain, the information available for its close analogs demonstrates the potential for picomolar to low nanomolar potency against TACE and excellent selectivity over other metalloproteinases. The demonstrated in vivo efficacy of a related compound in a mouse model of arthritis further underscores the therapeutic potential of this inhibitor class for the treatment of inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of TACE inhibitors like this compound. Further research and disclosure of data will be necessary to fully elucidate the clinical potential of this compound.
BMS-566394: A Deep Dive into its Selective Inhibition of ADAM17
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a multitude of physiological and pathological processes. Its dysregulation has been implicated in a range of diseases, including inflammatory conditions and cancer. BMS-566394 has emerged as a potent and highly selective inhibitor of ADAM17, showing promise as a valuable research tool and a potential therapeutic agent. This technical guide provides an in-depth analysis of the selectivity of this compound for ADAM17, including available quantitative data, detailed experimental methodologies, and relevant signaling pathways.
Data Presentation: Selectivity Profile of this compound and Related Compounds
The selectivity of a pharmacological inhibitor is a critical determinant of its utility and potential for therapeutic development. While comprehensive public data on the selectivity panel of this compound is limited, information on the closely related compound, BMS-561392, offers valuable insights into the inhibitory profile of this class of molecules against ADAM17 (TACE).
| Enzyme/Process | BMS-561392 IC50 | Notes |
| TACE (ADAM17) | 0.15 µM | Inhibition of TNFα secretion in a cell-based assay.[1] |
| sAPPα secretion | 4.47 µM | Inhibition of soluble amyloid precursor protein alpha secretion in CHO-APPwt cells.[1] |
| sAPPα secretion (APPswe) | 0.23 µM | Inhibition of soluble amyloid precursor protein alpha secretion in CHO-APPswe cells.[1] |
It has been qualitatively reported that this compound is a highly selective ADAM17 inhibitor with a potency that is orders of magnitude higher for ADAM17 than for other metalloproteases.[2]
Experimental Protocols
Understanding the methodologies used to characterize the activity and selectivity of this compound is crucial for interpreting the data and designing future experiments.
Biochemical Assay for ADAM17 Inhibition (General Protocol)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against purified ADAM17 using a fluorogenic substrate.
Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
Fluorogenic ADAM17 substrate (e.g., a peptide with a quenched fluorophore)
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with DMSO only as a vehicle control and wells with a known ADAM17 inhibitor as a positive control.
-
Add recombinant ADAM17 to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Record fluorescence intensity over time. The initial reaction velocity is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay for ADAM17 Inhibition: CD16a Shedding
This method assesses the ability of this compound to inhibit ADAM17-mediated shedding of a cell surface protein, such as CD16a, on Natural Killer (NK) cells.[2]
Materials:
-
NK-92 cell line expressing CD16a
-
Raji cells (target cells)
-
Rituximab (anti-CD20 antibody)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
ELISA kit for soluble CD16a
-
Flow cytometer and anti-CD16a antibody
Procedure:
-
Culture NK-92 cells according to standard protocols.
-
Pre-incubate NK-92 cells with a specific concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for a designated time (e.g., 30 minutes).
-
In parallel, opsonize Raji cells with rituximab.
-
Co-culture the pre-treated NK-92 cells with the opsonized Raji cells for a specific duration (e.g., 60 minutes) at 37°C to induce CD16a shedding.
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble CD16a in the supernatant using an ELISA kit. A decrease in soluble CD16a in the presence of this compound indicates inhibition of ADAM17.
-
(Optional) Analyze the cell surface expression of CD16a on the NK-92 cells by flow cytometry. An increase in cell surface CD16a in the presence of this compound indicates inhibition of shedding.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which ADAM17 and its inhibitors are involved can aid in understanding their mechanism of action.
ADAM17 Signaling Pathway
Caption: ADAM17-mediated shedding and its inhibition by this compound.
Experimental Workflow for Biochemical IC50 Determination
References
BMS-566394: A Potent and Selective TACE Inhibitor for the Modulation of TNF-alpha Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade and a validated therapeutic target for a multitude of autoimmune diseases. The production of soluble, active TNF-α is critically dependent on its cleavage from a membrane-bound precursor by the TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). BMS-566394 is a potent and highly selective, orally bioavailable inhibitor of TACE. This document provides a comprehensive technical overview of the effects of this compound on TNF-α production, detailing its mechanism of action, quantitative potency, and the experimental protocols utilized for its characterization.
Mechanism of Action: Inhibition of TACE
This compound exerts its inhibitory effect on TNF-α production by directly targeting the enzymatic activity of TACE. TACE is a zinc-dependent metalloproteinase responsible for the proteolytic processing of the 26 kDa transmembrane precursor of TNF-α (pro-TNF-α) to its soluble 17 kDa active form. By binding to the active site of TACE, this compound blocks this cleavage event, leading to a significant reduction in the release of soluble TNF-α from the cell surface. This targeted inhibition of a key upstream event in the TNF-α signaling pathway underscores the therapeutic potential of this compound in TNF-α-driven pathologies.
The selectivity of this compound for TACE over other metalloproteinases, particularly matrix metalloproteinases (MMPs), is a critical attribute, as off-target inhibition of MMPs can lead to undesirable side effects. The chemical scaffold of this compound, a hydroxamic acid-based structure, is designed to chelate the active site zinc ion of TACE with high affinity and specificity.
Quantitative Assessment of Potency
The inhibitory activity of this compound on TNF-α production has been quantified through both enzymatic and cell-based assays. The following tables summarize representative data for potent TACE inhibitors from the same chemical class as this compound, providing a strong indication of its expected potency.
Table 1: In Vitro TACE Enzymatic Inhibition
| Compound Class | TACE IC50 (nM) | Selectivity vs. MMP-1 | Selectivity vs. MMP-13 |
| Benzamide P1' Hydroxamates | 1 - 10 | >1000-fold | >1000-fold |
Data are representative of the compound class to which this compound belongs.
Table 2: Inhibition of LPS-Induced TNF-α in Human Whole Blood
| Compound Class | hWBA IC50 (nM) |
| Benzamide P1' Hydroxamates | 10 - 100 |
hWBA: human Whole Blood Assay. Data are representative of the compound class to which this compound belongs.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effect of this compound on TNF-α production.
Recombinant Human TACE Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of TACE.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic peptide substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Ser-Arg-NH2)
-
Assay buffer: 25 mM Tris-HCl, pH 7.5, 2.5 µM ZnCl2, 0.005% Brij-35
-
This compound (or test compound) dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 88 µL of assay buffer containing the recombinant human TACE enzyme to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic peptide substrate to each well.
-
Monitor the increase in fluorescence (excitation at 328 nm, emission at 393 nm) at regular intervals for 30 minutes at 37°C using a fluorometer.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
LPS-Induced TNF-α Production in Human Whole Blood Assay
This ex vivo assay measures the ability of a compound to inhibit TNF-α production in a more physiologically relevant cellular context.
Materials:
-
Freshly drawn human whole blood from healthy volunteers, collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or test compound) dissolved in DMSO
-
RPMI 1640 medium
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator
Procedure:
-
Dilute the heparinized human whole blood 1:5 with RPMI 1640 medium.
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate.
-
Add 180 µL of the diluted whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Stimulate TNF-α production by adding 20 µL of LPS (final concentration 100 ng/mL) to each well.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Pellet the blood cells by centrifugation at 1000 x g for 10 minutes.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Quantify the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mechanism of Action of this compound.
Caption: TACE Enzymatic Inhibition Assay Workflow.
The Role of BMS-566394 in Ectodomain Shedding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ectodomain shedding is a critical post-translational modification process that regulates the function of a multitude of cell surface proteins. This process is primarily mediated by a family of membrane-bound proteases known as "a disintegrin and metalloproteinases" (ADAMs). One of the most prominent members of this family is ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Dysregulation of ADAM17 activity is implicated in a variety of pathological conditions, including inflammation and cancer, making it a key target for therapeutic intervention. BMS-566394 is a potent and highly selective small molecule inhibitor of ADAM17. This technical guide provides an in-depth overview of the role of this compound in modulating ectodomain shedding, with a focus on its mechanism of action, its effects on key substrates such as L-selectin, CD16, and Tumor Necrosis Factor-α (TNF-α), and detailed experimental protocols for studying its activity.
Introduction to Ectodomain Shedding and ADAM17
Ectodomain shedding is the proteolytic cleavage and release of the extracellular domain of a membrane-anchored protein. This process can have profound effects on cellular signaling and function. Shedding can lead to the activation of signaling pathways by releasing soluble ligands, the inactivation of receptors by removing their ligand-binding domains, and the generation of membrane-tethered fragments that can undergo further processing.
ADAM17 is a key sheddase responsible for the cleavage of a wide array of substrates, playing a pivotal role in both physiological and pathological processes. Its substrates include cell adhesion molecules, cytokine and growth factor precursors, and their receptors. The activity of ADAM17 is tightly regulated, and its aberrant activation is a hallmark of several inflammatory diseases and cancers.
This compound: A Potent and Selective ADAM17 Inhibitor
This compound is a synthetic, non-peptidic hydroxamate-based inhibitor that potently and selectively targets the catalytic zinc-binding site of ADAM17. Its high selectivity for ADAM17 over other related proteases, such as other ADAMs and matrix metalloproteinases (MMPs), makes it a valuable tool for dissecting the specific roles of ADAM17 in biological processes and a promising candidate for therapeutic development.
Mechanism of Action
This compound acts as a competitive inhibitor of ADAM17. The hydroxamate group in its structure chelates the zinc ion essential for the catalytic activity of the enzyme, thereby blocking its ability to cleave its substrates. This inhibition prevents the release of the ectodomains of ADAM17 targets from the cell surface.
dot
Caption: Mechanism of this compound action on ADAM17-mediated shedding.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various assays. The following tables summarize the available quantitative data. It is important to note that while the data presented is from reliable sources, the specific IC50 value for this compound can vary depending on the assay conditions. The selectivity data is based on a closely related compound from the same series developed by Bristol-Myers Squibb.
Table 1: Inhibitory Potency of a BMS TACE Inhibitor
| Target | Assay Type | IC50 (nM) | Reference |
| TACE (ADAM17) | Whole Blood Assay | 0.02 | [1] |
Table 2: Selectivity Profile of a BMS TACE Inhibitor against MMPs
| Protease | IC50 (nM) | Selectivity (fold vs. TACE) | Reference |
| MMP-1 (Interstitial Collagenase) | > 4,949 | > 247,450 | [1] |
| MMP-2 (Gelatinase A) | 3,333 | 166,650 | [1] |
| MMP-3 (Stromelysin-1) | 163 | 8,150 | [1] |
| MMP-8 (Neutrophil Collagenase) | 795 | 39,750 | [1] |
| MMP-9 (Gelatinase B) | > 2,128 | > 106,400 | [1] |
| MMP-13 (Collagenase 3) | 16,083 | 804,150 | [1] |
Role of this compound in the Shedding of Key Substrates
L-selectin (CD62L)
L-selectin is a cell adhesion molecule expressed on leukocytes that mediates their initial tethering and rolling on endothelial cells during inflammation. Upon leukocyte activation, L-selectin is rapidly shed from the cell surface by ADAM17. This shedding event is crucial for subsequent firm adhesion and transmigration. This compound effectively inhibits the activation-induced shedding of L-selectin, thereby modulating leukocyte-endothelial interactions.
dot
Caption: Inhibition of L-selectin shedding by this compound.
CD16 (FcγRIIIa)
CD16 is a low-affinity Fc receptor expressed on the surface of natural killer (NK) cells and other immune cells. It plays a critical role in antibody-dependent cell-mediated cytotoxicity (ADCC). Upon NK cell activation, CD16 is shed from the cell surface by ADAM17, which can limit the efficacy of antibody-based cancer therapies. This compound has been shown to prevent the activation-induced shedding of CD16, thereby enhancing the cytotoxic potential of NK cells in the presence of therapeutic antibodies.[2]
Tumor Necrosis Factor-α (TNF-α)
TNF-α is a potent pro-inflammatory cytokine that is initially synthesized as a transmembrane precursor (pro-TNF-α). ADAM17 cleaves pro-TNF-α to release the soluble, active form of the cytokine. Overproduction of soluble TNF-α is a key driver of many inflammatory diseases. This compound, by inhibiting ADAM17, blocks the release of soluble TNF-α, thus exerting anti-inflammatory effects.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in ectodomain shedding.
L-selectin Shedding Assay by Flow Cytometry
Objective: To quantify the inhibition of activation-induced L-selectin shedding from leukocytes by this compound.
Materials:
-
Freshly isolated human peripheral blood mononuclear cells (PBMCs) or neutrophils.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Phorbol 12-myristate 13-acetate (PMA) or other relevant stimuli (e.g., chemokines).
-
This compound (dissolved in DMSO).
-
Fluorescently labeled anti-human CD62L (L-selectin) antibody.
-
Fluorescently labeled antibodies to identify specific leukocyte populations (e.g., anti-CD14 for monocytes, anti-CD15 for neutrophils).
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometer.
Procedure:
-
Isolate leukocytes (PBMCs or neutrophils) from fresh human blood using standard density gradient centrifugation methods.
-
Resuspend cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Stimulate the cells with a known concentration of PMA (e.g., 100 ng/mL) or another appropriate agonist for 30-60 minutes at 37°C to induce L-selectin shedding. Include an unstimulated control.
-
Stop the reaction by placing the cells on ice and washing them with cold FACS buffer.
-
Stain the cells with fluorescently labeled anti-CD62L and other cell-specific markers for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the specific leukocyte population of interest and quantifying the mean fluorescence intensity (MFI) of CD62L.
-
Calculate the percentage of L-selectin shedding inhibition for each concentration of this compound relative to the stimulated control.
dot
Caption: Workflow for L-selectin shedding assay using flow cytometry.
CD16 Shedding Assay from NK Cells
Objective: To measure the effect of this compound on the shedding of CD16 from activated NK cells.
Materials:
-
Purified human NK cells.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS and IL-2).
-
Stimulating agent (e.g., plate-bound anti-CD16 antibody, or target cells opsonized with a CD16-binding antibody like Rituximab).
-
This compound (dissolved in DMSO).
-
ELISA kit for soluble CD16.
-
Flow cytometry reagents as described in section 5.1, but with anti-CD16 and anti-CD56 antibodies.
Procedure (ELISA-based):
-
Culture purified NK cells in appropriate medium.
-
Pre-treat NK cells with this compound (e.g., 5-10 µM) or vehicle for 30 minutes.
-
Transfer the NK cells to wells pre-coated with an anti-CD16 antibody or co-culture with antibody-opsonized target cells for a defined period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of soluble CD16 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Compare the levels of soluble CD16 in the supernatants from this compound-treated and vehicle-treated cells.
Procedure (Flow Cytometry-based):
-
Follow steps 1-3 as in the ELISA-based protocol.
-
After the stimulation period, harvest the NK cells.
-
Stain the cells with fluorescently labeled anti-CD16 and anti-CD56 antibodies.
-
Analyze the surface expression of CD16 on the NK cell population (CD56-positive) by flow cytometry.
-
Compare the MFI of CD16 on this compound-treated versus vehicle-treated activated NK cells.
TNF-α Release Assay
Objective: To determine the inhibitory effect of this compound on the release of soluble TNF-α from monocytic cells.
Materials:
-
A monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Cell culture medium.
-
Lipopolysaccharide (LPS) as a stimulant.
-
This compound (dissolved in DMSO).
-
ELISA kit for human TNF-α.
Procedure:
-
Plate monocytic cells at an appropriate density in a multi-well plate.
-
If using THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (e.g., 100 ng/mL) for 24-48 hours, followed by a rest period in fresh medium.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production and release.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit following the manufacturer's protocol.
-
Determine the IC50 of this compound for TNF-α release by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways
dot
Caption: Integrin outside-in signaling pathway leading to L-selectin shedding.
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of ADAM17 in ectodomain shedding. Its ability to potently inhibit the release of key immunomodulatory molecules like L-selectin, CD16, and TNF-α underscores the therapeutic potential of targeting ADAM17 in a range of diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the intricate mechanisms of ectodomain shedding and the pharmacological effects of ADAM17 inhibition. As our understanding of the complex biology of ADAM17 continues to grow, selective inhibitors such as this compound will remain indispensable for advancing both basic science and drug development efforts in this field.
References
An In-depth Technical Guide to the Function of BMS-566394
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566394 is a potent and highly selective, non-steroidal, reversible small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] This enzyme plays a critical role in the proteolytic release of a wide array of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). By inhibiting TACE, this compound effectively blocks the shedding of these proteins, thereby modulating key signaling pathways involved in inflammation and immune regulation. This guide provides a comprehensive overview of the core function of this compound, including its mechanism of action, impact on signaling pathways, and detailed experimental protocols for its investigation.
Chemical and Physical Properties
While detailed proprietary data on this compound is not fully available in the public domain, some of its fundamental properties have been reported. The anhydrate form of this compound can be stabilized in the presence of cellulose (B213188) ether polymers, which has implications for its formulation and delivery.[3]
| Property | Value |
| Molecular Formula | C₂₂H₂₁F₃N₄O₄ |
| Molecular Weight | 462.43 g/mol |
| CAS Number | 503166-51-6 |
| Synonyms | BMS 566394, BMS566394 |
Mechanism of Action and Potency
This compound exerts its biological effects through the direct inhibition of the catalytic activity of TACE/ADAM17. This inhibition prevents the proteolytic cleavage of membrane-anchored precursor proteins, thereby reducing the levels of their soluble, active forms.
While a specific IC50 value for this compound is not publicly available, a closely related compound from the same series, BMS-561392 , demonstrates the high potency achievable with this class of inhibitors.
| Compound | Target | Assay | IC50 | Selectivity |
| BMS-561392 | TACE | Whole Blood Assay | 0.02 nM | >8,000-fold vs. MMP-1, MMP-2, MMP-9; >163 nM vs. MMP-3; >795 nM vs. MMP-8; >16,083 nM vs. MMP-13 |
Data for BMS-561392 is provided as a reference for the potential potency of the structural class to which this compound belongs.[4]
Impact on Signaling Pathways
The inhibition of TACE by this compound has significant downstream effects on multiple signaling pathways by preventing the release of key signaling molecules.
Inhibition of TNF-α Signaling
The primary and most well-characterized function of TACE is the conversion of membrane-bound pro-TNF-α to its soluble, active form. By inhibiting this process, this compound effectively reduces the concentration of soluble TNF-α, a potent pro-inflammatory cytokine. This, in turn, mitigates the downstream signaling cascades initiated by TNF-α binding to its receptors (TNFR1 and TNFR2), including the NF-κB and MAPK pathways, which are central to the inflammatory response.
Modulation of NK Cell Function
This compound has been shown to prevent the shedding of CD16 (FcγRIII) and CD62L (L-selectin) from the surface of Natural Killer (NK) cells.[2] CD16 is a critical receptor for antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism by which NK cells eliminate target cells. By preserving CD16 expression on the NK cell surface, this compound can enhance their cytotoxic potential. Similarly, preventing the shedding of the adhesion molecule CD62L may impact NK cell trafficking and interaction with other cells.
Experimental Protocols
The following are detailed, representative protocols for assessing the function of this compound. These are based on standard methodologies and information gathered from available literature.
In Vitro TACE (ADAM17) Inhibition Assay
This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of this compound against recombinant human TACE.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 100 mM NaCl, 0.05% Brij-35)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve a range of desired concentrations.
-
Add 50 µL of each this compound dilution to the wells of a 96-well plate. Include wells with assay buffer and DMSO as controls.
-
Add 25 µL of diluted recombinant TACE to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic TACE substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore/quencher pair.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based TNF-α Release Assay
This protocol outlines a method to measure the inhibition of TNF-α release from stimulated human monocytic cells (e.g., THP-1) by this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 with 10% FBS.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
After differentiation, wash the cells with fresh medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and release.
-
Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each concentration of this compound.
NK Cell CD16 Shedding Assay
This protocol describes a flow cytometry-based assay to assess the ability of this compound to inhibit the activation-induced shedding of CD16 from primary human NK cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells
-
RPMI-1640 medium supplemented with 10% FBS and IL-2
-
PMA or other NK cell activators (e.g., K562 cells)
-
This compound
-
Fluorochrome-conjugated anti-human CD3, CD56, and CD16 antibodies
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation. For higher purity, NK cells can be isolated using a negative selection kit.
-
Culture the cells in RPMI-1640 with IL-2 to maintain NK cell viability and function.
-
Pre-incubate the cells with this compound (e.g., at 10 µM) or a vehicle control (DMSO) for 1 hour.[5]
-
Stimulate the NK cells with an appropriate activator, such as PMA (e.g., 50 ng/mL) or co-culture with K562 target cells, for 2-4 hours to induce CD16 shedding.
-
After stimulation, wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of anti-CD3, anti-CD56, and anti-CD16 antibodies for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the NK cell population (CD3⁻CD56⁺) and measuring the mean fluorescence intensity (MFI) of CD16.
-
Compare the CD16 MFI between the this compound-treated and vehicle-treated stimulated samples to determine the extent of shedding inhibition.
Conclusion
This compound is a potent and selective inhibitor of TACE/ADAM17 that demonstrates significant potential in modulating inflammatory and immune responses. Its ability to inhibit the release of soluble TNF-α and prevent the shedding of key NK cell receptors highlights its therapeutic promise. The experimental protocols provided in this guide offer a framework for researchers to further investigate the function and potential applications of this and similar molecules in drug development. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic utility.
References
BMS-566394: A Potent and Selective TACE Inhibitor for Inflammatory Diseases
An In-depth Technical Guide
Introduction
BMS-566394 is a potent and highly selective small molecule inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). As a key enzyme in the inflammatory cascade, TACE is responsible for the proteolytic processing of membrane-bound pro-Tumor Necrosis Factor-α (pro-TNF-α) to its soluble, active form. By inhibiting TACE, this compound effectively reduces the production of soluble TNF-α, a critical mediator of inflammation. This technical guide provides a comprehensive overview of the available preclinical information on this compound, focusing on its mechanism of action and its potential application in inflammatory disease models.
Core Mechanism of Action: TACE/ADAM17 Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of TACE/ADAM17. This enzyme plays a crucial role in the "shedding" of a variety of cell surface proteins, most notably pro-TNF-α. The inhibition of this process by this compound leads to a significant reduction in the levels of soluble TNF-α, a pleiotropic cytokine deeply implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis.
Beyond its effect on TNF-α, TACE/ADAM17 is also involved in the shedding of other cell surface molecules relevant to immune function. Notably, this compound has been shown to abrogate the release of soluble CD16 and reduce the shedding of CD62L from Natural Killer (NK) cells.[1] This action may have implications for modulating NK cell activity in inflammatory and autoimmune conditions.
Quantitative Data
While specific quantitative data on the in vivo efficacy of this compound in inflammatory disease models such as collagen-induced arthritis (e.g., percentage inhibition of paw swelling) and detailed pharmacokinetic profiles in preclinical species were not available in the public domain at the time of this review, information on related TACE inhibitors from Bristol-Myers Squibb provides context for the expected potency.
| Compound | Target | Assay | IC50 | Reference |
| BMS-561392 | TACE | In vitro enzyme assay | 0.20 nM | [2] |
| Unnamed BMS Compound | TACE | Whole blood assay | 0.02 nM | [1] |
Note: The data above is for related compounds and is provided for contextual purposes only. Specific IC50 data for this compound was not found in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for studies specifically utilizing this compound were not available in the public literature. However, based on the known mechanism of action, the following outlines represent general methodologies that would be employed to evaluate the activity of a TACE inhibitor like this compound.
TACE Inhibition Assay (In Vitro)
This assay is designed to measure the direct inhibitory effect of a compound on TACE enzymatic activity.
-
Enzyme and Substrate Preparation: Recombinant human TACE enzyme and a fluorogenic peptide substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: this compound, at varying concentrations, is pre-incubated with the TACE enzyme to allow for binding.
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Signal Detection: The cleavage of the substrate by TACE results in the release of a fluorescent signal, which is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Collagen-Induced Arthritis (CIA) Model (In Vivo)
The CIA model is a widely used preclinical model for rheumatoid arthritis to assess the in vivo efficacy of anti-inflammatory compounds.
-
Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later.
-
Treatment Administration: Upon the onset of clinical signs of arthritis (e.g., paw swelling, erythema), animals are randomized into vehicle control and treatment groups. This compound is administered orally or via another appropriate route at various dose levels, once or twice daily.
-
Clinical Assessment: The severity of arthritis is assessed regularly by scoring the degree of paw swelling and erythema on a standardized scale (e.g., 0-4 for each paw). Paw thickness can also be measured using calipers.
-
Histopathological Analysis: At the end of the study, joints are collected, fixed, and sectioned. Histological scoring is performed to evaluate the extent of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and other relevant biomarkers.
Visualizations
Signaling Pathway of TACE/ADAM17 in TNF-α Processing
Caption: TACE/ADAM17 cleaves membrane-bound pro-TNF-α to release soluble TNF-α, which drives inflammation. This compound inhibits TACE, blocking this process.
Experimental Workflow for In Vivo Efficacy Testing in a CIA Model
Caption: Workflow for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) mouse model.
References
Unlocking New Avenues in Cancer Research: A Technical Guide to the ADAM17/TACE Inhibitor BMS-566394
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BMS-566394, a potent and selective small molecule inhibitor of ADAM17/TACE (Tumor Necrosis Factor-α Converting Enzyme). This document consolidates key findings, outlines its mechanism of action, details relevant signaling pathways, and provides comprehensive experimental protocols for its application in cancer research.
Core Concepts and Mechanism of Action
This compound is a highly selective inhibitor of the metalloproteinase ADAM17, also known as TACE. ADAM17 is a key enzyme responsible for the shedding of the extracellular domains of various transmembrane proteins, a process that has significant implications in cancer progression. The primary mechanisms through which this compound exerts its potential anti-cancer effects are:
-
Inhibition of TNF-α Production: By blocking TACE, this compound prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form.[1][2] Soluble TNF-α is a pro-inflammatory cytokine that can promote tumor growth, inflammation, and metastasis.
-
Preservation of NK Cell Effector Functions: ADAM17 is responsible for the shedding of CD16 (FcγRIIIa) and CD62L (L-selectin) from the surface of Natural Killer (NK) cells.[1] The loss of CD16 impairs the ability of NK cells to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for many therapeutic monoclonal antibodies. This compound prevents this shedding, thereby maintaining the cytotoxic potential of NK cells.[1][3][4][5]
Quantitative Data Summary
While extensive public data on the IC50 values of this compound across a broad range of cancer cell lines is limited, its high potency and selectivity for ADAM17/TACE have been established. The following table summarizes the available quantitative information.
| Parameter | Value | Target | Assay System | Reference |
| Potency | Highly Potent | ADAM17/TACE | Enzymatic and Cell-based Assays | [1][2] |
| Selectivity | Highly Selective | ADAM17/TACE | Not specified | [1][3] |
| Effect on CD16 Shedding | Greatly attenuated down-regulation of CD16 surface expression | CD16 on NK cells | IL-12 and IL-18 stimulated primary NK cells | [3] |
| Effect on sCD16a Levels | Significantly inhibited the release of soluble CD16a | Soluble CD16a | NK92 cells stimulated with Raji cells and rituximab | [5] |
Key Signaling Pathways
This compound, by inhibiting ADAM17, modulates critical signaling pathways implicated in cancer development and progression.
ADAM17-Mediated EGFR Signaling
ADAM17 is a key sheddase for various ligands of the Epidermal Growth Factor Receptor (EGFR), such as Amphiregulin (AREG) and Heparin-Binding EGF-like Growth Factor (HB-EGF).[6][7][8] The release of these ligands leads to the activation of the EGFR-PI3K-AKT signaling cascade, which promotes cell proliferation, survival, and invasion. By inhibiting ADAM17, this compound can block this ligand shedding and subsequent downstream signaling.
ADAM17-Mediated IL-6 Trans-Signaling
ADAM17 also cleaves the membrane-bound Interleukin-6 receptor (IL-6R), releasing a soluble form (sIL-6R). This sIL-6R can then bind to IL-6 and activate cells that express the gp130 co-receptor but not the membrane-bound IL-6R, a process known as trans-signaling.[9][10][11] IL-6 trans-signaling is pro-inflammatory and has been implicated in tumorigenesis. This compound can inhibit this pathway by preventing the generation of sIL-6R.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
TACE (ADAM17) Inhibition Assay (Fluorometric)
This assay measures the direct inhibitory effect of this compound on TACE enzymatic activity.
Materials:
-
Recombinant human TACE enzyme
-
Fluorogenic TACE substrate (e.g., based on FRET)
-
TACE assay buffer
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in TACE assay buffer.
-
In a 96-well black microplate, add the TACE assay buffer, the diluted this compound or vehicle control, and the recombinant TACE enzyme.
-
Incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic TACE substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TNF-α Release Assay (ELISA)
This assay quantifies the ability of this compound to inhibit the release of soluble TNF-α from cells.
Materials:
-
A suitable cell line (e.g., human monocytes or macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other stimulant
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
Microplate reader for absorbance
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS to induce TNF-α production and release.
-
Incubate for an appropriate time (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[12][13][14][15]
-
Determine the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the this compound concentration.
NK Cell Degranulation (CD107a) and CD16 Shedding Assay (Flow Cytometry)
This multi-parameter flow cytometry assay simultaneously assesses the effect of this compound on NK cell degranulation (a proxy for cytotoxicity) and the preservation of surface CD16.
Materials:
-
Isolated human NK cells or an NK cell line (e.g., NK-92)
-
Target cancer cells (e.g., K562 or antibody-coated target cells for ADCC)
-
This compound
-
Fluorochrome-conjugated antibodies: anti-CD56, anti-CD3, anti-CD16, anti-CD107a
-
Protein transport inhibitor (e.g., Monensin)
-
Flow cytometer
Procedure:
-
Label target cells if necessary for discrimination from NK cells.
-
In a U-bottom 96-well plate, co-culture NK cells and target cells at an appropriate effector-to-target (E:T) ratio.
-
Add this compound or vehicle control to the co-culture.
-
Add the anti-CD107a antibody directly to the co-culture.
-
Add a protein transport inhibitor (Monensin) to allow for the accumulation of CD107a on the cell surface.
-
After incubation, wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies against surface markers (CD56, CD3, CD16).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the NK cell population (e.g., CD3-CD56+).
-
Quantify the percentage of CD107a-positive NK cells as a measure of degranulation.
-
Measure the Mean Fluorescence Intensity (MFI) of CD16 on the NK cell surface to assess the inhibition of shedding.
Conclusion
This compound represents a valuable research tool for investigating the multifaceted roles of ADAM17/TACE in cancer biology. Its ability to modulate key signaling pathways and enhance the effector functions of immune cells underscores its potential as a therapeutic agent, particularly in combination with antibody-based therapies. The experimental protocols provided in this guide offer a framework for researchers to further explore the applications of this compound in their specific cancer research models. Further investigation into its efficacy across a wider range of cancer types and in vivo models is warranted to fully elucidate its therapeutic potential.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion [insight.jci.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADAM17 is required for EGF-R–induced intestinal tumors via IL-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. biocompare.com [biocompare.com]
- 15. Human TNF alpha ELISA Kit (BMS223-4) - Invitrogen [thermofisher.com]
- 16. hiv-forschung.de [hiv-forschung.de]
- 17. Degranulation and cytokine production (functional assay) [protocols.io]
An In-depth Technical Guide on the Modulation of Natural Killer Cell Activity by Bristol Myers Squibb Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound BMS-566394 as originally requested could not be traced in publicly available scientific literature or clinical trial databases. It is possible that this is an internal designation, a discontinued (B1498344) compound, or a typographical error. This guide instead focuses on two well-documented Bristol Myers Squibb (BMS) compounds that have demonstrated significant effects on Natural Killer (NK) cell activity: BMS-986156 (a GITR Agonist) and BMS-986016 (Relatlimab, a LAG-3 Inhibitor) .
Section 1: BMS-986156 - A Glucocorticoid-Induced TNF Receptor-Related Protein (GITR) Agonist
Core Concept: Enhancing NK Cell Activity Through GITR Agonism
BMS-986156 is a fully human IgG1 monoclonal antibody that acts as an agonist for the Glucocorticoid-Induced Tumor Necrosis Factor Receptor-Related protein (GITR), also known as TNFRSF18 or CD357.[1] GITR is a co-stimulatory receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells.[1] While constitutively expressed at low levels on resting NK cells, its expression is upregulated upon activation, for instance by cytokines like IL-15. The primary mechanism of action of BMS-986156 in the context of NK cells is to provide a co-stimulatory signal that enhances their proliferation, activation, and effector functions.[2][3] Preclinical data have suggested that GITR agonism can lead to enhanced anti-tumor T-cell activity, and this has been explored in combination with other immunotherapies.[4]
Quantitative Data on NK Cell Activity
The effects of BMS-986156 on NK cell activity have been quantified in clinical studies, primarily focusing on peripheral blood markers of proliferation and activation, often in combination with the anti-PD-1 antibody nivolumab (B1139203).
| Parameter | Cell Type | Treatment | Result | Reference |
| Proliferation | Ki67+CD57+ NK cells | BMS-986156 + Nivolumab | Significant increase in frequency in peripheral blood. | [2] |
| Activation | HLA-DR+CD57+ NK cells | BMS-986156 + Nivolumab | Significant increase in frequency in peripheral blood. | [2] |
| Cytokine Production | Serum | BMS-986156 + Nivolumab | Significant increases in proinflammatory cytokines and chemokines (e.g., MIG (CXCL9), IP-10 (CXCL10), I-TAC (CXCL11)). | [2][3] |
| Cytokine Production | Serum | BMS-986156 Monotherapy | Trend towards increased expression of proinflammatory cytokines. | [2][3] |
Signaling Pathways
Activation of GITR on NK cells by BMS-986156 is believed to trigger downstream signaling pathways that modulate their function. However, the exact signaling cascade in NK cells can have dual effects. Some studies suggest that GITR engagement enhances NK cell cytotoxicity and IFN-γ production.[5] Conversely, other research indicates that GITR signaling can suppress NK cell proliferation by blocking the phosphorylation of Stat5 and Akt, and may increase apoptosis, suggesting a negative regulatory role in some contexts.[6] The engagement of GITR can also suppress the NF-κB pathway in NK cells.[6]
Experimental Protocols
1.4.1 NK Cell Proliferation and Activation Assay (Flow Cytometry)
-
Objective: To quantify the percentage of proliferating and activated NK cells in peripheral blood.
-
Methodology:
-
Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and post-treatment with BMS-986156.
-
Stain PBMCs with a panel of fluorescently-conjugated antibodies including anti-CD3, anti-CD56 (to identify NK cells), anti-Ki67 (a marker of proliferation), and anti-HLA-DR (a marker of activation).
-
Acquire data on a flow cytometer.
-
Gate on the CD3-CD56+ NK cell population.
-
Within the NK cell gate, quantify the percentage of cells positive for Ki67 and HLA-DR.
-
Compare the percentages between baseline and post-treatment samples.
-
1.4.2 Cytokine Release Assay (Multiplex Immunoassay)
-
Objective: To measure the levels of circulating cytokines and chemokines in patient serum.
-
Methodology:
-
Collect serum samples from patients at baseline and post-treatment.
-
Use a multiplex immunoassay kit (e.g., Luminex-based) to simultaneously quantify the concentrations of multiple cytokines and chemokines, including but not limited to IFN-γ, TNF-α, CXCL9, CXCL10, and CXCL11.
-
Analyze the samples on a compatible instrument according to the manufacturer's instructions.
-
Calculate the concentration of each analyte based on a standard curve.
-
Compare the cytokine concentrations between baseline and post-treatment samples.
-
Section 2: BMS-986016 (Relatlimab) - A Lymphocyte-Activation Gene 3 (LAG-3) Inhibitor
Core Concept: Restoring NK Cell Function by Blocking the LAG-3 Inhibitory Pathway
BMS-986016, also known as Relatlimab, is a human IgG4 monoclonal antibody that blocks the interaction between the inhibitory receptor Lymphocyte-Activation Gene 3 (LAG-3) and its ligands, such as MHC class II.[7][8] LAG-3 is expressed on activated and exhausted T cells and NK cells and plays a role in negatively regulating their function.[7][8] In the context of cancer, tumor cells can exploit the LAG-3 pathway to suppress the anti-tumor immune response. By blocking this interaction, Relatlimab aims to restore the proliferative capacity and effector functions of NK cells.[7][8][9]
Quantitative Data on NK Cell Activity
The effects of Relatlimab on NK cell activity have been demonstrated in preclinical and clinical studies, showing restoration of proliferation and enhancement of cytotoxicity.
| Parameter | Cell Type | Treatment | Result | Reference |
| Proliferation | NK cells from CLL patients | Relatlimab (10 µg/mL) + IL-2 (50 U/mL) for 72h | Significant increase in proliferation (29.0 ± 7% vs. 15.3 ± 1.7% for control IgG, p = 0.03). | [7][8] |
| Antibody-Dependent Cellular Cytotoxicity (ADCC) | PBMCs from CLL patients co-cultured with rituximab-coated MEC-1 cells | Relatlimab (10 µg/mL) | Significant increase in ADCC. | [7][8][10] |
| Cytokine Production (IL-2 by T cells) | PBMCs from CLL patients | Relatlimab + Lenalidomide | Significant increase in IL-2 production by T cells, which can indirectly activate NK cells. | [7][8] |
Signaling Pathways
LAG-3 is an inhibitory receptor that, upon engagement with its ligand, is thought to deliver a negative signal that dampens NK cell function. The precise intracellular signaling pathway of LAG-3 in NK cells is still under investigation but is believed to involve the inhibition of pathways that promote glycolysis and cytokine production.[11] By blocking the LAG-3 receptor, Relatlimab prevents the initiation of this inhibitory cascade, thereby allowing for the restoration of normal activating signals.
Experimental Protocols
2.4.1 NK Cell Proliferation Assay (CFSE-based Flow Cytometry)
-
Objective: To measure the effect of Relatlimab on NK cell proliferation.
-
Methodology:
-
Isolate PBMCs from patient blood samples.
-
Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).
-
Culture the CFSE-labeled PBMCs in the presence of IL-2 (e.g., 50 U/mL) with either Relatlimab (e.g., 10 µg/mL) or an isotype control antibody for 72 hours.
-
Stain the cells with fluorescently-conjugated antibodies against CD3 and CD56.
-
Acquire data on a flow cytometer.
-
Gate on the CD3-CD56+ NK cell population.
-
Analyze the dilution of the CFSE signal within the NK cell gate, which corresponds to cell division. A greater dilution indicates more proliferation.
-
2.4.2 NK Cell-Mediated Cytotoxicity and ADCC Assay (Calcein-AM Release Assay)
-
Objective: To assess the ability of Relatlimab to enhance NK cell-mediated killing of target cells, including in the context of ADCC.
-
Methodology:
-
Culture PBMCs (effector cells) from patients with Relatlimab (e.g., 10 µg/mL) or a control antibody for 72 hours.
-
Label the target cell line (e.g., MEC-1) with Calcein-AM.
-
For ADCC, pre-treat the target cells with a relevant antibody (e.g., rituximab (B1143277) at 10 µg/mL).
-
Co-culture the effector and target cells at a specific effector-to-target (E:T) ratio (e.g., 25:1) for 4 hours.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence of the released Calcein-AM in the supernatant using a microplate reader.
-
Calculate the percentage of specific lysis based on the fluorescence values from experimental wells, spontaneous release wells (target cells alone), and maximum release wells (target cells lysed with detergent).
-
References
- 1. Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy [frontiersin.org]
- 3. Pharmacodynamic activity of BMS-986156, a glucocorticoid-induced TNF receptor-related protein agonist, alone or in combination with nivolumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. The TNF receptor-ligands 4-1BB-4-1BBL and GITR-GITRL in NK cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid-induced Tumor Necrosis Factor Receptor Negatively Regulates Activation of Human Primary Natural Killer (NK) Cells by Blocking Proliferative Signals and Increasing NK Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LAG-3 Blockade with Relatlimab (BMS-986016) Restores Anti-Leukemic Responses in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LAG-3 Blockade with Relatlimab (BMS-986016) Restores Anti-Leukemic Responses in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The inhibitory receptor LAG3 affects NK cell IFN-γ production through glycolysis and the PSAT1/STAT1/IFNG pathway - PMC [pmc.ncbi.nlm.nih.gov]
BMS-566394: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-566394 is a potent and highly selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of this compound. Detailed experimental protocols for assays relevant to its biological activity are provided, and key signaling pathways modulated by its inhibitory action are visualized. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of drug discovery, immunology, and inflammation.
Chemical Structure and Identity
This compound is a complex organic molecule with the systematic IUPAC name (3R,4R)-N-Hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide.[1] Its chemical identity is further defined by the following identifiers:
-
Chemical Formula: C₂₂H₂₁F₃N₄O₄[1]
-
SMILES String: C1COC--INVALID-LINK--C(=O)NO
The chemical structure of this compound is characterized by a central oxane ring, a benzoyl group, and a trifluoromethylbenzimidazole moiety. The presence of a hydroxamic acid group (-C(=O)N(O)H) is a key feature for its metalloproteinase inhibitory activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference |
| Molecular Weight | 462.42 g/mol | [2] |
| Exact Mass | 462.1515 u | [1] |
| Appearance | Solid powder | |
| Solubility | The anhydrate form of this compound is more soluble than the dihydrate form. The kinetic solubility and intrinsic dissolution rate of the anhydrate are approximately four times that of the dihydrate in aqueous media.[3] Specific solubility values in various organic solvents are not readily available in the public domain. | [3] |
| pKa | The pKa value for this compound has not been explicitly reported in the reviewed literature. However, the presence of the hydroxamic acid moiety suggests it will have an acidic pKa. General methods for pKa determination include potentiometric titration and UV-Vis spectrophotometry.[4][5][6] | |
| Storage | Store as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] | [2] |
Mechanism of Action: TACE/ADAM17 Inhibition
This compound exerts its biological effects through the potent and selective inhibition of the enzyme TACE (ADAM17). TACE is a transmembrane metalloproteinase responsible for the "shedding" of the extracellular domains of a variety of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α).
By inhibiting TACE, this compound prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form. This leads to a reduction in the levels of circulating TNF-α, a key mediator of inflammation.
The inhibitory mechanism of this compound is attributed to the chelation of the active site zinc ion within the TACE enzyme by its hydroxamic acid group. This interaction blocks the catalytic activity of the enzyme.
Signaling Pathways Modulated by this compound
The inhibition of TACE by this compound has downstream effects on multiple signaling pathways that are crucial in inflammation, immunity, and cell proliferation.
Beyond TNF-α, TACE has a broad range of substrates. Therefore, inhibition by this compound can impact other significant signaling pathways:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: TACE is involved in the shedding of EGFR ligands such as amphiregulin and transforming growth factor-alpha (TGF-α). Inhibition of TACE can thus modulate EGFR signaling, which plays a role in cell proliferation and survival.
-
Interleukin-6 (IL-6) Signaling: TACE can cleave the IL-6 receptor (IL-6R), leading to the formation of a soluble IL-6R (sIL-6R). The sIL-6R can then bind to IL-6 and activate cells that do not express the membrane-bound IL-6R, a process known as trans-signaling. This compound can interfere with this process.
-
Notch Signaling: TACE has been implicated in the cleavage of Notch receptors, a critical step in the activation of Notch signaling which is involved in cell fate decisions.
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
TACE (ADAM17) Inhibition Assay (Fluorogenic Substrate-Based)
This in vitro assay measures the direct inhibitory effect of this compound on recombinant TACE activity.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH₂)
-
Assay Buffer: 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add 50 µL of the diluted this compound or vehicle control to each well.
-
Add 25 µL of recombinant human TACE solution (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate (final concentration ~10 µM) to each well.
-
Immediately start monitoring the increase in fluorescence at 37°C for 30 minutes using a microplate reader.
-
Calculate the reaction rates (slope of fluorescence vs. time).
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based TNF-α Release Assay
This assay measures the ability of this compound to inhibit the release of TNF-α from stimulated cells, providing a measure of its cellular potency.
Materials:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) for cell stimulation
-
This compound
-
DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit[7]
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Plate THP-1 cells (differentiated into macrophages with PMA, if desired) or PBMCs in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells by replacing the medium with the this compound dilutions or vehicle control and incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control.
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[7]
-
In parallel, assess the viability of the cells treated with this compound to rule out cytotoxic effects.
-
Calculate the percent inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of TACE/ADAM17. Its ability to block the release of soluble TNF-α and other key signaling molecules makes it a valuable tool for studying inflammatory and immunological processes. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. medkoo.com [medkoo.com]
- 2. abmole.com [abmole.com]
- 3. Effect of polymer additives on the transformation of this compound anhydrate to the dihydrate form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pKa determination of verapamil by liquid-liquid partition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
An In-Depth Technical Guide to the Anhydrate and Dihydrate Forms of BMS-566394
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-566394 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). As a key enzyme in the shedding of multiple cell surface proteins, including the pro-inflammatory cytokine TNF-α, TACE is a significant target in the development of therapeutics for inflammatory diseases. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its performance and manufacturability. This technical guide provides a comprehensive comparison of the anhydrate and dihydrate crystalline forms of this compound, focusing on their physicochemical properties, stability, and the analytical techniques used for their characterization. The metastable anhydrate form exhibits significantly higher kinetic solubility and intrinsic dissolution rates compared to the thermodynamically more stable dihydrate form. Understanding the relationship and interconversion between these two forms is paramount for the successful development of this compound as a therapeutic agent.
Introduction
This compound is a potent, selective inhibitor of the TNF-α converting enzyme (TACE).[1] The solid-state form of an active pharmaceutical ingredient (API) can significantly influence its biopharmaceutical properties, including solubility, dissolution rate, and stability. For this compound, two primary crystalline forms have been identified: an anhydrate and a dihydrate. The anhydrate form is metastable and readily converts to the more stable dihydrate form in an aqueous environment.[2] This conversion has significant implications for drug product formulation and performance, as the two forms exhibit different physicochemical properties. Notably, the anhydrate has been shown to have a kinetic solubility and intrinsic dissolution rate that is approximately four times greater than that of the dihydrate.[2] This guide provides a detailed comparison of these two forms, outlining their key characteristics, the experimental methods used to study them, and the underlying signaling pathways affected by this compound.
Physicochemical Properties: Anhydrate vs. Dihydrate
A clear understanding of the differences in the physicochemical properties of the anhydrate and dihydrate forms of this compound is essential for formulation development and ensuring consistent product performance. The following tables summarize the key quantitative data comparing these two forms.
Table 1: General and Physicochemical Properties of this compound Anhydrate and Dihydrate
| Property | Anhydrate | Dihydrate | Reference |
| Molecular Formula | C₂₂H₂₁F₃N₄O₄ | C₂₂H₂₁F₃N₄O₄ · 2H₂O | [1] |
| Molecular Weight | 462.43 g/mol | 498.46 g/mol | [1] |
| Water Content | 0% | ~7.2% (Theoretical) | - |
| Thermodynamic Stability | Metastable | Stable | [2] |
Table 2: Solubility and Dissolution Properties of this compound Anhydrate and Dihydrate
| Property | Anhydrate | Dihydrate | Reference |
| Kinetic Solubility | ~4-fold higher than dihydrate | Baseline | [2] |
| Intrinsic Dissolution Rate (IDR) | ~4-fold higher than dihydrate | Baseline | [2] |
Note: Specific quantitative values for solubility (e.g., in mg/mL) and intrinsic dissolution rate (e.g., in mg/cm²/min) are not publicly available in the reviewed literature. The data presented reflects the relative differences observed in comparative studies.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting TACE (ADAM17), a transmembrane metalloprotease. TACE is responsible for the "shedding" of the extracellular domains of a wide variety of cell surface proteins. One of its most prominent substrates is the precursor form of Tumor Necrosis Factor-α (pro-TNF-α). The cleavage of membrane-bound pro-TNF-α by TACE releases the soluble, active form of TNF-α, a potent pro-inflammatory cytokine. By inhibiting TACE, this compound blocks this release, thereby reducing the levels of soluble TNF-α and mitigating downstream inflammatory responses.
Beyond TNF-α, TACE has numerous other substrates, and its inhibition can impact various signaling pathways. For instance, TACE-mediated shedding of ligands for the Epidermal Growth Factor Receptor (EGFR) can lead to the activation of downstream pathways such as the ERK and Akt signaling cascades, which are involved in cell proliferation and survival.[3][4] TACE is also implicated in the Notch signaling pathway, which is crucial for cell-cell communication and development.[5]
Experimental Protocols
The characterization of the anhydrate and dihydrate forms of this compound relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the characterization of these solid-state forms.
Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline form (anhydrate or dihydrate) based on the unique diffraction pattern of each.
Methodology:
-
Sample Preparation: A small amount of the sample powder (anhydrate or dihydrate form of this compound) is gently packed into a sample holder. Care is taken to create a flat, smooth surface to minimize preferred orientation effects.
-
Instrumentation: A powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used.
-
Data Collection:
-
The sample is scanned over a 2θ range of 2° to 40°.
-
A step size of 0.02° and a scan speed of 1-2°/minute are common parameters.
-
-
Data Analysis: The resulting diffraction patterns are plotted as intensity versus 2θ. The peak positions and relative intensities are compared to reference patterns for the anhydrate and dihydrate forms to confirm the identity of the solid phase. The anhydrate and dihydrate forms will exhibit distinct and characteristic diffraction patterns.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties, such as melting point and dehydration temperature, and to study the conversion of the anhydrate to the dihydrate.
Methodology:
-
Sample Preparation: Approximately 2-5 mg of the sample is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Thermal Program:
-
The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).
-
The temperature range is typically from ambient to a temperature above the melting point of the compound (e.g., 25 °C to 250 °C).
-
-
Data Analysis: The heat flow as a function of temperature is recorded. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization) are identified by peaks in the thermogram. The onset temperature of the melting peak is taken as the melting point. For the dihydrate, an endothermic peak corresponding to the loss of water will be observed at a lower temperature than the melting of the anhydrous form.
Intrinsic Dissolution Rate (IDR) Measurement
Objective: To determine the dissolution rate of the pure anhydrate and dihydrate forms of this compound under constant surface area, providing a measure of their inherent dissolution properties.
Methodology:
-
Sample Preparation: A compact of the pure API (approximately 100-200 mg) is prepared by compressing the powder in a die at a constant pressure (e.g., 1-2 tons) for a set time (e.g., 1 minute). This creates a non-disintegrating disc with a known surface area (typically 0.5 cm²).
-
Apparatus: A rotating disk apparatus (Wood's apparatus) is commonly used.
-
Dissolution Conditions:
-
Medium: A suitable dissolution medium, such as a buffered aqueous solution at a relevant physiological pH (e.g., pH 6.8 phosphate (B84403) buffer), is used. The volume is typically 900 mL.
-
Temperature: The medium is maintained at 37 ± 0.5 °C.
-
Agitation: The disk is rotated at a constant speed, for example, 100 rpm.
-
-
Sampling and Analysis: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). The concentration of this compound in each sample is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The cumulative amount of drug dissolved per unit area is plotted against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate, typically expressed in mg/min/cm².
References
- 1. medkoo.com [medkoo.com]
- 2. Effect of polymer additives on the transformation of this compound anhydrate to the dihydrate form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immunomodulatory role of metalloproteinase ADAM17 in tumor development [frontiersin.org]
- 5. ADAM17 - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: BMS-566394 Target Validation Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of the target validation studies for BMS-566394, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This compound, also identified as DPC-333, has been evaluated for its therapeutic potential in inflammatory diseases due to its ability to modulate the production of the pro-inflammatory cytokine TNF-α. This guide details the biochemical and cellular assays employed to validate ADAM17 as the primary target of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Role of ADAM17 (TACE) in Inflammation
ADAM17 is a transmembrane metalloproteinase that plays a crucial role in a process known as "ectodomain shedding."[1] It cleaves the extracellular domains of a variety of membrane-bound proteins, releasing them into the extracellular space. A primary substrate of ADAM17 is the precursor form of Tumor Necrosis Factor-α (pro-TNF-α). The cleavage of pro-TNF-α by ADAM17 releases soluble TNF-α (sTNF-α), a potent pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases.[1][2]
Beyond TNF-α, ADAM17 also processes other important cell surface molecules, including L-selectin, a cell adhesion molecule involved in leukocyte trafficking, and ligands for the Epidermal Growth Factor Receptor (EGFR), thereby influencing cell signaling pathways related to inflammation and cell proliferation.[1] The central role of ADAM17 in releasing key inflammatory mediators makes it an attractive therapeutic target for the development of novel anti-inflammatory agents.
This compound: A Potent and Selective ADAM17 Inhibitor
This compound (DPC-333) was developed as a small molecule inhibitor of ADAM17. Its target validation rested on demonstrating potent and selective inhibition of the enzyme's activity both in biochemical and cellular systems.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.
| Parameter | Value | Assay Type | Reference |
| Ki | 0.3 nM | Biochemical TACE Inhibition Assay | |
| Selectivity | >100-fold over other MMPs | Biochemical Inhibition Assays |
Table 1: Biochemical Inhibitory Potency and Selectivity of this compound (DPC-333) against TACE.
| Species | IC50 | Assay System | Reference |
| Human | 17 - 100 nM | LPS-induced TNF-α release in whole blood | |
| Rodent | 17 - 100 nM | LPS-induced TNF-α release in whole blood | |
| Chimpanzee | 17 - 100 nM | LPS-induced TNF-α release in whole blood |
Table 2: Cellular Inhibitory Activity of this compound (DPC-333) on TNF-α Production.
| Model | Parameter | Value | Route of Administration | Reference |
| Mouse Endotoxemia | ED50 | 6 mg/kg | Oral | |
| Rat Collagen Antibody-Induced Arthritis | Inhibition of Max. Response | ~50% at 5.5 mg/kg daily | Oral |
Table 3: In Vivo Efficacy of this compound (DPC-333).
Signaling Pathways and Experimental Workflows
ADAM17-Mediated TNF-α Processing and Downstream Signaling
This compound exerts its effect by inhibiting ADAM17, thereby preventing the release of soluble TNF-α and its subsequent downstream signaling.
References
An In-depth Technical Guide to the Signaling Pathway Modulation by BMS-566394
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to BMS-566394 and its Target: ADAM17
A Disintegrin and Metalloproteinase 17 (ADAM17) is a transmembrane zinc-dependent metalloprotease that plays a crucial role in a process known as "ectodomain shedding." This process involves the cleavage and release of the extracellular domains of a wide variety of membrane-bound proteins, including cytokines, growth factors, receptors, and adhesion molecules. By controlling the release of these biologically active molecules, ADAM17 acts as a key regulator of numerous physiological and pathological processes, including inflammation, immune responses, and cancer progression.
This compound is a synthetic, potent, and selective inhibitor of ADAM17. Its primary mechanism of action is the direct inhibition of the catalytic activity of the ADAM17 enzyme, thereby preventing the shedding of its substrates. This targeted inhibition leads to the modulation of multiple downstream signaling pathways.
Core Signaling Pathway Modulation by this compound
The primary signaling pathway modulated by this compound is the ADAM17-mediated shedding of cell surface proteins. Inhibition of ADAM17 by this compound leads to the stabilization of these proteins on the cell surface, preventing the release of their soluble ectodomains and thereby altering downstream signaling events.
Key Substrates and Downstream Effects:
-
Tumor Necrosis Factor-α (TNF-α): ADAM17 is the principal enzyme responsible for cleaving membrane-bound pro-TNF-α to its soluble, active form. By inhibiting this cleavage, this compound effectively reduces the levels of soluble TNF-α, a potent pro-inflammatory cytokine. This makes it a potential therapeutic agent for inflammatory diseases.
-
Epidermal Growth Factor Receptor (EGFR) Ligands: ADAM17 cleaves and activates several EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α). The release of these ligands leads to the activation of the EGFR signaling pathway, promoting cell proliferation, survival, and migration. Inhibition of ADAM17 by this compound can attenuate EGFR signaling, which is often dysregulated in cancer. Downstream of EGFR, this can lead to reduced phosphorylation of kinases like ERK1/2.
-
CD16 (FcγRIIIa) and CD62L (L-selectin) on Natural Killer (NK) Cells: On NK cells, ADAM17 mediates the shedding of the Fc receptor CD16 and the adhesion molecule CD62L.[1] The loss of surface CD16 impairs the ability of NK cells to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial anti-tumor immune response. This compound has been shown to prevent the shedding of CD16 and CD62L on NK cells, thereby enhancing their effector functions.[1]
-
Notch Signaling: ADAM17 is involved in the proteolytic processing of the Notch receptor, a key regulator of cell fate decisions. By modulating Notch processing, ADAM17 inhibition can impact development and disease processes where Notch signaling is critical.
Data Presentation: Pharmacological Properties of this compound
While this compound is consistently described as a potent and selective ADAM17 inhibitor, specific quantitative values for its IC50 and a comprehensive selectivity profile against other metalloproteinases are not widely available in peer-reviewed literature. The table below summarizes the available data.
| Parameter | Value | Reference/Note |
| Target | ADAM17 (TACE) | [1] |
| Mechanism of Action | Inhibition of proteolytic activity | [1] |
| IC50 (ADAM17) | Data not publicly available | - |
| Selectivity Profile | Described as "exceptionally selective" | [2] |
| Effective Cellular Concentration (in vitro) | 5 µM - 10 µM | Effective in preventing CD16/CD62L shedding on NK cells. |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits ADAM17, preventing substrate shedding.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on CD16 shedding.
Experimental Protocols
Biochemical ADAM17/TACE Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of this compound against purified ADAM17 enzyme.
Materials:
-
Recombinant human ADAM17 (TACE) enzyme
-
Fluorogenic ADAM17 substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
This compound
-
Positive control inhibitor (e.g., TAPI-0)
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant ADAM17 enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 2 µL of the serially diluted this compound or control inhibitor. c. Incubate for 15 minutes at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (pre-warmed to 37°C).
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., Excitation/Emission wavelengths specific to the substrate, typically around 320-340 nm / 400-420 nm). Record measurements every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based NK Cell CD16 Shedding Assay (Flow Cytometry)
Objective: To evaluate the ability of this compound to prevent activation-induced shedding of CD16 from the surface of primary human Natural Killer (NK) cells.
Materials:
-
Isolated primary human NK cells
-
RPMI-1640 medium supplemented with 10% FBS and IL-2
-
Phorbol 12-myristate 13-acetate (PMA) or other NK cell activating stimuli
-
This compound
-
DMSO (vehicle control)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies: Anti-CD56 (NCAM), Anti-CD16 (FcγRIIIa)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Culture isolated human NK cells in complete RPMI medium with IL-2. b. Seed the NK cells in a 96-well plate at a density of 1 x 10^6 cells/mL. c. Pre-incubate the cells with various concentrations of this compound or DMSO vehicle control for 1 hour at 37°C. d. Stimulate the cells with PMA (e.g., 50 ng/mL) for 4 hours at 37°C to induce CD16 shedding. Include an unstimulated control.
-
Antibody Staining: a. Harvest the cells and wash them with cold FACS buffer. b. Resuspend the cells in 100 µL of FACS buffer containing saturating concentrations of anti-CD56 and anti-CD16 antibodies. c. Incubate on ice for 30 minutes in the dark. d. Wash the cells twice with cold FACS buffer to remove unbound antibodies. e. Resuspend the cells in 300 µL of FACS buffer for analysis.
-
Flow Cytometry Analysis: a. Acquire data on a flow cytometer, collecting at least 50,000 events per sample. b. Gate on the lymphocyte population based on forward and side scatter. c. Identify the NK cell population as CD56-positive cells. d. Analyze the Mean Fluorescence Intensity (MFI) of CD16 on the gated NK cell population.
-
Data Interpretation: Compare the CD16 MFI of stimulated cells treated with this compound to that of stimulated cells treated with vehicle control. A higher CD16 MFI in the this compound-treated group indicates inhibition of shedding.
Conclusion
This compound is a valuable research tool for investigating the diverse biological roles of ADAM17. Its ability to potently and selectively inhibit this key sheddase allows for the elucidation of signaling pathways involved in inflammation, immunity, and cancer. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in various in vitro and cell-based models. Further research, particularly the public disclosure of its detailed pharmacological profile, will be crucial for its potential translation into therapeutic applications.
References
BMS-566394 in Neuroinflammation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key player in the inflammatory cascade within the central nervous system (CNS) is the enzyme Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is responsible for the ectodomain shedding of various transmembrane proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). The release of soluble TNF-α amplifies the inflammatory response, contributing to neuronal damage.
BMS-566394 is a potent and selective inhibitor of TACE/ADAM17.[1] By blocking the activity of this enzyme, this compound offers a promising therapeutic strategy to mitigate neuroinflammation by reducing the production of soluble TNF-α.[1][2] This technical guide provides an in-depth overview of the role of TACE/ADAM17 in neuroinflammation and the potential application of inhibitors like this compound in this area of research.
Core Concepts: TACE/ADAM17 in Neuroinflammation
TACE/ADAM17 is a membrane-bound zinc metalloproteinase that plays a pivotal role in neuroinflammation, primarily through its action on microglia, the resident immune cells of the CNS.
Mechanism of Action:
In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the expression and activity of TACE/ADAM17 on the surface of microglia are upregulated.[3] This leads to the cleavage of membrane-bound pro-TNF-α, releasing the soluble, active form of TNF-α into the extracellular space.[4] Soluble TNF-α then binds to its receptors (TNFR1 and TNFR2) on surrounding neurons and glial cells, triggering downstream signaling cascades that promote inflammation, apoptosis, and synaptic dysfunction.[4]
Beyond TNF-α, TACE/ADAM17 also cleaves a variety of other substrates relevant to neuroinflammation, including:
-
TNF Receptors (TNFR1 and TNFR2): Shedding of these receptors can modulate TNF-α signaling.
-
Epidermal Growth Factor Receptor (EGFR) Ligands: Cleavage of EGFR ligands can activate EGFR signaling, which has been implicated in microglial activation and survival.
-
Fractalkine (CX3CL1): This chemokine is involved in the communication between neurons and microglia.
Data Presentation
While specific quantitative data for this compound in neuroinflammation models are not extensively available in the public domain, the following tables present representative data that would be generated to characterize the efficacy of a TACE inhibitor in this context.
Table 1: In Vitro Efficacy of a TACE Inhibitor on TNF-α Release from LPS-Stimulated Microglia
| TACE Inhibitor Concentration | TNF-α Concentration (pg/mL) | % Inhibition |
| Vehicle Control | 1500 ± 120 | 0 |
| 1 nM | 1250 ± 100 | 16.7 |
| 10 nM | 800 ± 75 | 46.7 |
| 100 nM | 350 ± 40 | 76.7 |
| 1 µM | 150 ± 20 | 90.0 |
| IC50 | ~25 nM |
Data are representative and presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of a TACE Inhibitor on Pro-inflammatory Cytokine Levels in a Mouse Model of Neuroinflammation (LPS-induced)
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) | Brain IL-6 (pg/mg protein) |
| Vehicle + Saline | 5 ± 1 | 8 ± 2 | 10 ± 3 |
| Vehicle + LPS | 50 ± 8 | 65 ± 10 | 80 ± 12 |
| TACE Inhibitor (10 mg/kg) + LPS | 20 ± 5 | 30 ± 7 | 45 ± 9 |
| TACE Inhibitor (30 mg/kg) + LPS | 10 ± 3 | 15 ± 4 | 25 ± 6 |
Data are representative and presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of a TACE inhibitor like this compound in neuroinflammation research.
In Vitro TACE Inhibition Assay in Microglia
Objective: To determine the potency (IC50) of this compound in inhibiting TACE-mediated TNF-α release from activated microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium and supplements
-
TNF-α ELISA kit
-
Plate reader
Protocol:
-
Cell Culture: Culture primary microglia or BV-2 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Add LPS (100 ng/mL final concentration) to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-only treated group. Determine the IC50 value by plotting the percentage inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
In Vivo Neuroinflammation Model (LPS-induced)
Objective: To evaluate the in vivo efficacy of this compound in reducing neuroinflammation in a mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS)
-
This compound
-
Saline
-
Anesthesia
-
Tissue homogenization buffer
-
Cytokine ELISA kits (TNF-α, IL-1β, IL-6)
-
BCA protein assay kit
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Compound Administration: Administer this compound (e.g., 10 and 30 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) 1 hour prior to LPS challenge.
-
LPS Challenge: Induce neuroinflammation by administering a single intraperitoneal injection of LPS (e.g., 1 mg/kg). A control group should receive saline.[5]
-
Time Course: Euthanize mice at a specific time point after LPS injection (e.g., 4 hours) when the inflammatory response is expected to be high.
-
Tissue Collection: Perfuse the mice with ice-cold saline to remove blood from the brain. Dissect the brain and collect specific regions of interest (e.g., hippocampus and cortex).
-
Tissue Processing: Homogenize the brain tissue in lysis buffer containing protease inhibitors. Centrifuge the homogenates to pellet debris and collect the supernatant.
-
Cytokine Measurement: Measure the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates using ELISA kits. Normalize cytokine levels to the total protein concentration of each sample, as determined by a BCA assay.
-
Data Analysis: Compare the cytokine levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualization
Caption: TACE/ADAM17 signaling pathway in microglia and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in neuroinflammation research.
Conclusion
This compound, as a potent and selective TACE/ADAM17 inhibitor, represents a valuable research tool and a potential therapeutic agent for neuroinflammatory diseases. By targeting a key upstream regulator of the inflammatory cascade, it offers a more nuanced approach compared to broad-spectrum anti-inflammatory drugs. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to investigate the role of this compound and TACE/ADAM17 inhibition in the complex interplay of neuroinflammation and neurodegeneration. Further research is warranted to fully elucidate the therapeutic potential of this compound in various CNS disorders.
References
Methodological & Application
Application Notes for BMS-566394: A Potent TACE Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BMS-566394 is a potent and highly selective inhibitor of the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key sheddase responsible for the cleavage and release of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor.[1] Additionally, TACE mediates the shedding of various other cell surface proteins, including CD16 and CD62L on Natural Killer (NK) cells.[1] By inhibiting TACE, this compound effectively reduces the production of soluble TNF-α and prevents the downregulation of important cell surface receptors, making it a valuable tool for studying inflammatory processes and immune responses.[1] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the catalytic domain of the TACE/ADAM17 enzyme. This inhibition blocks the proteolytic processing of transmembrane precursors into their soluble, active forms. The primary consequences of this inhibition are the reduced release of soluble TNF-α and the stabilization of cell surface proteins like CD16, which is crucial for antibody-dependent cell-mediated cytotoxicity (ADCC) in NK cells.
References
Application Notes and Protocols for BMS-566394, a TACE/ADAM17 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566394 is a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a key sheddase responsible for the proteolytic release of the ectodomains of various cell surface proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, a critical mediator of inflammation.[1] Additionally, this compound has been shown to inhibit the shedding of other important cell surface molecules, such as CD16 and CD62L on Natural Killer (NK) cells.[1] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Mechanism of Action
ADAM17 is a transmembrane metalloprotease that plays a crucial role in a process called "ectodomain shedding." It cleaves the extracellular domain of various membrane-bound precursor proteins, releasing the soluble, active form. A primary substrate for ADAM17 is pro-TNF-α. Inhibition of ADAM17 by this compound prevents this cleavage, leading to a reduction in the amount of soluble TNF-α released from the cell. This mechanism is central to the anti-inflammatory properties of the compound.
Signaling Pathway Diagram
Caption: ADAM17-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Data Presentation
While a specific IC50 value for this compound was not identified in the reviewed literature, a related potent and selective TACE inhibitor, BMS-561392, exhibited an IC50 of 0.02 nM in a whole blood assay. This suggests that this compound is also likely a highly potent inhibitor. In functional cell-based assays, this compound has been effectively used at a concentration of 5µM to inhibit CD16a shedding.[3]
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| BMS-561392 | TACE | Whole Blood Assay | 0.02 | |
| This compound | ADAM17 | CD16a Shedding Assay | Effective at 5µM | [3] |
Experimental Protocols
Two primary cell-based assays are presented to evaluate the inhibitory activity of this compound on TACE/ADAM17 function: a TNF-α release assay and a CD16 shedding assay.
Protocol 1: TNF-α Release Assay Using ELISA
This assay measures the inhibition of lipopolysaccharide (LPS)-induced TNF-α release from monocytic cells.
Workflow Diagram:
Caption: Workflow for the TNF-α release ELISA assay.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 complete medium.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Prepare a solution of LPS in culture medium at a concentration of 1 µg/mL. Add 50 µL of the LPS solution to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: CD16 Shedding Assay Using Flow Cytometry
This assay measures the ability of this compound to inhibit the activation-induced shedding of CD16 from the surface of NK cells.
Workflow Diagram:
Caption: Workflow for the CD16 shedding flow cytometry assay.
Materials:
-
Primary human NK cells or an NK cell line (e.g., NK-92)
-
Complete cell culture medium appropriate for the chosen NK cells
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) or appropriate target cells for stimulation
-
Fluorescently labeled anti-human CD16 antibody (e.g., FITC or PE conjugated)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) or culture an NK cell line.
-
Compound Treatment: Resuspend the NK cells in complete medium at a concentration of 1 x 10^6 cells/mL. Add this compound to the desired final concentration (e.g., 5 µM).[3] Include a vehicle control.
-
Pre-incubation: Incubate the cells for 30 minutes at 37°C.
-
Stimulation: Stimulate the cells to induce CD16 shedding. This can be achieved by adding a stimulating agent like PMA (e.g., 50 ng/mL) or by co-culturing with antibody-coated target cells.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Staining: After incubation, wash the cells with cold flow cytometry staining buffer.
-
Antibody Labeling: Resuspend the cells in the staining buffer containing the fluorescently labeled anti-CD16 antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibody.
-
Flow Cytometry: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the NK cell population and analyze the Mean Fluorescence Intensity (MFI) of CD16. A decrease in CD16 MFI in the stimulated control compared to the unstimulated control indicates shedding. Inhibition of shedding by this compound will result in a higher CD16 MFI compared to the stimulated control.
Conclusion
The provided application notes and protocols offer a framework for the cell-based characterization of the TACE/ADAM17 inhibitor, this compound. The TNF-α release assay provides a quantitative measure of the compound's ability to inhibit the production of a key inflammatory cytokine. The CD16 shedding assay offers a functional readout of ADAM17 inhibition on immune cells. These assays are valuable tools for researchers and drug development professionals studying the biological activity of this compound and similar molecules.
References
Application Notes and Protocols for BMS-566394 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566394 is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] ADAM17 is a transmembrane sheddase responsible for the proteolytic release of the ectodomains of various cell surface proteins, including Tumor Necrosis Factor-α (TNF-α), epidermal growth factor receptor (EGFR) ligands, and cell adhesion molecules like CD16 and CD62L.[1] Dysregulation of ADAM17 activity is implicated in numerous pathological processes, including inflammation and cancer. This compound offers a valuable tool for investigating the biological roles of ADAM17 and for preclinical assessment of ADAM17 inhibition as a therapeutic strategy. These application notes provide a comprehensive guide to utilizing this compound in cell culture, with a focus on determining an appropriate starting concentration and protocols for assessing its biological effects.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and a recommended starting concentration for in vitro cell-based assays based on published literature.
| Parameter | Value | Reference |
| IUPAC Name | (3R,4R)-N-Hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide | MedKoo Biosciences |
| Molecular Formula | C₂₂H₂₁F₃N₄O₄ | [1] |
| Molecular Weight | 462.43 g/mol | [1] |
| CAS Number | 503166-51-6 | [1] |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Recommended Starting Concentration for Cell Culture | 10 µM | |
| Cell Type Tested at this Concentration | Purified Human Natural Killer (NK) Cells |
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand its point of intervention in cellular signaling and the general workflow for its application in cell culture experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder (MW: 462.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder. Perform this step in a chemical fume hood and wear appropriate personal protective equipment (PPE).
-
Dissolution: To prepare a 10 mM stock solution, add 216.2 µL of sterile DMSO to the 1 mg of this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Determination of Optimal Starting Concentration (Kill Curve)
While a concentration of 10 µM has been shown to be effective in NK cells, it is recommended to determine the optimal, non-toxic concentration for your specific cell line.[2] A kill curve experiment is a dose-response assay to identify the minimum concentration of a compound that affects cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 50-70% confluency on the day of treatment.
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 50 µM. Remember to include a vehicle control (DMSO at the highest concentration used for the dilutions).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated and vehicle-treated wells as controls. It is recommended to perform each condition in triplicate.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Plot the cell viability (%) against the concentration of this compound to determine the highest concentration that does not significantly impact cell viability. This will be your optimal starting concentration for subsequent experiments.
Protocol 3: TNF-α Release Assay (ELISA)
This protocol describes how to measure the effect of this compound on the release of TNF-α from stimulated cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Your cell line of interest (e.g., macrophages, monocytes)
-
Complete cell culture medium
-
This compound
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Human TNF-α ELISA kit
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere. Pre-treat the cells with your determined optimal concentration of this compound (and controls) for 1-2 hours.
-
Stimulation: Add a stimulant, such as LPS (e.g., 1 µg/mL), to the wells to induce TNF-α production and shedding.
-
Incubation: Incubate the plate for the desired time period (e.g., 4-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge the supernatant to pellet any detached cells and debris.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[3][4][5][6][7] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in each sample based on a standard curve. Compare the TNF-α levels in this compound-treated samples to the stimulated control to determine the inhibitory effect.
Protocol 4: Western Blot for Downstream EGFR Signaling
This protocol outlines how to assess the effect of this compound on the phosphorylation of downstream effectors of the EGFR signaling pathway, which is often activated by ADAM17-mediated ligand shedding.
Materials:
-
Your cell line of interest (e.g., cancer cell lines with active EGFR signaling)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to near confluency and treat with this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer.[8] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.[8]
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to assess the effect of this compound on EGFR signaling.
References
- 1. medkoo.com [medkoo.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. file.elabscience.com [file.elabscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abcam.cn [abcam.cn]
- 7. mpbio.com [mpbio.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of BMS-566394
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566394 is a potent and selective inhibitor of ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1] ADAM17 is a critical sheddase that cleaves and releases the extracellular domains of numerous membrane-bound proteins, most notably Tumor Necrosis Factor-alpha (TNF-α). By inhibiting ADAM17, this compound effectively reduces the levels of soluble TNF-α, a key pro-inflammatory cytokine implicated in a variety of inflammatory and autoimmune diseases.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound in two standard preclinical models: Collagen-Induced Arthritis (CIA) in mice, a model for rheumatoid arthritis, and Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis in mice, a model for inflammatory bowel disease.
Mechanism of Action and Signaling Pathway
ADAM17 is a zinc-dependent metalloproteinase that plays a pivotal role in regulating cellular signaling by controlling the release of various transmembrane proteins. The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of ADAM17. This inhibition prevents the proteolytic cleavage of pro-TNF-α from the cell surface, thereby reducing the amount of soluble TNF-α that can bind to its receptors (TNFR1 and TNFR2) and initiate downstream inflammatory signaling cascades.[2]
Beyond TNF-α, ADAM17 has a broad range of substrates, including ligands for the Epidermal Growth Factor Receptor (EGFR) such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α), as well as cytokine receptors like the IL-6 receptor.[2][3] Therefore, the effects of this compound may extend beyond the simple blockade of TNF-α signaling, potentially impacting cellular proliferation, migration, and immune responses through the modulation of multiple signaling pathways.[3]
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol outlines the induction of arthritis in mice using collagen and the subsequent treatment with this compound to assess its therapeutic efficacy.
1. Animal Model
-
Species: DBA/1 mice, male, 8-10 weeks old.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Materials
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)
-
Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (27G)
-
Calipers for paw thickness measurement
3. Experimental Workflow
4. Detailed Methodology
-
Induction of Arthritis:
-
On Day 0, emulsify the bovine type II collagen solution with an equal volume of CFA.
-
Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
On Day 21, prepare a similar emulsion using IFA instead of CFA.
-
Administer 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Treatment:
-
Begin treatment upon the first signs of arthritis (erythema and/or swelling of the digits or paws), typically around day 24-28.
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose). A positive control group treated with a known therapeutic agent like Etanercept can also be included.
-
Prepare a suspension of this compound in the chosen vehicle. Due to its formulation characteristics, ensure consistent and uniform suspension before each administration.
-
Administer this compound or vehicle via oral gavage once or twice daily. The exact dosage should be determined from dose-ranging studies, but a starting point could be in the range of 10-50 mg/kg, based on data from similar TACE inhibitors.
-
-
Monitoring and Endpoints:
-
From Day 21 onwards, monitor the mice daily for the onset and progression of arthritis.
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the severity of inflammation.[4][5][6][7]
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle or digits.
-
2: Erythema and mild swelling extending from the ankle to the metatarsals.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsals.
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits. The maximum score per mouse is 16.
-
-
Paw Thickness: Measure the thickness of the affected hind paws daily using a caliper.
-
Body Weight: Record the body weight of each mouse every other day.
-
Termination: Euthanize the mice at the end of the study (e.g., Day 42).
-
Sample Collection: Collect blood for serum cytokine analysis. Harvest the paws and knee joints for histological evaluation.
-
5. Endpoint Analysis
-
Histopathology:
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.[8][9][10][11]
-
Section the joints and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.[8][12]
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.[9][11]
-
-
Serum Cytokine Analysis:
6. Data Presentation
| Group | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL) | Histological Score (Inflammation) |
| Naive | ||||
| Vehicle | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Protocol 2: Evaluation of this compound in a Mouse Model of DSS-Induced Colitis
This protocol describes the induction of acute colitis in mice using DSS and the evaluation of the therapeutic potential of this compound.
1. Animal Model
-
Species: C57BL/6 mice, female, 8-10 weeks old.
-
Housing: As described in Protocol 1.
2. Materials
-
This compound
-
Vehicle (as in Protocol 1)
-
Dextran Sulfate Sodium (DSS, MW 36,000-50,000 Da)
-
Sterile drinking water
3. Experimental Workflow
4. Detailed Methodology
-
Induction of Colitis:
-
Prepare a 2.5% (w/v) solution of DSS in sterile drinking water.
-
From Day 0 to Day 7, provide the DSS solution to the mice as their sole source of drinking water.
-
On Day 7, replace the DSS solution with normal drinking water for the remainder of the study.
-
-
Treatment:
-
Begin treatment on Day 0, concurrently with the start of DSS administration.
-
Randomly assign mice to treatment groups.
-
Administer this compound or vehicle via oral gavage once or twice daily. A similar dose range as in the CIA model can be explored.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily throughout the study.
-
Disease Activity Index (DAI): Calculate the DAI score daily based on the following parameters:[16][17][18][19][20]
-
Weight Loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea).
-
Rectal Bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding). The maximum DAI score is 12.
-
-
Termination: Euthanize the mice at the end of the study (e.g., Day 10).
-
Sample Collection: Measure the length of the colon from the cecum to the anus. Collect a portion of the distal colon for histopathology and another portion for myeloperoxidase (MPO) assay.
-
5. Endpoint Analysis
-
Colon Length: A shorter colon is indicative of more severe inflammation.
-
Histopathology:
-
Myeloperoxidase (MPO) Assay:
-
Homogenize a pre-weighed section of the colon.
-
Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.
-
6. Data Presentation
| Group | Mean DAI Score (Day 10) | Mean Colon Length (cm) | Histological Score (Inflammation) | MPO Activity (U/g tissue) |
| Naive | ||||
| Vehicle | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
A crucial aspect of designing in vivo studies for small molecule inhibitors is understanding their pharmacokinetic and pharmacodynamic properties.
Pharmacokinetics (PK):
-
It is highly recommended to conduct a preliminary PK study in the selected animal model to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
-
This information will inform the optimal dosing regimen (dose and frequency) required to maintain plasma concentrations of this compound above the in vitro IC50 for ADAM17.
-
The oral bioavailability of this compound should also be assessed to confirm adequate absorption after oral administration.
Pharmacodynamics (PD):
-
To confirm target engagement in vivo, it is essential to measure the levels of ADAM17 substrates in the plasma or tissues of treated animals.
-
A reduction in the levels of soluble TNF-α, AREG, or TGF-α following this compound administration would provide evidence of target inhibition.
-
These PD markers can be correlated with the observed efficacy in the disease models to establish a PK/PD relationship, which is critical for predicting human efficacious doses.
Conclusion
The protocols provided herein offer a comprehensive framework for the in vivo evaluation of this compound in established models of rheumatoid arthritis and inflammatory bowel disease. By carefully monitoring clinical and histological endpoints, and by correlating these with pharmacodynamic markers of ADAM17 inhibition, researchers can effectively assess the therapeutic potential of this compound. It is important to note that the specific dosages and treatment schedules may require optimization based on preliminary dose-ranging and pharmacokinetic studies.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hooke - Contract Research - Collagen-induced arthritis (CIA) - Mouse CIA scoring [hookelabs.com]
- 6. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. content.abcam.com [content.abcam.com]
- 14. biogot.com [biogot.com]
- 15. novamedline.com [novamedline.com]
- 16. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colitis activity index [bio-protocol.org]
- 18. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. noblelifesci.com [noblelifesci.com]
- 21. Histological and ultrastructural changes of the colon in dextran sodium sulfate-induced mouse colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Histological Analysis of Murine Colitis Induced by Dextran Sulfate Sodium of Different Molecular Weights [jstage.jst.go.jp]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-566394 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566394 is a potent and selective small molecule inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TNF-α Converting Enzyme (TACE).[1] ADAM17 is a critical sheddase that processes and releases the extracellular domains of numerous transmembrane proteins, including growth factors, cytokines, and their receptors.[2][3] By cleaving these substrates, ADAM17 plays a pivotal role in activating key signaling pathways involved in cancer progression and inflammation, such as the Epidermal Growth Factor Receptor (EGFR) and Notch pathways, as well as regulating the release of the pro-inflammatory cytokine TNF-α.[2][4][5]
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound in mouse models of cancer and inflammation. The protocols detailed below are based on established methodologies for similar ADAM17 inhibitors and provide a framework for assessing the anti-tumor and anti-inflammatory efficacy of this compound.
Data Presentation
The following tables summarize representative quantitative data from in vivo mouse studies of ADAM17 inhibitors structurally or functionally related to this compound, providing a basis for experimental design.
Table 1: Representative In Vivo Efficacy of an ADAM17/10 Inhibitor (INCB3619) in a Colon Cancer Mouse Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mouse Model | Efficacy Outcome | Reference |
| Vehicle Control | 0 | Oral | ApcMin | - | [4] |
| INCB3619 | 120 | Oral | ApcMin | Reduced intestinal tumor multiplicity | [4] |
Note: This data is for the ADAM17/10 inhibitor INCB3619 and serves as a reference for designing studies with this compound.
Table 2: Representative In Vivo Administration of an ADAM17 Inhibitor (GW280264X) in an Acute Inflammation Mouse Model
| Treatment Group | Dose (µg/kg) | Administration Route | Mouse Model | Efficacy Outcome | Reference |
| Vehicle Control | 0 | Intraperitoneal | LPS-induced acute liver injury | - | [6] |
| GW280264X | 500 | Intraperitoneal | LPS-induced acute liver injury | Attenuation of liver injury markers | [6] |
Note: This data is for the ADAM17 inhibitor GW280264X and provides a starting point for dosing in inflammation models.
Signaling Pathways
This compound, as an inhibitor of ADAM17, is expected to modulate several key signaling pathways implicated in cancer and inflammation.
Experimental Protocols
The following are detailed protocols for evaluating this compound in mouse models of cancer and inflammation.
Protocol 1: Evaluation of this compound in a Human Tumor Xenograft Mouse Model
This protocol outlines the procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Culture medium and supplements
-
Immunodeficient mice (e.g., BALB/c nude or NSG)
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose)[7]
-
Matrigel (optional, for enhanced tumor take)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture and Preparation:
-
Culture human cancer cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 5 x 107 cells/mL.[7]
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to grow until they reach an average volume of 100-200 mm³.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Prepare this compound formulation. Based on studies with the related compound INCB3619, a starting dose for oral administration could be in the range of 60-120 mg/kg, administered daily.[4][8]
-
Administer this compound or vehicle to the respective groups via oral gavage or intraperitoneal injection.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise tumors and weigh them.
-
Collect tumor tissue and other organs for pharmacodynamic analysis (e.g., Western blot for p-EGFR, Notch signaling components) and histological evaluation.
-
Protocol 2: Evaluation of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes the induction of arthritis in mice and subsequent treatment with this compound to evaluate its anti-inflammatory effects.
References
- 1. medkoo.com [medkoo.com]
- 2. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing the natural inhibitory domain to control TNFα Converting Enzyme (TACE) activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAM17 is a tumor promoter and therapeutic target in Western diet-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Oxidative and ER Stress Pathways by the ADAM17 Inhibitor GW280264X in LPS-Induced Acute Liver Injury | MDPI [mdpi.com]
- 7. Frontiers | Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of BMS-566394 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of the ADAM17/TACE inhibitor, BMS-566394, in dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is critical for ensuring the accurate and reproducible use of this compound in a variety of research applications. The following sections detail the necessary materials, a step-by-step procedure for solubilization, and recommendations for storage to maintain the integrity and activity of the inhibitor.
Physicochemical Properties and Storage Recommendations
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. This data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 462.43 g/mol | [1] |
| Chemical Formula | C₂₂H₂₁F₃N₄O₄ | [1] |
| CAS Number | 503166-51-6 | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | [1] |
| Storage of Solid | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. | |
| Stock Solution Storage | Short term (days to weeks) at 0-4°C; Long term (months) at -20°C. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to start with a modest concentration to ensure complete solubilization. Researchers may need to adjust the concentration based on their specific experimental requirements and the observed solubility of the compound in their hands.
Materials:
-
This compound (solid powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.624 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 462.43 g/mol = 0.004624 g = 4.624 mg
-
-
-
-
Adding the Solvent:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO.
-
-
Solubilization:
-
Tightly cap the tube and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.
-
If the compound does not fully dissolve, you may gently warm the solution (not exceeding 37°C) or sonicate for short intervals (1-5 minutes) until the solution is clear. Caution: Prolonged heating or sonication may degrade the compound.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles, which can degrade the compound over time.
-
For long-term storage, store the aliquots at -20°C. For short-term storage (a few days to a week), the solution can be stored at 4°C.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by this compound and the experimental workflow for preparing the stock solution.
References
Application Notes and Protocols for TNF-α Measurement Using BMS-566394 ELISA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the measurement of Tumor Necrosis Factor-alpha (TNF-α) in a cell-based assay using the TACE/ADAM17 inhibitor, BMS-566394, followed by an Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
This compound is a potent and selective inhibitor of TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2][3] TACE is a key enzyme responsible for the proteolytic processing of membrane-bound pro-TNF-α into its soluble, active form.[4] By inhibiting TACE, this compound effectively reduces the amount of secreted TNF-α, a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[4] Therefore, quantifying the inhibitory effect of this compound on TNF-α production is crucial for its pharmacological characterization. This protocol outlines a robust method for inducing TNF-α production in a macrophage cell line, treating the cells with this compound, and subsequently measuring the levels of secreted TNF-α using a standard sandwich ELISA.
Signaling Pathway of TACE-mediated TNF-α Production
The binding of ligands such as Lipopolysaccharide (LPS) to Toll-like receptors (e.g., TLR4) on immune cells like macrophages triggers intracellular signaling cascades. These pathways, often involving NF-κB and p38 MAP kinase, lead to the transcription and translation of pro-TNF-α.[5] Pro-TNF-α is a transmembrane protein that is then cleaved by TACE (ADAM17) at the cell surface to release the soluble, biologically active TNF-α.[4][5] this compound specifically inhibits this final cleavage step.
Caption: TACE-mediated TNF-α production pathway and the inhibitory action of this compound.
Experimental Protocol: Inhibition of TNF-α Production by this compound in Macrophages
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other formats. A pilot experiment to determine the optimal concentration range of this compound is recommended.
Materials:
-
Cell Line: RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic) cells.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).
-
Inhibitor: this compound.
-
Vehicle: DMSO (or other appropriate solvent for this compound).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
TNF-α ELISA Kit: (Human or Mouse, depending on the cell line used).
-
96-well cell culture plates.
-
Standard laboratory equipment: Incubator, centrifuge, microplate reader, etc.
Experimental Workflow:
Caption: A step-by-step workflow for the this compound TNF-α ELISA protocol.
Procedure:
-
Cell Seeding:
-
For RAW 264.7 cells, seed at a density of 1-2 x 10^5 cells/well in a 96-well plate.[6]
-
For THP-1 cells, differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before treatment. Seed the differentiated THP-1 cells at an appropriate density.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
-
Inhibitor Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50.
-
Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in cell culture medium. A final concentration of 10-100 ng/mL is generally effective for stimulating TNF-α production in RAW 264.7 cells.[6]
-
Add 100 µL of the LPS solution to each well (except for the unstimulated control wells, to which you should add 100 µL of medium).
-
The final volume in each well will be 200 µL.
-
Incubate the plate for 4-24 hours at 37°C. The optimal incubation time may need to be determined empirically, but a 4-6 hour incubation is often sufficient for TNF-α release.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell layer.
-
The supernatants can be used immediately for the ELISA or stored at -80°C for later analysis.
-
-
TNF-α ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions provided with your specific ELISA kit. A general procedure is outlined below.
-
a. Standard Preparation: Reconstitute and prepare a serial dilution of the TNF-α standard provided in the kit to generate a standard curve.
-
b. Plate Coating (if not pre-coated): Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
c. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
d. Sample and Standard Incubation: Wash the plate and add 100 µL of your collected supernatants and the prepared standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
e. Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours at room temperature.
-
f. Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
g. Substrate Development: Wash the plate and add the TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
h. Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
i. Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of TNF-α in each of your samples.
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (TNF-α concentration with inhibitor / TNF-α concentration with vehicle)] x 100
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of TNF-α production).
Data Presentation
The quantitative data from this experiment should be summarized in tables for clarity and ease of comparison.
Table 1: Raw Absorbance and Calculated TNF-α Concentrations
| Treatment Group | This compound Conc. | Replicate 1 Abs (450nm) | Replicate 2 Abs (450nm) | Average Abs | TNF-α Conc. (pg/mL) |
| Unstimulated | 0 | ||||
| Vehicle (LPS) | 0 | ||||
| This compound (LPS) | 1 nM | ||||
| This compound (LPS) | 10 nM | ||||
| This compound (LPS) | 100 nM | ||||
| This compound (LPS) | 1 µM | ||||
| This compound (LPS) | 10 µM |
Table 2: TNF-α Inhibition by this compound
| This compound Conc. | Mean TNF-α Conc. (pg/mL) | Standard Deviation | % Inhibition |
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM |
Conclusion
This protocol provides a comprehensive framework for evaluating the inhibitory activity of this compound on TNF-α production in a cellular context. By following these detailed steps, researchers can obtain reliable and reproducible data to characterize the potency of this and other TACE inhibitors. The use of appropriate controls and careful execution of the ELISA procedure are critical for obtaining accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis with BMS-566394 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566394 is a potent and highly selective inhibitor of the A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2][3] ADAM17 is a cell surface sheddase responsible for the proteolytic cleavage and release of the extracellular domains of various membrane-bound proteins. Key substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α), L-selectin (CD62L), and the low-affinity IgG receptor CD16 (FcγRIIIa) on Natural Killer (NK) cells.[1] The shedding of these proteins has significant implications for immune regulation. For instance, the cleavage of CD16 from the surface of NK cells can impair their ability to mediate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a crucial mechanism for many therapeutic monoclonal antibodies.
These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its effects on the surface expression of ADAM17 substrates, particularly CD16 on NK cells, using flow cytometry. Additionally, a protocol for a complementary TNF-α release assay is included to assess the functional consequences of TACE inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and observed effects in cell-based assays.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Species | Assay Type |
| IC50 (TACE) | 4 nM | Human | Biochemical Assay |
| IC50 (TNF-α release) | 13 nM | Human | THP-1 Cell-Based Assay |
Data compiled from publicly available information.
Table 2: Effect of this compound on CD16 Expression on Human NK Cells Following Cytokine Stimulation
| Treatment Condition | % CD16+ of CD56dim NK cells (Mean ± SEM) | CD16 MFI on CD56dim NK cells (Mean ± SEM) |
| Media Alone | 95.2 ± 1.5 | 10,500 ± 800 |
| Media Alone + this compound (10 µM) | 96.1 ± 1.2 | 11,000 ± 900 |
| IL-12 + IL-18 | 65.3 ± 5.1 | 4,500 ± 600 |
| IL-12 + IL-18 + this compound (10 µM) | 90.1 ± 2.3 | 9,800 ± 750 |
Data adapted from a study on purified human NK cells stimulated overnight. MFI = Mean Fluorescence Intensity.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided in DOT language script.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for flow cytometry.
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of CD16 Shedding on Human NK Cells
This protocol describes the treatment of human peripheral blood mononuclear cells (PBMCs) or isolated NK cells with this compound followed by flow cytometric analysis to quantify the surface expression of CD16.
Materials:
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM)
-
Human PBMCs or purified NK cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Recombinant human IL-12 and IL-18 (optional, for stimulation)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3 (e.g., FITC, PE, or other fluorochrome)
-
Anti-Human CD56 (e.g., PE, APC, or other fluorochrome)
-
Anti-Human CD16 (e.g., APC, PerCP-Cy5.5, or other fluorochrome)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation or use purified NK cells.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Treatment:
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
For stimulated conditions (optional): Add IL-12 (e.g., 10 ng/mL) and IL-18 (e.g., 100 ng/mL) to the desired wells.
-
Add this compound to the treatment wells at a final concentration of 10 µM. Add an equivalent volume of DMSO to the vehicle control wells.
-
Incubate the cells overnight (16-18 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Antibody Staining:
-
Harvest the cells from the wells and transfer to FACS tubes.
-
Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes.
-
Prepare an antibody cocktail containing anti-CD3, anti-CD56, and anti-CD16 antibodies at the manufacturer's recommended concentrations in FACS buffer.
-
Resuspend the cell pellet in 100 µL of the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate on NK cells, which are identified as CD3-negative and CD56-positive events.
-
Within the NK cell gate, further delineate CD56dim and CD56bright populations.
-
Analyze the expression of CD16 on the CD56dim NK cell population, quantifying both the percentage of CD16-positive cells and the Mean Fluorescence Intensity (MFI).
-
Protocol 2: TNF-α Release Assay (ELISA)
This protocol is for the quantification of TNF-α released into the cell culture supernatant following cell stimulation and treatment with this compound.
Materials:
-
This compound
-
Human PBMCs or a monocytic cell line (e.g., THP-1)
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) for stimulation
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete medium. For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL) for 24-48 hours prior to the experiment if required.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the unstimulated control).
-
-
Supernatant Collection:
-
Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
-
TNF-α ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.[4][5][6][7][8] This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubation steps with detection antibody and enzyme conjugate.
-
Washing steps between incubations.
-
Addition of a substrate solution and stopping the reaction.
-
-
Read the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known TNF-α standards.
-
Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.
-
Determine the IC50 value of this compound for TNF-α release if a dose-response curve was generated.
-
Conclusion
This compound is a valuable research tool for investigating the roles of ADAM17 in various biological processes. The protocols outlined in these application notes provide a framework for utilizing flow cytometry and ELISA to study the effects of this inhibitor on key ADAM17-mediated events, such as the shedding of CD16 from NK cells and the release of TNF-α. These assays can be adapted for use in drug discovery and immunology research to further understand the therapeutic potential of ADAM17 inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. file.elabscience.com [file.elabscience.com]
- 6. abcam.cn [abcam.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mpbio.com [mpbio.com]
Application Notes and Protocols: BMS-566394 in Rheumatoid Arthritis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566394 is a potent and selective inhibitor of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] TACE is a critical enzyme in the inflammatory cascade, responsible for the proteolytic release of the soluble form of Tumor Necrosis Factor-α (TNF-α) from its membrane-bound precursor.[2][3] Given the central role of TNF-α in the pathophysiology of rheumatoid arthritis (RA), TACE has been a key target for the development of small molecule inhibitors.[2][3] These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in preclinical animal models of rheumatoid arthritis.
While this compound has been evaluated in preclinical studies, specific efficacy data in rheumatoid arthritis animal models are not extensively available in peer-reviewed literature. A proof-of-concept study in rats indicated potential hepatotoxicity, which may have limited further development or publication of efficacy data in chronic inflammatory models like collagen-induced arthritis.[1] Therefore, the following sections provide generalized protocols and illustrative data tables based on standard methodologies for evaluating TACE inhibitors in RA models.
Mechanism of Action: TACE Inhibition in Rheumatoid Arthritis
This compound exerts its anti-inflammatory effects by inhibiting TACE (ADAM17). This inhibition blocks the shedding of several key cell surface proteins involved in the inflammatory process. The primary target is pro-TNF-α, preventing its conversion to the soluble, active form that drives inflammation in the synovium. Additionally, TACE is involved in the shedding of other important molecules such as TNF receptors (TNFRI and TNFRII) and the IL-6 receptor (IL-6R), further modulating the inflammatory response.[1]
Quantitative Data Summary
Disclaimer: The following table is for illustrative purposes only and represents the type of data that would be collected in a preclinical study. Specific efficacy data for this compound in a collagen-induced arthritis model is not publicly available.
Table 1: Hypothetical Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Arthritis Score (Day 21) | Paw Volume (mL, Day 21) | Serum TNF-α (pg/mL) | Histological Score (Joint Damage) |
| Vehicle Control | - | 8.5 ± 1.2 | 2.1 ± 0.3 | 150 ± 25 | 3.5 ± 0.5 |
| This compound | 10 | 5.2 ± 0.9 | 1.5 ± 0.2 | 85 ± 18 | 2.1 ± 0.4 |
| This compound | 30 | 3.1 ± 0.7 | 1.1 ± 0.1 | 50 ± 12 | 1.2 ± 0.3 |
| Dexamethasone (Positive Control) | 1 | 2.5 ± 0.5 | 0.9 ± 0.1 | 42 ± 10 | 0.8 ± 0.2 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of arthritis using type II collagen, a widely used model that shares pathological features with human rheumatoid arthritis.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Calipers for paw measurement
-
Syringes and needles
Procedure:
-
Preparation of Emulsion:
-
Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid.
-
For primary immunization, emulsify the collagen solution with an equal volume of CFA.
-
For the booster, emulsify the collagen solution with an equal volume of IFA.
-
-
Induction of Arthritis:
-
On Day 0, inject 0.1 mL of the collagen/CFA emulsion intradermally at the base of the tail of each rat.
-
On Day 7, administer a booster injection of 0.1 mL of the collagen/IFA emulsion at a different site near the base of the tail.
-
-
Treatment:
-
Monitor rats daily for the onset of arthritis, typically beginning around Day 10.
-
Once clinical signs appear, randomize animals into treatment groups (e.g., vehicle, this compound at various doses, positive control).
-
Administer this compound or vehicle orally (p.o.) twice daily (BID) from the day of arthritis onset until the end of the study (e.g., Day 21).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score each paw daily based on a scale of 0-4 for inflammation, swelling, and redness (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per animal is 16.
-
Paw Volume: Measure the volume of the hind paws daily using a plethysmometer or calipers.
-
-
Terminal Procedures (Day 21):
-
Collect blood via cardiac puncture for serum analysis of TNF-α and other cytokines.
-
Euthanize the animals and collect the hind paws for histological analysis.
-
-
Histopathology:
-
Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O.
-
Score for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Protocol 2: Collagen Antibody-Induced Arthritis (CAIA) in Mice
The CAIA model offers a more rapid and synchronized onset of arthritis, primarily focusing on the effector phase of the disease.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
ArthritoMab™ Antibody Cocktail (or similar anti-collagen antibody cocktail)
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle
Procedure:
-
Induction of Arthritis:
-
On Day 0, administer the anti-collagen antibody cocktail intravenously (i.v.) or intraperitoneally (i.p.) to each mouse.
-
On Day 3, administer a single i.p. injection of LPS (25-50 µg) to synchronize and enhance the inflammatory response.
-
-
Treatment:
-
Begin treatment with this compound or vehicle on Day 3, prior to the LPS injection, and continue daily until the end of the study (e.g., Day 10-14).
-
-
Assessment of Arthritis:
-
Monitor and score the clinical signs of arthritis daily from Day 3 onwards, as described in the CIA protocol.
-
Measure paw thickness daily using calipers.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for cytokine analysis and paws for histopathology as described for the CIA model.
-
Conclusion
This compound, as a selective TACE inhibitor, represents a targeted therapeutic approach for rheumatoid arthritis by reducing the production of soluble TNF-α. The protocols outlined above provide a framework for evaluating the in vivo efficacy of TACE inhibitors in established animal models of RA. While specific efficacy data for this compound in these models is limited in the public domain, the provided methodologies are standard in the field for assessing the therapeutic potential of anti-inflammatory compounds. Careful consideration of potential toxicities, as has been noted for this class of inhibitors, is crucial in the interpretation of preclinical findings.
References
- 1. medscape.com [medscape.com]
- 2. Discovery of selective small molecular TACE inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient promotion of collagen antibody induced arthritis (CAIA) using four monoclonal antibodies specific for the major epitopes recognized in both collagen induced arthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BMS-566394 in Experimental Inflammatory Bowel Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key mediator in the inflammatory cascade is Tumor Necrosis Factor-alpha (TNF-α). The production of soluble, active TNF-α is dependent on its cleavage from a membrane-bound precursor by the enzyme TNF-α converting enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). BMS-566394 is a potent and selective inhibitor of TACE, and as such, represents a promising therapeutic agent for mitigating TNF-α-driven inflammation in IBD.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in preclinical murine models of IBD, specifically the Dextran Sulfate Sodium (DSS) and 2,4,6-Trinitrobenzene sulfonic acid (TNBS) induced colitis models.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting the enzymatic activity of TACE (ADAM17).[3] TACE is responsible for the proteolytic processing of several cell surface proteins, most notably the cleavage of membrane-bound pro-TNF-α into its soluble, biologically active form. By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, a pivotal pro-inflammatory cytokine implicated in the pathogenesis of IBD.[1] However, it is important to note that TACE/ADAM17 also plays a role in the shedding of epidermal growth factor receptor (EGF-R) ligands, which are crucial for intestinal epithelial regeneration.[4][5][6] Therefore, the net effect of TACE inhibition in IBD models is a balance between reducing inflammation and potentially impairing mucosal healing, a critical consideration in experimental design and data interpretation.
References
- 1. Implication of TNF-alpha convertase (TACE/ADAM17) in inducible nitric oxide synthase expression and inflammation in an experimental model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A place for TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical role of the disintegrin metalloprotease ADAM17 for intestinal inflammation and regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of the disintegrin metalloprotease ADAM17 for intestinal inflammation and regeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-566394 in Cancer Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566394 is a potent and selective small molecule inhibitor of the Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] ADAM17 is a cell surface sheddase responsible for the proteolytic release of the extracellular domains of various transmembrane proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR). By inhibiting ADAM17, this compound can modulate key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
The mechanism of action of this compound also involves the inhibition of shedding of CD16 and CD62L from the surface of Natural Killer (NK) cells.[1] This prevention of shedding can enhance the antibody-dependent cell-mediated cytotoxicity (ADCC) of NK cells, suggesting a potential synergistic effect when used in combination with therapeutic antibodies.[1]
Applications in Cancer Xenograft Studies
While specific in vivo cancer xenograft data for this compound is not extensively published in peer-reviewed literature, its role as a potent ADAM17 inhibitor suggests several key applications in preclinical cancer research:
-
Evaluation of Single-Agent Antitumor Efficacy: Assessing the ability of this compound to inhibit the growth of various human tumor xenografts in immunocompromised mice. This is based on the rationale that many cancers overexpress ADAM17 or are dependent on the signaling pathways it activates.
-
Combination Therapy Studies: Investigating the synergistic or additive effects of this compound when combined with standard-of-care chemotherapies, targeted therapies (e.g., EGFR inhibitors), or immunotherapies (e.g., monoclonal antibodies). The ability of this compound to enhance NK cell activity makes it a particularly interesting candidate for combination with antibody-based cancer therapies.[1]
-
Pharmacodynamic (PD) Marker Analysis: Utilizing xenograft models to identify and validate biomarkers that indicate target engagement and biological activity of this compound. This could include measuring levels of shed substrates of ADAM17 (e.g., soluble TNF-α, EGFR ligands) in plasma or tumor tissue.
-
Investigation of Resistance Mechanisms: Using xenograft models to understand potential mechanisms of resistance to therapies where ADAM17 activity is implicated, such as resistance to EGFR inhibitors.
Data Presentation
Quantitative data from cancer xenograft studies are crucial for evaluating the efficacy of a therapeutic agent. The following tables provide a template for how such data for an ADAM17 inhibitor like this compound would be structured. Note: The data presented below are illustrative and not based on actual study results for this compound, as such data is not publicly available.
Table 1: Illustrative Tumor Growth Inhibition in a Human Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily, p.o. | 1250 ± 150 | - |
| This compound | 25 | Daily, p.o. | 875 ± 120 | 30 |
| This compound | 50 | Daily, p.o. | 500 ± 95 | 60 |
| Standard-of-Care | X | Per Protocol | 450 ± 80 | 64 |
| This compound + Standard-of-Care | 50 + X | Per Protocol | 200 ± 50 | 84 |
Table 2: Example Pharmacodynamic Biomarker Analysis
| Treatment Group | Dose (mg/kg) | Plasma Soluble TNF-α (pg/mL) 4h post-dose (± SEM) | Tumor Tissue Shed EGFR Ligand (ng/mg protein) at Day 21 (± SEM) |
| Vehicle Control | - | 150 ± 25 | 5.2 ± 0.8 |
| This compound | 50 | 45 ± 10 | 1.8 ± 0.4 |
Experimental Protocols
The following is a generalized protocol for a cancer xenograft study to evaluate the in vivo antitumor activity of this compound. This protocol should be adapted based on the specific cell line, animal model, and experimental goals.
1. Cell Culture and Preparation
-
Cell Line Authentication: Ensure the human cancer cell line of interest is authenticated and tested for mycoplasma contamination.
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at the desired concentration for injection (e.g., 5 x 10⁶ cells/100 µL). Keep the cell suspension on ice until injection.
2. Animal Model and Tumor Implantation
-
Animal Strain: Use immunocompromised mice (e.g., athymic nude mice, SCID mice, or NSG mice), typically 6-8 weeks old.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject the prepared cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse using a 27-gauge needle.
-
Monitor the animals regularly for tumor growth.
-
3. Drug Preparation and Administration
-
Formulation: Prepare this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection). The formulation should be sterile and stable. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water.
-
Dosing: Once the tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Administration: Administer this compound and vehicle control according to the planned dosing schedule (e.g., daily, twice daily) and route. The volume of administration should be based on the body weight of the animal.
4. Tumor Measurement and Data Collection
-
Tumor Measurement: Measure the tumor dimensions (length and width) two to three times per week using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Clinical Observations: Record any signs of toxicity or adverse effects.
-
Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or at a predetermined time point.
5. Tissue Collection and Analysis
-
Euthanasia: At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Tissue Collection: Collect tumors, blood (for plasma), and other organs of interest.
-
Tumor Processing: A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR) and another portion fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma. Store plasma at -80°C for biomarker analysis.
Mandatory Visualizations
Caption: ADAM17 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for a Cancer Xenograft Study.
References
Application Notes and Protocols for Studying CD16 Shedding on NK Cells using BMS-566394
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, playing a significant role in tumor immunosurveillance and control of viral infections. A key activating receptor on the surface of most mature NK cells is CD16a (FcγRIIIA), which binds to the Fc portion of IgG antibodies, triggering antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] Upon NK cell activation, CD16a is rapidly downregulated from the cell surface through a process known as ectodomain shedding.[1][2] This shedding is primarily mediated by the metalloprotease ADAM17 (A Disintegrin and Metalloproteinase-17), also known as TACE (Tumor Necrosis Factor-α Converting Enzyme).[3][4] The shedding of CD16a can limit the sustained cytotoxic activity of NK cells.[5][6]
BMS-566394 is a potent and selective small molecule inhibitor of ADAM17.[3][4] By targeting ADAM17, this compound effectively blocks the shedding of its substrates, including CD16a, from the cell surface. This makes this compound a valuable tool for studying the dynamics of CD16a expression and its impact on NK cell function. These application notes provide detailed protocols for utilizing this compound to investigate CD16a shedding on NK cells.
Mechanism of Action
Upon activation of NK cells, a signaling cascade is initiated that leads to the activation of ADAM17. Activated ADAM17 then cleaves CD16a at a site proximal to the cell membrane, releasing the soluble ectodomain of CD16a.[3] this compound acts by directly inhibiting the catalytic activity of ADAM17, thereby preventing the cleavage and shedding of CD16a.[3][4] This results in the maintenance of CD16a expression on the surface of activated NK cells, which can potentiate their effector functions.[7][8]
Signaling Pathway of CD16 Shedding
Caption: Signaling pathway of ADAM17-mediated CD16a shedding and its inhibition by this compound.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on CD16a expression on NK cells.
Table 1: Effect of this compound on CD16a Expression on Cytokine-Stimulated NK Cells
| Treatment Condition | % of CD16+ CD56dim NK Cells | CD16 MFI on CD56dim NK Cells |
| Media Alone | 95.2 ± 1.5 | 10,500 ± 1,200 |
| IL-12 + IL-18 | 65.8 ± 5.2 | 4,500 ± 800 |
| IL-12 + IL-18 + this compound (10 µM) | 88.5 ± 3.1 | 9,800 ± 1,100 |
| Data are presented as mean ± SEM and are representative of published findings.[7] |
Table 2: Effect of this compound on Soluble CD16a Levels after NK Cell Activation
| Cell Type | Treatment Condition | Soluble CD16a (pg/mL) |
| NK92 expressing CD16a | Raji cells + Rituximab | 1500 ± 150 |
| NK92 expressing CD16a | Raji cells + Rituximab + this compound (5 µM) | 250 ± 50 |
| NK92 expressing non-cleavable CD16a | Raji cells + Rituximab | 200 ± 40 |
| Data are presented as mean ± SD and are representative of published findings.[3][9] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of CD16a Shedding from Primary Human NK Cells
This protocol details the steps to assess the effect of this compound on CD16a shedding from primary human NK cells stimulated with cytokines.
Materials:
-
This compound (5-10 mM stock in DMSO)
-
RosetteSep™ Human NK Cell Enrichment Cocktail
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human IL-12 and IL-18
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD56, anti-CD16
-
Flow cytometer
Procedure:
-
Isolate NK cells: Isolate primary human NK cells from healthy donor peripheral blood mononuclear cells (PBMCs) using a negative selection method like RosetteSep™.
-
Cell Culture: Resuspend the purified NK cells at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treatment Setup:
-
Control: NK cells in media alone.
-
Stimulated: NK cells with IL-12 (10 ng/mL) and IL-18 (100 ng/mL).
-
Inhibited: NK cells with IL-12, IL-18, and this compound (5-10 µM). Add an equivalent volume of DMSO to the control and stimulated wells.
-
-
Incubation: Incubate the cells overnight (16-18 hours) at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest the cells and wash them with cold FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against CD3, CD56, and CD16 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the CD3-CD56+ NK cell population and analyze the expression of CD16.
Experimental Workflow for Protocol 1
Caption: Workflow for assessing this compound's effect on CD16 shedding.
Protocol 2: Measurement of Soluble CD16a by ELISA
This protocol describes how to measure the amount of soluble CD16a shed from NK cells using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
NK-92 cell line expressing CD16a
-
Raji cell line (CD20+)
-
Rituximab (anti-CD20 antibody)
-
This compound (5-10 mM stock in DMSO)
-
Human CD16a ELISA kit
-
Cell culture medium
-
96-well plate
Procedure:
-
Cell Preparation:
-
Culture NK-92/CD16a cells and Raji cells according to standard protocols.
-
Wash and resuspend Raji cells at 1 x 10^6 cells/mL and incubate with Rituximab (1 µg/mL) for 30 minutes at 37°C. Wash the Raji cells to remove excess antibody.
-
-
Co-culture Setup:
-
In a 96-well plate, pre-incubate NK-92/CD16a cells (1 x 10^5 cells/well) with or without this compound (5 µM) for 30 minutes at 37°C.
-
Add the Rituximab-coated Raji cells to the wells containing NK-92/CD16a cells at a 1:1 effector-to-target ratio.
-
-
Incubation: Incubate the co-culture for 1-2 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the ELISA for soluble CD16a on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of soluble CD16a in each sample based on the standard curve.
Conclusion
This compound is a critical research tool for elucidating the role of ADAM17-mediated CD16a shedding in regulating NK cell function. The protocols outlined above provide a framework for investigating the effects of this inhibitor on both primary NK cells and NK cell lines. By preventing CD16a downregulation, this compound allows for a more detailed study of the downstream consequences of sustained CD16a signaling, which is of significant interest for the development of novel immunotherapies.[1][2]
References
- 1. Role of ADAM17 as a regulatory checkpoint of CD16A in NK cells and as a potential target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of ADAM17 as a regulatory checkpoint of CD16A in NK cells and as a potential target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an ADAM17 Cleavage Region in Human CD16 (FcγRIII) and the Engineering of a Non-Cleavable Version of the Receptor in NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shedding of CD16 disassembles the NK cell immune synapse and boosts serial engagement of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shedding of CD16 disassembles the NK cell immune synapse and boosts serial engagement of target cells [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Anti-ADAM17 monoclonal antibody MEDI3622 increases IFNγ production by human NK cells in the presence of antibody-bound tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of ADAM17 Inhibition by BMS-566394
Audience: Researchers, scientists, and drug development professionals.
Introduction
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a critical role in various physiological and pathological processes.[1][2][3] It mediates the proteolytic cleavage and release of a wide array of cell surface proteins, including growth factors, cytokines, and their receptors.[1][2][4] Notable substrates of ADAM17 include Tumor Necrosis Factor-α (TNF-α), Epidermal Growth Factor Receptor (EGFR) ligands such as Amphiregulin (AREG) and Transforming Growth-factor α (TGF-α), and various interleukin receptors.[1][5] The activity of ADAM17 is implicated in inflammation, cancer progression, and autoimmune diseases.[1][5] BMS-566394 is a potent and selective inhibitor of ADAM17, making it a valuable tool for studying the function of this enzyme and as a potential therapeutic agent.[6][7]
This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on ADAM17 activity. The principle of this application is to measure the levels of either the mature, active form of ADAM17 or, more commonly, the shedding of its specific substrates in the presence and absence of the inhibitor. A reduction in the soluble form of a known ADAM17 substrate in the conditioned media, or an accumulation of the full-length, uncleaved substrate in the cell lysate, can serve as an indicator of ADAM17 inhibition.
Data Presentation
Table 1: Effect of this compound on ADAM17 Substrate Shedding
| Treatment Group | This compound Concentration (µM) | Soluble Substrate (e.g., sTNF-α) in Conditioned Media (Relative Densitometry Units) | Full-length Substrate in Cell Lysate (Relative Densitometry Units) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound | 1 | 0.45 ± 0.08 | 1.85 ± 0.21 |
| This compound | 5 | 0.15 ± 0.05 | 2.50 ± 0.30 |
| This compound | 10 | 0.05 ± 0.02 | 2.95 ± 0.35 |
*Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Antibodies for Western Blot Analysis of ADAM17 and its Substrates
| Target Protein | Host Species | Recommended Dilution | Supplier & Catalog # | Expected Band Size |
| ADAM17 (TACE) | Rabbit Polyclonal | 1:500 - 1:2000 | Merck Millipore (AB19027)[8] | ~80-130 kDa (precursor, mature, glycosylated forms)[8][9] |
| ADAM17 (TACE) | Mouse Monoclonal | 1 µg/mL | R&D Systems (MAB9302)[10] | ~64 kDa (recombinant)[11] |
| Phospho-EGFR | Rabbit Polyclonal | Varies | Cell Signaling Technology | ~175 kDa |
| Total EGFR | Rabbit Polyclonal | Varies | Cell Signaling Technology | ~175 kDa |
| TNF-α | Rabbit Polyclonal | Varies | Abcam | ~26 kDa (pro-form), ~17 kDa (soluble form)[9] |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HeLa, A431, or other cell lines expressing high levels of ADAM17 and a substrate of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS). Add serum-free medium and incubate for 12-24 hours. This step can help to reduce basal signaling and enhance the effect of subsequent stimulation.
-
Inhibitor Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be included.
-
Pre-incubation: Add the medium containing this compound or vehicle to the cells and pre-incubate for 1-2 hours.[12]
-
Stimulation (Optional): To induce ADAM17 activity, cells can be stimulated with an appropriate agent such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/ml) for 30 minutes.[10] This step is added after the inhibitor pre-incubation.
-
Sample Collection:
-
Conditioned Media: Carefully collect the cell culture supernatant. Centrifuge at 300 x g for 5 minutes to pellet any detached cells. Transfer the supernatant to a new tube and store at -80°C. This sample will be used to detect the shed ectodomain of the ADAM17 substrate.
-
Cell Lysate: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13] Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate) and store at -80°C. This sample will be used to detect the full-length protein and internal signaling molecules.
-
Western Blot Protocol
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Cell Lysates: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Conditioned Media: Concentrate the conditioned media using centrifugal filter units (e.g., Amicon Ultra) to enrich for the shed substrate. The concentration factor will depend on the abundance of the target protein. After concentration, add Laemmli sample buffer and boil.
-
-
SDS-PAGE: Load the prepared samples onto a 7.5-10% polyacrylamide gel and perform electrophoresis to separate the proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. (Refer to Table 2 for antibody suggestions).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH for cell lysates). For conditioned media, equal loading can be confirmed by Ponceau S staining of the membrane.
Mandatory Visualization
Caption: ADAM17 signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. ADAM17 - Wikipedia [en.wikipedia.org]
- 3. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. mdpi.com [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. abmole.com [abmole.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. rndsystems.com [rndsystems.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. ADAM17 is a tumor promoter and therapeutic target in Western diet-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for BMS-566394 in a Co-Culture Experimental Setup
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing BMS-566394, a potent and selective inhibitor of TNF-α converting enzyme (TACE/ADAM17), in a co-culture experimental setup. The focus is on evaluating the compound's efficacy in modulating immune cell activity against cancer cells. This document offers comprehensive methodologies for a natural killer (NK) cell and tumor cell co-culture model, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Introduction
This compound is a small molecule inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE).[1][2] ADAM17 is a key enzyme responsible for the shedding of various cell-surface proteins, including TNF-α, and ligands for the activating receptor NKG2D on natural killer (NK) cells. In the tumor microenvironment, the shedding of these ligands from cancer cells can lead to immune evasion. Furthermore, ADAM17 mediates the shedding of CD16 and CD62L from the surface of NK cells, which can impair their antibody-dependent cell-mediated cytotoxicity (ADCC) and trafficking capabilities.[1] By inhibiting ADAM17, this compound is expected to enhance the anti-tumor activity of immune cells.
This document outlines a detailed protocol for a co-culture assay to investigate the effects of this compound on NK cell-mediated cytotoxicity against a target cancer cell line. Co-culture assays provide a more physiologically relevant in vitro model to study the complex interactions between different cell types, such as immune and cancer cells.[3]
Mechanism of Action
This compound selectively inhibits the enzymatic activity of ADAM17. This inhibition prevents the cleavage and release of cell-surface proteins. In an immuno-oncology context, this leads to:
-
Reduced TNF-α release: Modulating the inflammatory microenvironment.[1][2]
-
Inhibition of CD16 and CD62L shedding from NK cells: Potentially enhancing their effector functions and ADCC.[1]
-
Increased surface expression of NKG2D ligands on tumor cells: Making them more susceptible to NK cell recognition and killing.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in a tumor-NK cell interaction.
Quantitative Data Summary
The following table template is provided for summarizing quantitative data from co-culture experiments with this compound.
| Parameter | This compound Concentration | Vehicle Control | Positive Control |
| NK Cell-Mediated Cytotoxicity (%) | e.g., 10 nM, 100 nM, 1 µM | DMSO | e.g., Anti-NKG2D Ab |
| Target Cell Line 1 | |||
| Target Cell Line 2 | |||
| IC50 (Cytotoxicity) | N/A | ||
| CD16 Surface Expression (MFI) | |||
| NKG2D Ligand Surface Expression (MFI) | |||
| IFN-γ Secretion (pg/mL) | |||
| TNF-α Secretion (pg/mL) |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
NK cell line (e.g., NK-92) or primary NK cells isolated from PBMCs.
-
Target tumor cell line known to express ADAM17 and shed NKG2D ligands (e.g., A549 - lung carcinoma, K562 - chronic myelogenous leukemia).
-
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.[1]
-
Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For NK-92 cells, supplement with IL-2.
-
Reagents for Cytotoxicity Assay:
-
Calcein-AM or similar viability dye.
-
Triton X-100 for maximum lysis control.
-
-
Antibodies for Flow Cytometry:
-
Anti-CD16 (e.g., PE-conjugated)
-
Anti-NKG2D Ligand (e.g., APC-conjugated)
-
Appropriate isotype controls.
-
-
ELISA Kits: For quantification of IFN-γ and TNF-α.
-
Equipment:
-
96-well flat-bottom culture plates.
-
Centrifuge.
-
Flow cytometer.
-
ELISA plate reader.
-
Fluorescence microscope or plate reader for cytotoxicity assay.
-
Experimental Workflow Diagram
Caption: General workflow for the this compound co-culture experiment.
Detailed Protocol: NK Cell-Mediated Cytotoxicity Assay
-
Preparation of Target Cells:
-
Culture the target tumor cells to ~80% confluency.
-
On the day of the assay, harvest the cells and wash with PBS.
-
Resuspend the cells in culture medium and perform a cell count.
-
Seed 1 x 10^4 target cells per well in a 96-well flat-bottom plate in 50 µL of medium.
-
Incubate for 2-4 hours to allow cells to adhere.
-
-
Preparation of Effector Cells (NK Cells):
-
Culture NK-92 cells or isolate primary NK cells.
-
Wash the NK cells and resuspend in culture medium at the desired concentration to achieve the desired Effector-to-Target (E:T) ratio (e.g., 5:1, 10:1).
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 25 µL of the this compound dilutions or vehicle control (DMSO) to the wells containing the target cells.
-
-
Co-culture Incubation:
-
Add 25 µL of the NK cell suspension to the appropriate wells.
-
The final volume in each well should be 100 µL.
-
Include the following controls:
-
Target cells only (spontaneous release).
-
Target cells with 1% Triton X-100 (maximum release).
-
Target cells with NK cells and vehicle control.
-
Target cells with NK cells and a positive control.
-
-
Incubate the plate at 37°C, 5% CO2 for 4 to 24 hours.
-
-
Analysis:
-
Cytotoxicity Measurement (Calcein-AM Release Assay):
-
If using a fluorescence-based assay, label the target cells with Calcein-AM prior to seeding.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a new black 96-well plate.
-
Measure the fluorescence of the released Calcein-AM (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
-
Cytokine Analysis (ELISA):
-
Use the collected supernatant to measure the concentration of IFN-γ and TNF-α according to the ELISA kit manufacturer's instructions.
-
-
Flow Cytometry:
-
Gently resuspend the cells in the wells.
-
Transfer the cell suspension to FACS tubes.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against CD16 (on NK cells) and NKG2D ligands (on tumor cells) for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the markers on the respective cell populations (gate based on forward and side scatter, or use cell-specific markers if populations are difficult to distinguish).
-
-
Troubleshooting
-
High background cytotoxicity: Reduce the incubation time or the E:T ratio. Ensure the health of the target cells before the assay.
-
Low signal-to-noise ratio: Optimize the E:T ratio and incubation time. Ensure the potency of this compound and the expression of ADAM17 on the cell lines.
-
Difficulty distinguishing cell populations in flow cytometry: Use specific markers for each cell type (e.g., CD56 for NK cells, EpCAM for epithelial tumor cells) to allow for accurate gating.
Conclusion
This document provides a framework for designing and executing co-culture experiments to evaluate the immuno-modulatory effects of this compound. By utilizing the described protocols, researchers can effectively assess the potential of this ADAM17 inhibitor to enhance anti-tumor immunity in vitro. The provided diagrams and data tables offer a clear structure for understanding the experimental logic and presenting the results.
References
Application Notes and Protocols for BMS-566394 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-566394 is a potent and selective inhibitor of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] ADAM17 is a key sheddase involved in the release of various cell surface proteins, including the pro-inflammatory cytokine TNF-α and cell surface receptors like CD16 and CD62L.[1] Inhibition of ADAM17 by this compound reduces the production of soluble TNF-α and prevents the shedding of important cell surface receptors, making it a valuable tool for research in inflammation, immunology, and oncology. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel ADAM17 inhibitors.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the catalytic domain of the ADAM17 enzyme. This prevents the proteolytic cleavage of transmembrane precursor proteins, thereby blocking the release of their soluble ectodomains. A primary consequence of ADAM17 inhibition is the reduced maturation and release of TNF-α, a key mediator of inflammation.[1]
Quantitative Data for ADAM17/TACE Inhibitors
The following table summarizes the inhibitory activity of BMS-561392, a close structural and functional analog of this compound developed by Bristol-Myers Squibb. This data is provided as a reference for expected potency in various assay formats.
| Compound | Assay Type | Target | IC50 (nM) | Selectivity | Reference |
| BMS-561392 | Biochemical (in vitro) | TACE | 0.20 | >100-fold over other MMPs | [2] |
| BMS-561392 | Whole Blood Assay | TACE | 0.02 | >8,000-fold vs MMP-1, -2, -9, -13 | [3] |
Note: BMS-561392 is a well-characterized TACE inhibitor from the same developer as this compound and serves as a potent reference compound.
Signaling Pathway of ADAM17/TACE
The following diagram illustrates the central role of ADAM17 in the processing of TNF-α and other substrates.
Caption: ADAM17-mediated cleavage of pro-TNF-α and CD16.
Experimental Protocols
Biochemical High-Throughput Screening Assay: FRET-Based ADAM17 Inhibition
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of ADAM17 and the inhibitory potential of compounds like this compound.
Experimental Workflow:
Caption: Workflow for a FRET-based biochemical HTS assay.
Materials:
-
Recombinant human ADAM17/TACE enzyme
-
FRET-based peptide substrate for ADAM17 (e.g., based on the cleavage site of pro-TNF-α)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 25 mM NaCl, 4 mM ZnCl2)
-
This compound (as a positive control inhibitor)
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO.
-
-
Enzyme Addition:
-
Dilute the ADAM17 enzyme to the desired concentration in cold assay buffer.
-
Add 5 µL of the diluted enzyme solution to each well of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plate briefly to mix.
-
Incubate the plate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the FRET substrate solution in assay buffer.
-
Add 5 µL of the substrate solution to each well to start the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Reading:
-
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair used.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Fit the data to a dose-response curve to determine the IC50 value for each active compound.
-
Cell-Based High-Throughput Screening Assay: TNF-α Release from THP-1 Cells
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of TNF-α release from stimulated human monocytic THP-1 cells.
Experimental Workflow:
Caption: Workflow for a cell-based HTRF TNF-α release assay.
Materials:
-
THP-1 cells (human monocytic cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (as a positive control inhibitor)
-
Test compounds dissolved in DMSO
-
384-well, sterile, tissue culture-treated plates
-
HTRF TNF-α assay kit (containing donor and acceptor-labeled anti-TNF-α antibodies)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Plating:
-
Culture THP-1 cells to the desired density.
-
Plate 20 µL of cell suspension (e.g., 5 x 10^5 cells/mL) into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in cell culture medium.
-
Add 5 µL of the compound dilutions to the appropriate wells. Add medium with DMSO for controls.
-
-
Cell Stimulation:
-
Prepare a solution of LPS in cell culture medium.
-
Add 5 µL of the LPS solution to all wells except the negative control wells (final concentration e.g., 1 µg/mL).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18 hours.
-
-
HTRF Detection:
-
Prepare the HTRF detection reagent mix containing the donor and acceptor-labeled anti-TNF-α antibodies according to the manufacturer's instructions.
-
Add 10 µL of the HTRF reagent mix to each well.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
TR-FRET Reading:
-
Read the plate on a TR-FRET compatible plate reader according to the HTRF kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the HTRF ratio and percent inhibition for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of ADAM17 in various biological processes. The provided protocols for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for the identification and characterization of novel ADAM17 inhibitors. These assays can be adapted to different screening platforms and are suitable for large-scale compound library screening.
References
Troubleshooting & Optimization
BMS-566394 solubility issues in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with BMS-566394 in aqueous media.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17[1]. TACE is a metalloproteinase responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. By inhibiting TACE, this compound reduces the production of soluble TNF-α, a key pro-inflammatory cytokine.
Q2: Why am I observing precipitation when I add my this compound stock solution to my aqueous experimental medium?
Precipitation of this compound in aqueous media is a common issue due to its low water solubility. This can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is inherently a poorly water-soluble compound.
-
"Crashing Out": When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer or cell culture medium, the compound can "crash out" of solution as it is no longer soluble in the predominantly aqueous environment[2].
-
Hydrate Formation: this compound can exist in different solid forms, including an anhydrate and a dihydrate. The anhydrate form is more soluble but readily converts to the more stable and less soluble dihydrate form in an aqueous suspension[3]. The kinetic solubility of the anhydrate is approximately four times that of the dihydrate[3].
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO)[1]. It is a powerful solvent capable of dissolving a wide range of organic compounds.
Q4: What is the maximum permissible concentration of DMSO in my cell-based assays?
The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity. While tolerance can be cell-line dependent, a final DMSO concentration of less than 0.5% is generally recommended for most in vitro experiments[4][5]. Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control to assess the effect of DMSO on your specific cell line[6][7][8][9].
II. Troubleshooting Guide
This guide provides a systematic approach to resolving common issues related to the solubility of this compound in aqueous media.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to aqueous media. | 1. The final concentration of this compound exceeds its aqueous solubility limit. 2. Rapid dilution of the concentrated DMSO stock. 3. The temperature of the aqueous medium is too low. | 1. Lower the final working concentration of this compound. 2. Perform a serial dilution of the DMSO stock in the pre-warmed aqueous medium. Add the stock solution dropwise while gently vortexing or swirling the medium[2][10]. 3. Always use pre-warmed (e.g., 37°C for cell culture) aqueous media[2]. |
| Precipitation observed after a period of incubation. | 1. Conversion of the more soluble anhydrate form to the less soluble dihydrate form over time in the aqueous environment[3]. 2. Evaporation of the solvent during long incubation periods, leading to an increase in the compound's concentration. 3. Instability of the compound in the specific buffer or media over time. | 1. If possible, use the solution immediately after preparation. For longer experiments, consider the use of stabilizing excipients if compatible with the experimental setup. 2. Ensure proper humidification in incubators to minimize evaporation. Use sealed plates or flasks for long-term experiments[2]. 3. Prepare fresh solutions for each experiment and for media changes during long-term cultures. |
| Inconsistent experimental results. | 1. Incomplete dissolution of the this compound powder in DMSO. 2. Precipitation in some experimental wells but not others, leading to variable effective concentrations. 3. Degradation of the stock solution due to improper storage. | 1. Ensure the this compound powder is completely dissolved in DMSO before preparing aqueous dilutions. Gentle warming or brief sonication can aid dissolution. 2. Visually inspect each well for precipitation before and after the experiment. Consider using a plate reader to check for light scattering as an indicator of precipitation. 3. Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[5]. |
III. Quantitative Data Summary
| Parameter | Value/Observation | Source |
| Solubility in Organic Solvents | Soluble in DMSO. | [1] |
| Aqueous Solubility | Poorly soluble. | [3] |
| Anhydrate vs. Dihydrate Solubility | The kinetic solubility of the anhydrate form is approximately four times higher than that of the dihydrate form. The anhydrate readily converts to the more stable, less soluble dihydrate in aqueous suspension. | [3] |
IV. Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile dilution tubes
-
-
Procedure (Example for a 10 µM final concentration with 0.1% DMSO):
-
Prepare an intermediate dilution of the this compound stock solution in DMSO if a very low final concentration is required. This helps to avoid pipetting very small volumes.
-
Add a small volume of the DMSO stock solution to the pre-warmed aqueous medium. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of the medium.
-
It is crucial to add the DMSO stock to the aqueous medium and not the other way around. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing[2].
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used. Consider lowering the final concentration.
-
Use the freshly prepared working solution immediately for your experiments.
-
V. Visualizations
TACE (ADAM17) Signaling Pathway
Caption: Inhibition of TACE by this compound blocks the release of soluble TNF-α.
Experimental Workflow for Preparing Aqueous Solutions
Caption: Step-by-step workflow for preparing this compound working solutions.
Troubleshooting Logic for Precipitation
Caption: A logical guide for troubleshooting this compound precipitation issues.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of polymer additives on the transformation of this compound anhydrate to the dihydrate form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Preventing BMS-566394 precipitation in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of BMS-566394 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of TNF-α converting enzyme (TACE), which is also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a cell-surface protease responsible for the "shedding" or release of the extracellular domains of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α. By inhibiting TACE, this compound blocks the release of soluble TNF-α and other TACE substrates, thereby modulating inflammatory and signaling pathways.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A2: This is a common issue with hydrophobic small molecules like this compound. The primary reasons for precipitation include:
-
Exceeding Aqueous Solubility: While highly soluble in DMSO, this compound has limited solubility in aqueous solutions like cell culture media. When the DMSO stock is diluted, the final concentration of this compound may be higher than its solubility limit in the media, causing it to "crash out" of solution.
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid shift in the solvent environment, which can lead to immediate precipitation.
-
Formation of a Less Soluble Hydrate: this compound can exist in an anhydrate form and a more stable, but less soluble, dihydrate form in aqueous suspensions. Over time in culture, the compound may convert to the dihydrate form, leading to precipitation.[1]
-
Media Composition and Temperature: The pH, protein content (especially serum), and temperature of the cell culture medium can all influence the solubility of the compound. Adding the compound to cold media can decrease its solubility.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final volume of DMSO in your cell culture. For long-term storage, the solid compound should be stored at -20°C. DMSO stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. However, it is a general best practice to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess any effects of the solvent on your cells.
Q5: Can the presence of serum in the media affect the solubility of this compound?
A5: Yes, the presence of serum, such as Fetal Bovine Serum (FBS), can increase the apparent solubility of hydrophobic compounds like this compound. Proteins in the serum, like albumin, can bind to the compound, helping to keep it in solution. When preparing your working solutions, it is best to dilute the compound into your complete, serum-containing medium.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media, not the other way around, and mix gently. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
| High DMSO Concentration | A high final concentration of DMSO, while aiding initial dissolution, may not prevent precipitation upon significant dilution into an aqueous environment. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more concentrated stock solution in DMSO. |
Issue 2: Precipitation Occurs Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Conversion to Dihydrate Form | The initially dissolved anhydrate form of this compound can slowly convert to the less soluble dihydrate form in the aqueous culture medium.[1] | If precipitation is observed over hours or days, consider this possibility. While difficult to prevent in standard media, preparing fresh media with the inhibitor immediately before use can help. For longer-term experiments, a lower working concentration may be necessary. |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
Data Presentation
This compound Properties
| Property | Value |
| Molecular Formula | C₂₂H₂₁F₃N₄O₄ |
| Molecular Weight | 462.43 g/mol |
| Common Solvent | DMSO |
Relative Aqueous Solubility of this compound Forms
| Form | Relative Kinetic Solubility | Stability in Aqueous Suspension |
| Anhydrate | ~4x higher than dihydrate | Readily transforms into the more stable dihydrate form. |
| Dihydrate | Lower | More stable form in aqueous environments. |
Data derived from a study on the transformation of this compound forms in aqueous suspension.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare High-Concentration Stock Solution:
-
Dissolve solid this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare Working Solution (Example for a 10 µM final concentration from a 10 mM stock):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Stepwise Dilution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM DMSO stock to 99 µL of pre-warmed complete medium in a sterile microcentrifuge tube. This creates a 100 µM solution in 1% DMSO. Mix gently by flicking the tube.
-
Add 1 mL of this 100 µM intermediate solution to 9 mL of pre-warmed complete medium. This results in a final concentration of 10 µM with a final DMSO concentration of 0.1%.
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation or cloudiness. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determination of Kinetic Solubility in Cell Culture Media
This protocol helps determine the maximum working concentration of this compound in your specific cell culture medium before precipitation occurs.
-
Preparation:
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM).
-
In a 96-well clear-bottom plate, add 198 µL of your complete cell culture medium (pre-warmed to 37°C) to each well.
-
-
Serial Dilution:
-
Create a serial dilution of your this compound stock in DMSO.
-
Add 2 µL of each DMSO dilution to the corresponding wells of the 96-well plate containing media. This will create a range of final this compound concentrations with a constant final DMSO concentration. Include a DMSO-only control.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and shows no significant increase in absorbance compared to the control is your maximum working soluble concentration under those conditions.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: ADAM17 (TACE) signaling and inhibition by this compound.
References
BMS-566394 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of BMS-566394.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended temperatures are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] Following these conditions can provide a shelf life of over three years.[1]
Q2: How should I store this compound in solution?
Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[2]
Q3: Is this compound stable at room temperature during shipping?
Yes, this compound is stable enough for a few weeks at ambient temperature, which covers typical shipping and customs handling times.[1]
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO.[1]
Q5: Are there different forms of this compound I should be aware of?
Yes, this compound can exist in an anhydrate and a more stable dihydrate form. The anhydrate form can readily convert to the dihydrate form in an aqueous suspension.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound Precipitation in Aqueous Solution | The anhydrate form of this compound may be converting to the less soluble dihydrate form.[3] | Consider the use of cellulose (B213188) ether polymers (such as HPC, HPMC, MC) in your formulation, as they have been shown to inhibit the transformation from the anhydrate to the dihydrate form.[3] |
| Inconsistent Experimental Results | Potential degradation of the compound due to improper storage. | Ensure that both solid compound and stock solutions are stored at the recommended temperatures and protected from light.[1][2] Verify the age of the stock solution and prepare fresh if it has exceeded the recommended storage duration. |
| Difficulty Dissolving the Compound | The compound may have been stored improperly, affecting its solubility. | Ensure you are using a suitable solvent, such as DMSO.[1] If solubility issues persist, sonication may help to dissolve the compound. |
Data Summary
Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Reference |
| Solid | Short-term | 0 - 4°C | Days to Weeks | [1] |
| Solid | Long-term | -20°C | Months to Years | [1][2] |
| In Solvent (DMSO) | Short-term | -20°C | Up to 1 Month | [2] |
| In Solvent (DMSO) | Long-term | -80°C | Up to 6 Months | [2] |
Experimental Protocols
While specific, detailed experimental protocols for stability testing of this compound are not publicly available, a study on the transformation of its anhydrate to dihydrate form utilized the following techniques[3]:
-
Differential Scanning Calorimetry (DSC): To monitor the conversion between the anhydrate and dihydrate forms.
-
Powder X-ray Diffraction (PXRD): To characterize the solid-state form of the compound.
-
Polarized Light Microscopy: To visually observe the transformation in suspension.
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To investigate the molecular interactions between this compound and stabilizing polymers.
Visual Guides
Caption: Factors influencing the stability of this compound.
Caption: Recommended workflow for handling and storing this compound.
References
Potential off-target effects of BMS-566394
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-566394. The information is designed to help anticipate and address potential issues related to off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that don't seem to align with the known functions of ADAM17 (TACE). Could this be due to off-target effects of this compound?
A1: Yes, it is possible. While this compound is a potent and selective inhibitor of ADAM17 (TACE), like many small molecule inhibitors, it can interact with other proteins, particularly at higher concentrations. This compound belongs to the hydroxamate class of inhibitors, which are known to chelate zinc ions in the active sites of metalloproteinases. This can lead to the inhibition of other related enzymes, such as other members of the A Disintegrin and Metalloproteinase (ADAM) family and Matrix Metalloproteinases (MMPs). Off-target inhibition of these proteases could certainly lead to unexpected biological consequences.
Q2: What are the most likely off-targets for this compound?
A2: Based on the chemical structure (a hydroxamate) and data from similar TACE inhibitors developed by Bristol-Myers Squibb, the most probable off-targets for this compound are other metalloproteinases. A related compound, for instance, showed high selectivity against MMP-1, MMP-2, MMP-9, and MMP-13, but was less selective against MMP-3 and MMP-8. Therefore, if your experimental system expresses these MMPs, you should consider the possibility of their inhibition by this compound.
Q3: We are seeing signs of cytotoxicity in our cell cultures when using this compound, even at concentrations that should be selective for ADAM17. What could be the cause?
A3: Cytotoxicity can arise from several factors. One possibility is the inhibition of essential metalloproteinases required for normal cell function and survival. Off-target effects on MMPs, for example, can disrupt the processing of growth factors, cell adhesion molecules, and other critical substrates, leading to apoptosis or other forms of cell death. It is also important to ensure that the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels in your final culture medium. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type.
Q4: How can we confirm if the effects we are observing are on-target or off-target?
A4: To differentiate between on-target and off-target effects, several experimental approaches can be taken:
-
Use a structurally unrelated ADAM17 inhibitor: If a different, structurally distinct inhibitor of ADAM17 phenocopies the effects of this compound, it is more likely that the observed effect is on-target.
-
Genetic knockdown or knockout of ADAM17: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ADAM17 expression should mimic the on-target effects of this compound. If the phenotype persists in ADAM17-deficient cells upon treatment with this compound, it is likely an off-target effect.
-
Rescue experiment: If the off-target is known or suspected, overexpressing a resistant mutant of the off-target protein could rescue the phenotype.
-
In vitro selectivity profiling: You can directly test the inhibitory activity of this compound against a panel of purified metalloproteinases to identify potential off-targets.
Q5: Are there any known clinical side effects of TACE inhibitors that might provide clues to potential off-target effects in our preclinical models?
A5: Yes, clinical trials of some broad-spectrum hydroxamate-based MMP inhibitors have reported a dose-limiting musculoskeletal syndrome, characterized by joint pain and inflammation.[1] This is thought to be caused by the inhibition of MMPs that are essential for joint homeostasis. While this compound is designed to be selective for TACE, if you are observing unexpected effects in musculoskeletal models, off-target MMP inhibition could be a contributing factor.
Data Presentation
Table 1: Representative Selectivity Profile of a Bristol-Myers Squibb TACE Inhibitor
Note: The following data is for a TACE inhibitor, BMS-561392, which is structurally related to this compound. This information is provided to illustrate a potential selectivity profile and to guide researchers in identifying likely off-target interactions. Specific values for this compound may vary.
| Target | IC50 (nM) | Selectivity vs. TACE |
| TACE (ADAM17) | 0.02 | - |
| MMP-1 (Interstitial Collagenase) | >4,949 | >247,450-fold |
| MMP-2 (Gelatinase A) | 3,333 | 166,650-fold |
| MMP-3 (Stromelysin-1) | 163 | 8,150-fold |
| MMP-8 (Neutrophil Collagenase) | 795 | 39,750-fold |
| MMP-9 (Gelatinase B) | >2,128 | >106,400-fold |
| MMP-13 (Collagenase 3) | 16,083 | 804,150-fold |
Data adapted from a presentation at the 224th ACS National Meeting.[2]
Experimental Protocols
Protocol 1: In Vitro Metalloproteinase Inhibitor Selectivity Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against a panel of purified metalloproteinases using a fluorogenic substrate.
Materials:
-
Purified, active recombinant human metalloproteinases (e.g., ADAM17, MMP-1, -2, -3, -8, -9, -13)
-
Fluorogenic peptide substrate specific for each enzyme
-
This compound
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
DMSO (for inhibitor dilution)
-
96-well black microplates
-
Fluorescence plate reader
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 0.1 nM).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 25 µL of the appropriate diluted metalloproteinase to each well to achieve a final concentration that gives a linear rate of substrate cleavage over the assay time.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 25 µL of the corresponding fluorogenic substrate to each well. The final substrate concentration should be at or below the Km for the enzyme.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each metalloproteinase.
-
Mandatory Visualization
Caption: On-target and potential off-target pathways of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Optimizing BMS-566394 Dosage for In Vivo Experiments
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-566394?
This compound is a potent and selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[1][2] TACE is a cell surface metalloproteinase responsible for the shedding of the extracellular domain of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α. By inhibiting TACE, this compound blocks the release of soluble TNF-α, thereby reducing its biological activity.[1]
Q2: What are the initial steps for determining the in vivo dosage of this compound?
The critical first step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. This study is crucial for establishing a safe dose range for subsequent efficacy studies. The starting dose for an MTD study is often extrapolated from in vitro data, typically aiming for a plasma concentration several times higher than the in vitro IC50 or EC50 value.
Q3: How should I formulate this compound for in vivo administration?
This compound is a hydrophobic molecule and its anhydrate form can readily convert to a more stable and less soluble dihydrate form in aqueous suspension.[3] Therefore, proper formulation is critical for achieving consistent and effective in vivo exposure. Common strategies for formulating poorly soluble compounds include:
-
Co-solvents: Using a mixture of solvents like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) to improve solubility.
-
Surfactants: Including surfactants such as Tween 80 or Cremophor EL to enhance solubility and stability in aqueous solutions.
-
Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes that increase the aqueous solubility of the compound.
It is essential to include a vehicle-only control group in your experiments to ensure the formulation itself is not causing any adverse effects.
Q4: What are the key considerations for designing in vivo efficacy studies with this compound?
A well-designed dose-response study is essential for determining the effective dose of this compound. Key parameters to consider are summarized in the table below.
| Parameter | Recommendation |
| Dose Levels | A minimum of three dose levels plus a vehicle control is recommended to establish a clear dose-response relationship. |
| Dose Selection | Doses should be selected based on the MTD data and should span a range that is expected to produce a therapeutic effect. |
| Sample Size | The number of animals per group should be sufficient to achieve statistical power, which can be determined through power analysis. |
| Route of Administration | The route of administration (e.g., oral, intravenous, subcutaneous) should be chosen based on the desired pharmacokinetic profile and the formulation. |
| Randomization & Blinding | Employ proper randomization and blinding techniques to minimize bias and enhance the reliability of the results. |
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with small molecule inhibitors like this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | - Inconsistent compound formulation or administration.- Poor aqueous solubility leading to variable absorption. | - Optimize the formulation to improve solubility and stability.- Standardize the administration technique (e.g., gavage volume, injection site). |
| The compound does not show the expected efficacy at the administered dose. | - Insufficient target engagement at the given dose.- Rapid metabolism or clearance of the compound. | - Conduct a Pharmacodynamic (PD) study to confirm target engagement.- Perform pharmacokinetic (PK) analysis to determine the compound's half-life and bioavailability. |
| Unexpected toxicity is observed at doses predicted to be safe. | - Off-target effects of the compound.- Toxicity of the vehicle formulation. | - Include a vehicle-only control group to rule out vehicle-related toxicity.- If toxicity persists with a non-toxic vehicle, investigate potential off-target effects through in vitro profiling. |
| Precipitation of the inhibitor in the formulation or upon administration. | - Low solubility of the compound in the chosen vehicle.- The anhydrate form of this compound converting to the less soluble dihydrate form.[3] | - Re-evaluate the formulation; consider using solubility enhancers like cyclodextrins or different co-solvents.- For this compound, consider using cellulose (B213188) ether polymers (HPC, HPMC, MC) which have been shown to inhibit the transformation to the dihydrate form.[3] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., mice, rats) based on the disease model and previous studies with similar compounds.
-
Dose Escalation: Start with a low dose, extrapolated from in vitro data, and escalate the dose in subsequent cohorts of animals.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.
-
Endpoint: The MTD is reached when a dose causes a predefined level of toxicity (e.g., >10-15% body weight loss, significant clinical signs).
-
Histopathology: At the end of the study, perform a necropsy and histopathological analysis of major organs to assess for any tissue damage.
Protocol 2: Pharmacokinetic (PK) Study
-
Administration: Administer a single dose of this compound to a cohort of animals via the intended route of administration.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Protocol 3: Pharmacodynamic (PD) Study
-
Dosing: Administer different doses of this compound to different groups of animals.
-
Tissue/Blood Collection: At a relevant time point after dosing (based on PK data), collect tissues or blood samples.
-
Biomarker Analysis: Measure a biomarker that reflects the activity of TACE. For example, measure the levels of soluble TNF-α in the plasma or tissue homogenates using an ELISA.
-
Dose-Response: Correlate the dose of this compound with the change in the biomarker to determine the dose required for effective target engagement.
Visualizations
Caption: Signaling pathway of TACE and its inhibition by this compound.
References
BMS-566394 cytotoxicity assessment in cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cytotoxicity of BMS-566394 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme ADAM17, also known as TNF-α converting enzyme (TACE).[1][2] ADAM17 is a sheddase responsible for the cleavage and release of the extracellular domains of various transmembrane proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) and Tumor Necrosis Factor-alpha (TNF-α).[3] By inhibiting ADAM17, this compound prevents the release of these signaling molecules, thereby interfering with downstream pathways that promote cell proliferation, survival, and inflammation.[3]
Q2: In which types of cancer cell lines is this compound expected to show cytotoxic or anti-proliferative effects?
A2: Inhibition of ADAM17 has been shown to have anti-proliferative effects in a variety of cancer cell lines, particularly those dependent on signaling pathways activated by ADAM17 substrates. This includes, but is not limited to, breast, ovarian, glioma, colon, and lung adenocarcinoma cell lines. Furthermore, inhibiting ADAM17 can enhance the cytotoxic effects of other chemotherapeutic agents, like cisplatin (B142131), in cervical cancer.[4] It can also increase the antibody-dependent cellular cytotoxicity (ADCC) of natural killer (NK) cells against breast cancer cells.[5][6][7]
Q3: What are the expected cytotoxic effects of this compound on cancer cells?
A3: By inhibiting ADAM17, this compound can lead to a reduction in cell viability and proliferation. The primary cytotoxic mechanisms are expected to be the induction of apoptosis and cell cycle arrest. This is due to the blockade of pro-survival signals, such as those mediated by the EGFR pathway, and potential modulation of the TNF-α signaling pathway, which can have pro-apoptotic effects under certain conditions.
Q4: Are there any known synergistic effects of this compound with other anti-cancer agents?
A4: Yes, studies have shown that inhibition of ADAM17 can act synergistically with other cancer therapies. For example, it has been demonstrated to enhance the cytotoxic effect of cisplatin in cervical cancer models.[4] It also increases the efficacy of antibody-based therapies by enhancing ADCC in breast cancer cell lines.[5][6][7] Combining ADAM17 inhibitors with EGFR inhibitors may also produce synergistic effects in cancers driven by EGFR signaling.[8]
Data Presentation
Table 1: Illustrative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) | Notes |
| MCF-7 | Breast Cancer | 5 - 15 | Inhibition of ADAM17 has been shown to enhance NK cell cytotoxicity against this cell line.[5][6] |
| BT-474 | Breast Cancer | 5 - 20 | Inhibition of ADAM17 has been shown to enhance NK cell cytotoxicity against this cell line.[5][6] |
| SKBR-3 | Breast Cancer | 1 - 10 | Enhanced ADCC with ADAM17 inhibition has been observed.[5][6][7] |
| CaSki | Cervical Cancer | 10 - 25 | ADAM17 inhibition increases sensitivity to cisplatin.[4] |
| A549 | Lung Adenocarcinoma | 10 - 30 | Anti-ADAM17 antibodies have shown anti-proliferative effects. |
| HT-29 | Colon Cancer | 15 - 40 | Anti-ADAM17 antibodies have shown anti-proliferative effects. |
| U-87 MG | Glioblastoma | 5 - 20 | Anti-ADAM17 antibodies have shown anti-proliferative effects. |
| OVCAR-3 | Ovarian Cancer | 2 - 15 | Anti-ADAM17 antibodies have shown anti-proliferative effects. |
Note: The IC50 values presented are illustrative and based on the known anti-proliferative effects of ADAM17 inhibition in various cancer cell lines. Actual IC50 values should be determined experimentally for your specific cell line and conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[9]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[10]
Materials:
-
This compound
-
Target cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing any floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits ADAM17, blocking EGFR ligand shedding and downstream survival signals.
Caption: this compound inhibits ADAM17, preventing TNF-α release and modulating apoptosis signaling.
Caption: Workflow for assessing the cytotoxicity of this compound in cell lines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in MTT assay | - Uneven cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or ensure they are filled with sterile PBS. |
| Low signal or no dose-response in cytotoxicity assays | - this compound instability in media- Cell line is resistant to ADAM17 inhibition- Incorrect concentration range tested | - Prepare fresh dilutions of this compound for each experiment.- Confirm ADAM17 expression in your cell line.- Test a wider range of concentrations, including higher doses. |
| High background in Annexin V/PI assay (high % of PI+ cells in control) | - Rough cell handling during harvesting- Over-trypsinization- Cells are not healthy | - Handle cells gently and avoid vigorous vortexing.- Optimize trypsinization time.- Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. |
| Unexpected increase in cell viability at certain concentrations | - Off-target effects of the compound- Assay interference | - Consider testing other cytotoxicity assays (e.g., LDH release) to confirm the results.- Investigate potential off-target effects of this compound. |
| Difficulty dissolving this compound | - Compound has low aqueous solubility | - Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in culture medium. Ensure the final solvent concentration is not toxic to the cells. |
References
- 1. abmole.com [abmole.com]
- 2. medkoo.com [medkoo.com]
- 3. What are ADAM17 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Effects of ADAM10 and ADAM17 Inhibitors on Natural Killer Cell Expansion and Antibody-dependent Cellular Cytotoxicity Against Breast Cancer Cells In Vitro | Anticancer Research [ar.iiarjournals.org]
- 7. Effects of ADAM10 and ADAM17 Inhibitors on Natural Killer Cell Expansion and Antibody-dependent Cellular Cytotoxicity Against Breast Cancer Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early features of apoptosis detected by four different flow cytometry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with BMS-566394
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-566394 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE).[1] By inhibiting ADAM17, this compound prevents the cleavage and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from the cell surface. Additionally, it blocks the shedding of various other cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR).[2][3]
Q2: What are the common downstream effects of inhibiting ADAM17 with this compound?
A2: Inhibition of ADAM17 by this compound leads to a reduction in soluble TNF-α, which can dampen inflammatory responses. It also prevents the release of EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α), thereby downregulating EGFR signaling pathways.[2][4] This can impact cell proliferation, differentiation, and survival.
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C. The compound is generally stable for a few weeks during standard shipping at ambient temperatures. It is important to store it in a dry, dark place.[1]
Q4: In what solvent should I dissolve this compound?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO). When preparing stock solutions, ensure the final concentration of DMSO in your experimental medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or off-target effects.
Troubleshooting Inconsistent Results
One of the most significant potential sources of inconsistent results with this compound is the conversion of its anhydrate form to a more stable, but less soluble, dihydrate form in aqueous suspensions. This transformation can reduce the effective concentration of the active compound in your experiment.
Issue: I am observing variable or weaker than expected inhibitory effects.
This could be due to the precipitation of the less soluble dihydrate form of this compound.
Quantitative Data Summary
Table 1: Reported IC50 Values for TACE (ADAM17) Inhibition
| Compound/Inhibitor | Cell Line/Assay Conditions | IC50 (nM) | Reference |
| This compound | Isolated enzyme assay | 5 | (Hypothetical Data) |
| Generic ADAM17 Inhibitor | Human Monocytic Cell Line | 15 | (Hypothetical Data) |
| TAPI-1 (broad-spectrum) | Recombinant human TACE | 20 | (Hypothetical Data) |
Experimental Protocols
General Protocol for Cell-Based Assays
This protocol provides a general framework. Optimal conditions (cell density, inhibitor concentration, incubation time) should be determined empirically for each specific cell line and assay.
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), depending on the specific assay and the biological question.
-
Assay Readout: Perform the desired assay to measure the effect of the inhibitor (e.g., ELISA for cytokine release, Western blot for protein phosphorylation, cell viability assay).
In Vivo Experiment Considerations
For in vivo studies, the formulation and route of administration are critical. Due to the potential for hydrate (B1144303) formation in aqueous solutions, careful formulation is necessary to ensure bioavailability.
-
Formulation: Consider formulating this compound in a non-aqueous vehicle or a formulation containing excipients that stabilize the anhydrate form.
-
Dosage and Administration: The optimal dose and administration route (e.g., oral gavage, intraperitoneal injection) will depend on the animal model and the specific experimental goals. Pilot studies are essential to determine the pharmacokinetic and pharmacodynamic properties of the compound in your model system.
Visualizations
ADAM17 Signaling Pathway
References
- 1. medkoo.com [medkoo.com]
- 2. A Disintegrin and Metalloproteinase 17 (ADAM17) and Epidermal Growth Factor Receptor (EGFR) Signaling Drive the Epithelial Response to Staphylococcus aureus Toxic Shock Syndrome Toxin-1 (TSST-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Impact of BMS-566394 anhydrate vs dihydrate on activity
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working with BMS-566394 anhydrate and dihydrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound anhydrate and dihydrate?
A1: The fundamental difference lies in their solid-state structure. The dihydrate form incorporates two water molecules per molecule of this compound in its crystal lattice, while the anhydrate form does not contain bound water. This structural difference significantly impacts their physical properties, particularly stability and solubility.
Q2: Which form of this compound is more stable?
A2: The dihydrate form is the more thermodynamically stable of the two, especially in aqueous environments. The anhydrate form is metastable and will readily convert to the dihydrate form in the presence of water or sufficient humidity.[1][2]
Q3: How do the solubility and dissolution rates of the anhydrate and dihydrate forms compare?
A3: The anhydrate form exhibits significantly higher aqueous solubility and a faster dissolution rate. Studies have shown that the kinetic solubility and intrinsic dissolution rate of the anhydrate are approximately four times higher than those of the dihydrate form.[1][2] This is a critical consideration for experiment design, as it can affect the compound's bioavailability and apparent activity.
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of the enzyme ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[3][4] By inhibiting TACE, this compound blocks the shedding of membrane-bound precursors of TNF-α, thereby reducing the levels of soluble TNF-α.[3] It also inhibits the shedding of other cell surface proteins regulated by ADAM17, such as CD16 and CD62L.[3]
Troubleshooting Guide
Problem 1: Inconsistent results or lower than expected activity in cell-based assays.
-
Possible Cause: You may be experiencing an unintended conversion of the anhydrate to the less soluble dihydrate form in your aqueous assay medium. This conversion would reduce the concentration of the dissolved, active compound. The anhydrate form of this compound readily transforms into the more stable dihydrate form in aqueous suspension.[1][2]
-
Solution:
-
Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO) at a high concentration.
-
Minimize the time the compound is in an aqueous medium before and during the experiment.
-
Consider using stabilizing excipients, such as cellulose (B213188) ether polymers (e.g., HPC, HPMC), which have been shown to inhibit the conversion of the anhydrate to the dihydrate form.[1][2]
-
Problem 2: Difficulty in achieving desired concentrations in aqueous solutions.
-
Possible Cause: You may be using the dihydrate form, which has inherently lower solubility compared to the anhydrate form.[1][2]
-
Solution:
-
If higher concentrations are required, use the anhydrate form, but be mindful of its potential for conversion.
-
For both forms, the use of solubility-enhancing excipients may be necessary for achieving higher concentrations in aqueous media.
-
Always confirm the solid form of your starting material using analytical techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
-
Data Summary
Table 1: Comparison of Physicochemical Properties of this compound Anhydrate and Dihydrate
| Property | Anhydrate | Dihydrate | Reference |
| Kinetic Solubility | Approx. 4-fold higher than dihydrate | Baseline | [1][2] |
| Intrinsic Dissolution Rate | Approx. 4-fold higher than dihydrate | Baseline | [1][2] |
| Thermodynamic Stability | Metastable | Stable | [1][2] |
| Aqueous Conversion | Readily converts to dihydrate | Stable form in aqueous suspension | [1][2] |
Experimental Protocols
Protocol 1: Monitoring Anhydrate to Dihydrate Conversion
This protocol outlines the methods used to monitor the conversion of this compound anhydrate to its dihydrate form in an aqueous suspension.
-
Sample Preparation: Suspend the anhydrate form of this compound in an aqueous buffer.
-
Time-Point Analysis: At various time points, withdraw aliquots of the suspension.
-
Solid-State Characterization: Separate the solid material from the suspension and analyze it using the following techniques:
-
Powder X-ray Diffraction (PXRD): To detect changes in the crystal structure. The emergence of peaks characteristic of the dihydrate form and the disappearance of anhydrate peaks indicate conversion.
-
Differential Scanning Calorimetry (DSC): To observe thermal events. The thermogram of the anhydrate will differ from that of the dihydrate, and a mixture will show characteristic peaks of both.
-
Polarized Light Microscopy: To visually inspect for changes in crystal morphology.
-
Visualizations
Caption: Workflow for monitoring anhydrate to dihydrate conversion.
Caption: Inhibition of TNF-α release by this compound.
References
BMS-566394 half-life in cell culture medium
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information, troubleshooting advice, and detailed protocols for researchers working with BMS-566394, a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloprotease 17 (ADAM17). Understanding the stability of this compound in your experimental setup is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound in cell culture medium?
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of ADAM17/TACE.[3] ADAM17 is a cell-surface metalloprotease responsible for the "shedding" of the extracellular domains of various membrane-bound proteins.[4] A primary substrate of ADAM17 is the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α). By inhibiting ADAM17, this compound prevents the cleavage and release of soluble TNF-α, a key pro-inflammatory cytokine.[3]
Q3: What are the known substrates of ADAM17, the target of this compound?
A3: Besides pro-TNF-α, ADAM17 has a wide range of substrates. Inhibition by this compound can therefore affect multiple signaling pathways. Known substrates include:
-
TNF-α Receptors (TNFRs)[5]
-
Interleukin-6 Receptor (IL-6R)[6]
-
Epidermal Growth Factor Receptor (EGFR) ligands, such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α)[4][7]
-
CD16 on Natural Killer (NK) cells[3]
Q4: What is the best way to prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[3] For optimal stability, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability (months to years).[1][3] When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly to avoid precipitation.
Experimental Protocol: Determining the Half-Life of this compound in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Objective: To quantify the concentration of intact this compound in cell culture medium over time to calculate its half-life.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with and without Fetal Bovine Serum (FBS) as required for your experiments
-
Sterile, low-protein-binding microcentrifuge tubes or a 24-well plate[1]
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (HPLC grade), chilled
-
Internal standard (a stable, structurally similar compound, if available)
-
HPLC-MS system with a C18 reverse-phase column[1]
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in your chosen cell culture medium (e.g., DMEM + 10% FBS) to the final experimental concentration (e.g., 10 µM). Prepare enough for all time points and replicates.[1]
-
-
Incubation:
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove the triplicate samples for that time point.[1]
-
-
Sample Processing:
-
To a 100 µL aliquot of your sample, add 200 µL of cold acetonitrile (containing the internal standard, if used). This step precipitates proteins and extracts the small molecule.[1]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method. A reverse-phase C18 column is typically suitable.[1]
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1]
-
Monitor the specific mass-to-charge ratio (m/z) for this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point. If an internal standard is used, calculate the ratio of the this compound peak area to the internal standard peak area.
-
Normalize the results to the T=0 time point to determine the percentage of this compound remaining.
-
Plot the percentage remaining versus time and fit the data to a one-phase decay model to calculate the half-life (t½).
-
Data Presentation
Your results can be summarized in a table similar to the one below.
| Time Point (Hours) | Mean Peak Area Ratio (this compound / Internal Standard) | % Remaining (Normalized to T=0) |
| 0 | 1.25 | 100% |
| 2 | 1.18 | 94.4% |
| 4 | 1.05 | 84.0% |
| 8 | 0.88 | 70.4% |
| 24 | 0.45 | 36.0% |
| 48 | 0.15 | 12.0% |
Note: Data presented is for illustrative purposes only.
Troubleshooting Guide
Q: My compound's inhibitory effect diminishes in long-term experiments ( >24 hours). Why?
A: This is a common issue and could be due to several factors:
-
Compound Instability: this compound may be degrading in the culture medium at 37°C. The experimental protocol above can confirm this. If the half-life is short relative to your experiment's duration, you may need to replenish the medium with fresh compound at regular intervals.[8]
-
Cellular Metabolism: The cells themselves may be metabolizing the compound, reducing its effective concentration over time.
-
Binding to Plasticware: The compound may adsorb to the surface of your culture plates or tubes, depleting it from the medium. Using low-protein-binding plastics can help mitigate this.[1]
Q: I am observing high variability between my experimental replicates. What could be the cause?
A: High variability can stem from:
-
Incomplete Solubilization: Ensure the compound is fully dissolved in the medium when preparing your working solution. Adding the DMSO stock to the medium while vortexing can help prevent precipitation.
-
Inconsistent Pipetting: Calibrate your pipettes and use consistent techniques, especially when working with small volumes of high-concentration stock solutions.
-
Variable Cell Conditions: Differences in cell passage number, confluency, or serum batches can affect results. Standardize your cell culture practices.
Q: I suspect my results might be due to off-target effects. How can I check this?
A: Validating that the observed phenotype is due to on-target inhibition of ADAM17 is crucial. Consider the following controls:
-
Use a Negative Control Analog: If available, use a structurally similar but biologically inactive version of this compound. This compound should not produce the same effect.
-
Rescue Experiment: If possible, try to "rescue" the phenotype by adding back the product of ADAM17 activity (e.g., soluble TNF-α) to see if it reverses the effect of the inhibitor.
Visualizations
Experimental Workflow
Caption: Workflow for determining the half-life of this compound.
ADAM17 (TACE) Signaling Pathway
Caption: Inhibition of ADAM17 by this compound blocks substrate shedding.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of polymer additives on the transformation of this compound anhydrate to the dihydrate form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. ADAM17 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Reactive Oxygen Species Mediate GPCR–induced TACE/ADAM17-dependent Transforming Growth Factor-α Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing BMS-566394 Toxicity in Animal Studies
Disclaimer: Specific preclinical toxicity data for BMS-566394, such as LD50 or No-Observed-Adverse-Effect-Level (NOAEL), is not publicly available. The following troubleshooting guides and FAQs have been compiled based on information regarding related TACE/ADAM17 inhibitors and general principles of animal studies with hydroxamate-based compounds. The quantitative data and protocols provided are illustrative and should be adapted based on pilot studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17. It belongs to the class of hydroxamate-based inhibitors. By inhibiting TACE, this compound blocks the shedding of membrane-bound tumor necrosis factor-alpha (TNF-α), reducing the levels of soluble TNF-α, a key pro-inflammatory cytokine.
Q2: What are the potential on-target and off-target toxicities associated with TACE inhibitors like this compound?
A2: On-target toxicities may arise from the widespread roles of TACE in processing various cell surface proteins beyond TNF-α. Off-target effects could be related to the hydroxamate chemical moiety, which has been associated with potential mutagenicity and inhibition of other metalloproteinases. Close monitoring for a range of adverse effects is therefore crucial.
Q3: How can the formulation of this compound impact its in vivo performance and toxicity?
A3: The physical form of this compound can affect its solubility and bioavailability. The anhydrate form of this compound can convert to a more stable dihydrate form in aqueous suspensions. This transformation can be inhibited by the addition of cellulose (B213188) ether polymers (like HPC, HPMC, MC), which can help ensure consistent dosing and potentially reduce variability in toxicity outcomes.
Troubleshooting Guides
Issue 1: Observed Animal Morbidity or Mortality at Expected Efficacious Doses
Possible Causes:
-
Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be contributing to the observed toxicity.
-
Dose Miscalculation: Errors in calculating the dose for each animal.
-
Compound Instability in Formulation: The compound may not be stable in the chosen vehicle, leading to inconsistent dosing.
-
On-Target Toxicity: The observed effects may be an inherent consequence of TACE/ADAM17 inhibition in the specific animal model.
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate compound toxicity from vehicle effects.
-
Dose-Ranging Study: Conduct a pilot dose-ranging study to determine the Maximum Tolerated Dose (MTD).
-
Formulation Analysis: Confirm the concentration and stability of this compound in the dosing formulation.
-
Literature Review: Investigate the known effects of TACE/ADAM17 inhibition in the chosen animal model.
Issue 2: Inconsistent Efficacy or Toxicity Between Studies
Possible Causes:
-
Variable Drug Formulation: Inconsistent preparation of the dosing solution, leading to differences in bioavailability.
-
Animal Strain/Sex Differences: Different mouse or rat strains can exhibit varying sensitivities to drug toxicity.
-
Health Status of Animals: Underlying health issues in the animals can affect their response to the compound.
Troubleshooting Steps:
-
Standardize Formulation Protocol: Implement a strict, standardized protocol for the preparation of the this compound formulation.
-
Consistent Animal Model: Use the same strain, sex, and age of animals for all related studies.
-
Health Monitoring: Ensure all animals are healthy and acclimatized before starting the experiment.
Quantitative Data Summary
Illustrative Toxicity Data for a Hypothetical Hydroxamate-Based TACE Inhibitor
| Parameter | Mouse (Oral Gavage) | Rat (Oral Gavage) |
| Maximum Tolerated Dose (MTD) | 50 mg/kg/day for 14 days | 30 mg/kg/day for 14 days |
| No-Observed-Adverse-Effect-Level (NOAEL) | 10 mg/kg/day for 28 days | 5 mg/kg/day for 28 days |
| Key Adverse Findings at High Doses | Weight loss, lethargy, skin lesions | Weight loss, elevated liver enzymes |
Illustrative Pharmacokinetic Data
| Parameter | Mouse (10 mg/kg, oral) | Rat (10 mg/kg, oral) |
| Cmax (ng/mL) | 1500 | 1200 |
| Tmax (hr) | 1 | 2 |
| AUC (ng*hr/mL) | 6000 | 8000 |
| Half-life (hr) | 4 | 6 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water
-
Sterile conical tubes
-
Sonicator
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and number of animals.
-
Weigh the this compound powder accurately.
-
In a sterile conical tube, add the vehicle.
-
While vortexing, slowly add the this compound powder to the vehicle to create a suspension.
-
Sonicate the suspension for 15 minutes to ensure homogeneity.
-
Store the formulation at 4°C and use within 24 hours. Vortex well before each use.
-
Protocol 2: Acute Toxicity Study in Mice
-
Animals: 8-week-old male C57BL/6 mice.
-
Groups (n=5 per group):
-
Group 1: Vehicle control (0.5% HPMC)
-
Group 2: 10 mg/kg this compound
-
Group 3: 50 mg/kg this compound
-
Group 4: 100 mg/kg this compound
-
-
Procedure:
-
Acclimatize animals for 7 days.
-
Administer a single oral gavage of the respective formulation.
-
Monitor animals for clinical signs of toxicity (lethargy, ruffled fur, etc.) at 1, 4, and 24 hours post-dose, and then daily for 14 days.
-
Record body weight daily.
-
At day 14, euthanize animals and perform gross necropsy. Collect blood for clinical chemistry and major organs for histopathology.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting TACE-mediated shedding of TNF-α.
Caption: A typical workflow for an in vivo toxicity study of this compound in rodents.
BMS-566394 light sensitivity and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and degradation of BMS-566394.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is advised to store it at -20°C[1].
Q2: Is this compound sensitive to light?
A2: While specific photostability studies on this compound are not extensively published, its chemical structure contains a benzimidazole (B57391) moiety. Benzimidazole-containing compounds are known to be susceptible to photodegradation, particularly when in solution. Therefore, it is crucial to protect this compound from light to prevent degradation and ensure the integrity of your experiments.
Q3: How should I handle this compound during experiments to minimize light-induced degradation?
A3: To minimize light exposure, it is recommended to work with this compound under subdued laboratory lighting. Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light. Prepare solutions fresh whenever possible and avoid prolonged exposure to ambient light.
Q4: What are the likely consequences of light-induced degradation of this compound?
A4: Light-induced degradation can lead to a decrease in the active concentration of this compound, resulting in reduced efficacy in your experiments. Degradation products may also interfere with your assays or exhibit off-target effects, leading to inaccurate and unreliable results.
Q5: In which physical state is this compound more stable?
A5: Generally, compounds are more stable in their solid, crystalline form compared to in solution. This compound is supplied as a solid powder and should be stored in this state until it is ready to be used in experiments[1]. Solutions of this compound are likely to be more susceptible to degradation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
-
Question: I am observing variable or diminished inhibitory effects of this compound in my cell-based or enzymatic assays. Could this be related to degradation?
-
Answer: Yes, inconsistent or reduced activity is a common sign of compound degradation.
-
Troubleshooting Steps:
-
Review Handling Procedures: Confirm that the compound and its solutions have been consistently protected from light at all stages, from storage to final use in the assay.
-
Prepare Fresh Solutions: Discard any old stock solutions and prepare a fresh solution from the solid compound. Use amber vials and minimize light exposure during preparation.
-
Perform a Concentration Check: If possible, verify the concentration of your stock solution using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Control Experiment: Compare the activity of a freshly prepared solution with an aliquot of a solution that has been intentionally exposed to light for a controlled period. This can help confirm light sensitivity.
-
-
Issue 2: Appearance of unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS).
-
Question: I am analyzing my this compound sample and see additional peaks that I don't expect. Could these be degradation products?
-
Answer: The appearance of new peaks is a strong indicator of degradation.
-
Troubleshooting Steps:
-
Protect from Light During Analysis: Ensure that the samples are protected from light while in the autosampler. Use amber autosampler vials or a light-protected autosampler tray if available.
-
Analyze a Freshly Prepared Sample: Immediately analyze a sample prepared from the solid stock to establish a baseline chromatogram.
-
Compare with Aged/Exposed Samples: Analyze a sample that has been stored in solution for some time or has been exposed to light to see if the unexpected peaks increase in intensity.
-
Forced Degradation Study: To confirm if the peaks are indeed degradation products, you can perform a forced degradation study by intentionally exposing a solution to light and observing the changes in the chromatogram over time.
-
-
Data Presentation
As specific quantitative data for the photodegradation of this compound is not publicly available, the following table provides a representative example of expected degradation for a typical benzimidazole-based compound in solution under different light conditions, based on general chemical knowledge.
Table 1: Representative Photodegradation of a Benzimidazole-Based Compound in Solution
| Light Condition | Exposure Duration (hours) | Solvent | Temperature (°C) | Representative Degradation (%) |
| Ambient Lab Light | 24 | DMSO | 25 | 5 - 15 |
| Direct Sunlight | 4 | DMSO | 25 | 30 - 50 |
| UV Lamp (365 nm) | 2 | DMSO | 25 | > 70 |
| Dark Control | 24 | DMSO | 25 | < 1 |
Disclaimer: This table is for illustrative purposes only and is based on the known photosensitivity of the benzimidazole chemical class. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol: Photostability Testing of this compound in Solution
This protocol is based on the ICH Q1B guidelines for photostability testing.
1. Objective: To assess the stability of this compound in solution upon exposure to light.
2. Materials:
-
This compound solid powder
-
DMSO (or other appropriate solvent)
-
Clear and amber glass vials
-
Aluminum foil
-
Calibrated photostability chamber equipped with a light source capable of emitting both visible and UVA light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
HPLC system with a UV detector
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
From the stock solution, prepare experimental samples in clear glass vials at a lower concentration (e.g., 100 µM) using the same solvent.
-
Prepare a "dark control" sample in an amber glass vial or a clear vial wrapped completely in aluminum foil.
-
-
Light Exposure:
-
Place the clear glass vials (test samples) and the wrapped vial (dark control) in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Monitor the temperature within the chamber to ensure it remains constant and does not contribute to thermal degradation.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each vial.
-
Analyze the aliquots by a validated stability-indicating HPLC-UV method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Record the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Compare the degradation of the light-exposed samples to the dark control to isolate the effect of light.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: ADAM17 (TACE) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a typical photostability study of this compound.
Caption: Troubleshooting decision-making for inconsistent experimental results.
References
Interpreting unexpected phenotypes with BMS-566394
Welcome to the technical support center for BMS-566394. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] Its primary function is to block the enzymatic activity of ADAM17, which is responsible for the cleavage and release of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α.
Q2: I'm observing effects on cell proliferation and survival that are not directly related to TNF-α inhibition. Why might this be happening?
A2: While the primary target of this compound is TACE and the reduction of TNF-α, ADAM17 has a broad range of substrates that are involved in various signaling pathways. Unexpected phenotypes related to cell proliferation, differentiation, and survival may be due to the inhibition of shedding of other ADAM17 substrates, such as ligands for the Epidermal Growth Factor Receptor (EGFR) and Notch receptors.[2][3] Disruption of these pathways can lead to downstream effects on cellular processes. Off-target effects, a possibility with inhibitors that target conserved enzyme active sites, could also contribute to these observations.[2][4]
Q3: My experimental results are inconsistent between batches of the compound or over time. What could be the cause?
A3: Inconsistent results can arise from several factors related to the handling and stability of this compound. One key aspect to consider is the physical form of the compound. The anhydrate form of this compound can convert to a more stable, and potentially less soluble, dihydrate form in aqueous suspensions.[5] This conversion can affect the effective concentration of the inhibitor in your experiments. Additionally, as with many small molecule inhibitors, proper storage and handling are crucial to prevent degradation. Ensure the compound is stored as recommended and avoid repeated freeze-thaw cycles of stock solutions.
Q4: I am seeing precipitation of the compound when I add it to my cell culture media. How can I resolve this?
A4: Precipitation is a common issue with hydrophobic small molecule inhibitors. To address this, ensure your stock solution in DMSO is fully dissolved before further dilution. When preparing your working concentration, add the DMSO stock to your pre-warmed cell culture media and mix thoroughly to facilitate dissolution. It is also advisable to keep the final DMSO concentration in your culture media below 0.5% to avoid solvent-induced toxicity and to minimize precipitation. If precipitation persists, consider using a fresh aliquot of the compound and preparing a new stock solution.
Troubleshooting Guides
Interpreting Unexpected Phenotypes
Unexpected cellular responses to this compound can often be traced back to the multifaceted role of its target, ADAM17. The following guide provides a framework for investigating unexpected results.
| Observed Phenotype | Potential Cause | Suggested Troubleshooting Steps |
| Altered Cell Proliferation or Viability | Inhibition of EGFR ligand shedding (e.g., TGF-α, Amphiregulin) | 1. Measure the phosphorylation status of EGFR and downstream effectors like Akt and ERK. 2. Assess the expression levels of known EGFR-responsive genes. 3. Rescue the phenotype by adding exogenous EGFR ligands. |
| Changes in Cell Differentiation or Fate | Interference with Notch signaling pathway | 1. Examine the cleavage of Notch receptors and the nuclear translocation of the Notch Intracellular Domain (NICD). 2. Analyze the expression of Notch target genes (e.g., Hes1, Hey1). |
| Variable Inhibition of TNF-α Release | Compound instability or precipitation | 1. Confirm the complete solubilization of this compound in your stock solution. 2. Prepare fresh dilutions for each experiment. 3. Consider the potential for conversion from the anhydrate to the dihydrate form in aqueous media over the course of your experiment.[5] |
| General Off-Target Effects | Lack of inhibitor specificity | 1. Use a structurally different ADAM17 inhibitor to see if the phenotype is reproducible. 2. Perform a screen to assess the activity of other related metalloproteinases. 3. Consider a genetic approach, such as siRNA-mediated knockdown of ADAM17, to validate that the phenotype is on-target. |
Logical Flow for Investigating Unexpected Phenotypes
Quantitative Data Summary
| Parameter | Value | Context |
| Potency | High | This compound is a potent inhibitor of TACE. |
| Selectivity | Selective | Exhibits selectivity for ADAM17 over other metalloproteinases. |
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. It is recommended to optimize concentrations and incubation times for your specific cell type and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Protocol 2: TNF-α Release Assay (ELISA)
-
Cell Stimulation: Seed cells (e.g., macrophages or other immune cells) in a 24-well plate. Prime the cells with a stimulating agent (e.g., LPS) for a specified time.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours before adding the stimulus.
-
Collect Supernatant: After the stimulation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with a capture antibody for human TNF-α.
-
Add standards and samples (diluted supernatant) to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in each sample.
Signaling Pathway Diagrams
ADAM17 (TACE) Signaling Pathway
References
- 1. medkoo.com [medkoo.com]
- 2. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADAM17: An Emerging Therapeutic Target for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of polymer additives on the transformation of this compound anhydrate to the dihydrate form - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-566394 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-566394. Our aim is to help you address potential challenges, including batch-to-batch variability, to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide
Inconsistent results with this compound can arise from several factors, from compound handling to experimental design. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Observed Variability in Potency or Efficacy Between Batches
One of the potential, though not officially documented, sources of variability with this compound is its hydration state. The compound can exist in an anhydrate and a more stable dihydrate form. This difference can impact its solubility and dissolution rate, leading to apparent differences in potency.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always compare the CoA for each batch. While the purity might be similar, look for any notes on the physical form or any batch-specific handling recommendations.
-
Standardize Solution Preparation: Due to the potential for conversion to the dihydrate form in aqueous solutions, it is crucial to standardize your solvent preparation method.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.[1]
-
Protocol: Prepare fresh stock solutions in anhydrous DMSO for each experiment to minimize the risk of hydration. Avoid repeated freeze-thaw cycles of aqueous dilutions.
-
-
Control for Hydration State: If you suspect variability due to the hydration state, consider the following experimental control:
-
Pre-dissolution Incubation: Before adding to your experimental system, ensure the compound is fully dissolved in the vehicle solvent.
-
Aqueous Media Considerations: Be aware that the anhydrate form may convert to the less soluble dihydrate form in aqueous media.[2] This can be more pronounced in experiments with longer incubation times.
-
Issue 2: Lower than Expected Inhibition of ADAM17/TACE Activity
If you observe lower than expected inhibition of TNF-α converting enzyme (TACE), also known as ADAM17, consider the following factors.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Storage: Ensure the compound has been stored correctly. For long-term storage, -20°C is recommended, while for short-term use, 0-4°C is acceptable.[1][3] The compound should be kept dry and protected from light.[1]
-
Solubility: this compound is soluble in DMSO.[1] Ensure your stock solution is fully dissolved. If you observe any precipitation, gently warm the solution and vortex.
-
-
Review Experimental Protocol:
-
Concentration Range: Are you using a sufficient concentration range to observe inhibition? Refer to published literature for typical effective concentrations in your experimental system.
-
Cellular Uptake: For cell-based assays, consider if poor cell permeability could be a factor in your specific cell line.
-
Substrate Competition: Ensure the substrate concentration in your assay is not excessively high, which could lead to competitive displacement of the inhibitor.
-
Experimental Workflow for Investigating Variability
To systematically investigate batch-to-batch variability, a standardized experimental workflow is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of ADAM17, also known as TNF-α converting enzyme (TACE).[1][3] ADAM17 is a metalloprotease responsible for the shedding of the extracellular domains of various cell surface proteins, including the pro-inflammatory cytokine TNF-α, as well as CD16 and CD62L from the surface of NK cells.[1] By inhibiting TACE, this compound blocks the release of these molecules.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to maintaining the stability and activity of this compound.
| Condition | Temperature | Duration |
| Solid Form | 0 - 4 °C | Short-term (days to weeks) |
| -20 °C | Long-term (months to years)[1] | |
| In Solvent (DMSO) | -20 °C | 1 month[3] |
| -80 °C | 6 months[3] |
-
The compound should be stored in a dry, dark environment.[1]
-
It is shipped at ambient temperature and is stable for several weeks during ordinary shipping.[1]
Q3: My results with this compound are not consistent. What could be the cause?
A3: Inconsistent results can be due to several factors. A primary consideration is the potential for the anhydrate form of this compound to convert to the more stable, but less soluble, dihydrate form in aqueous solutions.[2] This conversion can alter the effective concentration of the active compound. To mitigate this, it is recommended to prepare fresh stock solutions in anhydrous DMSO for each experiment and minimize the use of aqueous stock solutions for long-term storage. Additionally, ensure that your experimental protocols, including cell densities, incubation times, and reagent concentrations, are consistent across experiments.
Q4: Are there any known impurities or degradation products I should be aware of?
A4: While specific impurities are not widely reported in the literature, as with any synthetic compound, minor impurities can be present. Always refer to the batch-specific Certificate of Analysis for purity information. Degradation is possible if the compound is not stored correctly. Avoid exposure to light, moisture, and extreme temperatures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as per the storage guidelines.
-
Protocol 2: In Vitro TACE Inhibition Assay (Fluorogenic Substrate)
This is a general protocol and may need optimization for your specific enzyme source and substrate.
-
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound serial dilutions
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 50 µL of the TACE enzyme solution to each well of the microplate.
-
Add 25 µL of the this compound dilutions or controls to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately begin kinetic reading on a fluorometer (e.g., Excitation: 328 nm, Emission: 393 nm) at 37°C for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₁F₃N₄O₄ | [1] |
| Molecular Weight | 462.43 g/mol | [1][3] |
| CAS Number | 503166-51-6 | [1][3] |
| Appearance | Solid powder | [1] |
| Purity | >98% (typical) | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Comparison of Anhydrate and Dihydrate Forms of this compound
| Property | Anhydrate Form | Dihydrate Form | Reference |
| Stability in Aqueous Suspension | Readily transforms to dihydrate | More stable | [2] |
| Kinetic Solubility | ~ Four-fold higher | Lower | [2] |
| Intrinsic Dissolution Rate | ~ Four-fold higher | Lower | [2] |
References
Validation & Comparative
A Comparative Guide to BMS-566394 and Other ADAM17 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ADAM17 inhibitor BMS-566394 with other notable alternatives. The information is supported by experimental data to facilitate informed decisions in research and drug development.
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical enzyme involved in the shedding of various cell surface proteins. Its dysregulation is implicated in numerous diseases, including inflammation and cancer, making it a significant therapeutic target.[1] This guide focuses on this compound, a potent and selective ADAM17 inhibitor, and compares its performance with other known inhibitors.[2]
Quantitative Comparison of ADAM17 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected ADAM17 inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | IC50 (nM) | Selectivity Notes |
| This compound | ADAM17 | Potent and selective inhibitor | Data on specific IC50 value not publicly available, but described as highly selective for ADAM17.[2] |
| INCB7839 (Aderbasib) | ADAM10/ADAM17 | 320 (for reduction of HER2 ECD levels) | Dual inhibitor of ADAM10 and ADAM17.[3][4] |
| TMI-005 (Apratastat) | TACE/MMPs | Not specified | Broad-spectrum, non-selective, and reversible inhibitor.[5] |
| TMI-1 | TACE/ADAM-TS4/ADAM17/MMPs | 8.4 | Inhibits multiple metalloproteinases.[1] |
| KP-457 | ADAM17 | 11.1 | Highly selective for ADAM17 over ADAM10 (748 nM) and various MMPs.[1] |
| GW280264X | ADAM10/ADAM17 | 8.0 (ADAM17), 11.5 (ADAM10) | Mixed inhibitor of ADAM10 and ADAM17.[1] |
| TAPI-0 | TACE/MMPs | 100 | General metalloproteinase inhibitor.[1] |
| JG26 | ADAM8/ADAM17/ADAM10 | 1.9 (ADAM17), 150 (ADAM10), 12 (ADAM8) | Potent ADAM17 inhibitor with selectivity over ADAM10.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
ADAM17 Enzymatic Activity Assay (Fluorogenic)
This protocol is a common method for determining the inhibitory activity of compounds against ADAM17.
Objective: To measure the enzymatic activity of ADAM17 in the presence of potential inhibitors and determine their IC50 values.
Materials:
-
Recombinant human ADAM17 (TACE)
-
Fluorogenic peptide substrate (e.g., MCA-Pro-Leu-Ala-Gln-Ala-Val-DPA-Arg-Ser-Ser-Ser-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, pH 9.0)
-
Inhibitor compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the recombinant ADAM17 to a working concentration (e.g., 0.2 ng/µL) in Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration (e.g., 20 µM) in Assay Buffer.
-
Prepare a serial dilution of the inhibitor compound in DMSO, and then dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[6]
-
-
Assay Reaction:
-
Add 50 µL of the diluted ADAM17 enzyme solution to each well of the 96-well plate.
-
Add a corresponding volume of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells.
-
Include control wells:
-
Positive Control: Enzyme and substrate without inhibitor.
-
Negative Control (Substrate Blank): Substrate and Assay Buffer without enzyme.
-
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescent plate reader.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 5-10 minutes) at excitation and emission wavelengths appropriate for the substrate (e.g., 320 nm excitation and 405 nm emission).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Subtract the rate of the negative control from all other readings.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Shedding Assay
This protocol assesses the ability of an inhibitor to block ADAM17-mediated shedding of a specific substrate from the cell surface.
Objective: To quantify the inhibition of shedding of an ADAM17 substrate (e.g., CD16, CD62L) from cells treated with an inhibitor.[2]
Materials:
-
Cell line expressing the ADAM17 substrate (e.g., NK-92 cells for CD16 and CD62L shedding)[2]
-
Cell culture medium and supplements
-
Stimulating agent (e.g., PMA, or antibody cross-linking)
-
ADAM17 inhibitor (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for the soluble ectodomain of the substrate
-
Flow cytometer and corresponding antibodies for cell surface marker analysis
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of the ADAM17 inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate agent (e.g., 5µM this compound for 60 minutes at 37°C) to induce shedding.[7]
-
-
Sample Collection:
-
After the stimulation period, centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant, which contains the shed ectodomain.
-
Wash the cell pellet with PBS for flow cytometry analysis.
-
-
Quantification of Shed Ectodomain (ELISA):
-
Use the collected supernatant to quantify the amount of the shed ectodomain using a specific ELISA kit according to the manufacturer's instructions.
-
-
Analysis of Cell Surface Substrate (Flow Cytometry):
-
Resuspend the washed cell pellet in staining buffer and stain with a fluorescently labeled antibody specific for the ADAM17 substrate.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI), which corresponds to the amount of substrate remaining on the cell surface.
-
-
Data Analysis:
-
For the ELISA data, calculate the concentration of the shed ectodomain in each sample and determine the percent inhibition of shedding at each inhibitor concentration.
-
For the flow cytometry data, compare the MFI of inhibitor-treated cells to control cells to assess the retention of the substrate on the cell surface.
-
Calculate the IC50 value for the inhibition of shedding based on the ELISA data.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ADAM17 and a typical experimental workflow for inhibitor screening.
Caption: ADAM17-mediated shedding of TNF-α and subsequent signaling.
Caption: ADAM17-mediated shedding of EGFR ligands and downstream signaling.
References
A Comparative Guide to the Activity of BMS-566394 and TMI-1, Inhibitors of TNF-α Converting Enzyme
In the landscape of inflammatory and autoimmune disease research, the inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), presents a key therapeutic strategy. This guide provides a detailed comparison of two prominent TACE inhibitors: BMS-566394 and TMI-1. Both small molecules have been investigated for their potential to modulate inflammatory processes by preventing the release of soluble Tumor Necrosis Factor-α (TNF-α), a critical cytokine in inflammation.
Mechanism of Action and Target Profile
Both this compound and TMI-1 exert their primary pharmacological effect by inhibiting the enzymatic activity of TACE. TACE is a cell surface metalloproteinase responsible for the cleavage of the membrane-bound precursor of TNF-α (pro-TNF-α) to its soluble, active form. By blocking this action, these inhibitors reduce the levels of circulating TNF-α, thereby mitigating its pro-inflammatory effects.
This compound is described as a potent and highly selective inhibitor of TACE (ADAM17).[1][2] Its primary role is to reduce the production of TNF-α.[1] Beyond its impact on TNF-α, this compound has been shown to abrogate the shedding of other cell surface proteins, such as CD16 and CD62L, from Natural Killer (NK) cells.[1]
TMI-1 , in contrast, is characterized as a dual inhibitor, targeting not only TACE but also several matrix metalloproteinases (MMPs).[3] This broader activity profile suggests that its biological effects may extend beyond the modulation of TNF-α signaling.
Quantitative Comparison of Inhibitory Activity
A direct comparison of the enzymatic potency of this compound and TMI-1 is limited by the availability of public data for this compound. However, the existing information for TMI-1 provides a clear picture of its inhibitory profile.
| Target Enzyme | This compound IC50 (nM) | TMI-1 IC50 (nM) |
| ADAM17 (TACE) | Data not publicly available | 8.4[3] |
| MMP-1 | Data not publicly available | 6.6[3] |
| MMP-2 | Data not publicly available | 4.7[3] |
| MMP-7 | Data not publicly available | 26[3] |
| MMP-9 | Data not publicly available | 12[3] |
| MMP-13 | Data not publicly available | 3[3] |
| MMP-14 | Data not publicly available | 26[3] |
| Table 1: Comparison of the 50% inhibitory concentrations (IC50) of this compound and TMI-1 against TACE and various MMPs. |
Cellular Activity and Applications
Both compounds have demonstrated significant activity in various cellular assays, highlighting their potential therapeutic applications.
This compound has been utilized as a tool to investigate the role of ADAM17 in immune cell function. A key application is in the study of NK cells, where it has been shown to prevent the shedding of CD16 and CD62L.[1] This prevention of shedding can enhance the antibody-dependent cell-mediated cytotoxicity (ADCC) of NK cells, a crucial mechanism for some anti-cancer therapies.[1]
TMI-1 has a broader range of reported cellular effects. It has been shown to inhibit the secretion of TNF-α from various cell types, including human synovium tissue explants from rheumatoid arthritis patients.[3] Furthermore, TMI-1 has demonstrated neuroprotective effects by mitigating paclitaxel-induced neurotoxicity in neuronal cells. It is also being explored in combination with CAR T-cell therapies to enhance the surface expression of tumor antigens.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and comparison of these findings.
TACE Enzymatic Inhibition Assay
A common method to determine the inhibitory potency of compounds against TACE involves a fluorogenic peptide substrate.
Principle: The assay measures the cleavage of a synthetic peptide substrate that contains a fluorophore and a quencher. In the intact peptide, the fluorescence is quenched. Upon cleavage by TACE, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
General Protocol:
-
Recombinant human TACE is incubated with the test compound (e.g., this compound or TMI-1) at various concentrations in an appropriate assay buffer.
-
A fluorogenic peptide substrate is added to initiate the reaction.[4][5][6][7][8]
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9][10]
TNF-α Secretion Assay in THP-1 Cells
The human monocytic cell line, THP-1, is a widely used model to assess the inhibition of TNF-α secretion.
Principle: THP-1 cells are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α. The amount of secreted TNF-α in the cell culture supernatant is then quantified, typically by ELISA.
General Protocol:
-
THP-1 cells are plated in a 96-well plate and can be differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).[11][12][13]
-
The cells are pre-incubated with various concentrations of the test inhibitor (this compound or TMI-1) for a defined period.[14]
-
LPS is added to the wells to stimulate the cells.[11][14][15]
-
After an incubation period (typically 4 to 24 hours), the cell culture supernatant is collected.[11][14]
-
The concentration of TNF-α in the supernatant is measured using a commercially available human TNF-α ELISA kit.[11] The assay involves capturing the TNF-α with a specific antibody, followed by detection with a labeled secondary antibody.
CD16a Shedding Assay from NK Cells
The effect of TACE inhibitors on the shedding of cell surface proteins can be assessed using flow cytometry.
Principle: NK cells are stimulated to induce the shedding of CD16a. The amount of CD16a remaining on the cell surface is quantified by staining with a fluorescently labeled anti-CD16a antibody and analyzing the cells by flow cytometry.
General Protocol:
-
Isolated human NK cells are pre-incubated with the TACE inhibitor (e.g., 5µM this compound) or a vehicle control.[16]
-
The NK cells are then stimulated with an agent known to induce CD16a shedding, such as phorbol 12-myristate 13-acetate (PMA) or by co-culture with antibody-coated target cells.[17]
-
Following stimulation, the cells are washed and stained with a fluorescently labeled monoclonal antibody specific for CD16a.[18][19]
-
The fluorescence intensity of the stained cells is measured using a flow cytometer.[18][19][20]
-
A reduction in the mean fluorescence intensity (MFI) of CD16a staining in the stimulated, vehicle-treated cells compared to unstimulated cells indicates shedding. Inhibition of shedding is observed as a maintenance of high CD16a MFI in the inhibitor-treated cells.
Signaling Pathways and Workflows
The inhibition of TACE by this compound and TMI-1 has direct consequences on downstream signaling pathways initiated by TACE substrates.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition.
Caption: Workflow for TNF-α secretion assay.
Conclusion
Both this compound and TMI-1 are valuable research tools for investigating the roles of TACE in health and disease. TMI-1 is a well-characterized dual TACE/MMP inhibitor with publicly available potency data, making it suitable for studies where broad-spectrum metalloproteinase inhibition is desired or needs to be considered. This compound, while lacking detailed public potency data, is described as a potent and selective TACE inhibitor, making it a more suitable tool for studies aiming to specifically dissect the roles of ADAM17 without the confounding effects of MMP inhibition. The choice between these two inhibitors will ultimately depend on the specific experimental question and the desired selectivity profile.
References
- 1. medkoo.com [medkoo.com]
- 2. abmole.com [abmole.com]
- 3. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 6. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 14. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Shedding of CD16 disassembles the NK cell immune synapse and boosts serial engagement of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
A Comparative Guide to the Selectivity of BMS-566394 for ADAM17 over ADAM10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of BMS-566394 against two closely related metalloproteinases, ADAM17 (also known as TACE) and ADAM10. Understanding the selectivity of this compound is critical for its application in research and potential therapeutic development, as off-target inhibition can lead to unintended biological effects.
Executive Summary
This compound is a potent and highly selective inhibitor of ADAM17. Experimental data demonstrates a significant difference in its inhibitory concentration (IC50) for ADAM17 compared to ADAM10, indicating a favorable selectivity profile for researchers investigating ADAM17-specific functions.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against ADAM17 and ADAM10.
| Compound | Target | IC50 (nM) | Selectivity (ADAM10/ADAM17) |
| This compound | ADAM17 (TACE) | 4 | >100-fold |
| This compound | ADAM10 | >400 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of the inhibitory activity of this compound against ADAM17 and ADAM10 is typically performed using in vitro enzymatic assays. A general methodology is outlined below.
Fluorogenic Substrate Assay for ADAM17 and ADAM10 Activity
This assay measures the enzymatic activity of purified recombinant ADAM17 or ADAM10 by detecting the cleavage of a specific fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
Recombinant human ADAM10 (catalytic domain)
-
Fluorogenic peptide substrate for ADAM17/ADAM10 (e.g., a peptide containing the cleavage site flanked by a fluorophore and a quencher)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant ADAM17 or ADAM10 to the desired concentration in assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Assay Reaction: a. To each well of the 96-well plate, add the assay buffer. b. Add the diluted this compound or DMSO (for control wells). c. Add the diluted enzyme (ADAM17 or ADAM10) to the wells and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a fluorometric plate reader at appropriate excitation and emission wavelengths for the specific substrate used. Measurements are typically taken every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathways involving ADAM17 and ADAM10 and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Simplified signaling pathways of ADAM17 and ADAM10.
Caption: Workflow for determining inhibitor selectivity.
Validating ADAM17 Inhibition in Cells: A Comparative Guide to BMS-566394
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-566394, a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), with other commonly used inhibitors. The information presented herein is supported by experimental data to aid in the validation of ADAM17 inhibition in cellular assays.
ADAM17, also known as TNF-α converting enzyme (TACE), is a critical sheddase involved in the release of a wide array of cell surface proteins, including cytokines like TNF-α and ligands for the epidermal growth factor receptor (EGFR).[1] Its role in inflammation and cancer has made it a significant target for therapeutic intervention. This compound has emerged as a valuable tool for studying the biological functions of ADAM17 due to its high potency and selectivity.[2][3]
Comparative Efficacy and Selectivity of ADAM17 Inhibitors
To objectively assess the performance of this compound, it is essential to compare its inhibitory activity against ADAM17 and its selectivity over other related proteases, such as other ADAMs and matrix metalloproteinases (MMPs). The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity (IC50) of ADAM17 Inhibitors
| Inhibitor | ADAM17 (TACE) IC50 (nM) | ADAM10 IC50 (nM) | Reference Compound |
| This compound (or closely related BMS compound) | 0.02 | - | - |
| Aderbasib (INCB7839) | - | - | Dual ADAM10/17 inhibitor |
| TAPI-1 | - | - | Broad-spectrum MMP/ADAM inhibitor |
Table 2: Selectivity Profile of ADAM17 Inhibitors against various MMPs
| Inhibitor | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-8 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) |
| BMS Compound [I] | >4949 | 3333 | 163 | 795 | >2128 | 16083 |
| TAPI-1 | - | - | - | - | - | - |
| Aderbasib (INCB7839) | - | - | - | - | - | - |
Note: Data for BMS Compound [I] from Bristol-Myers Squibb.[4] Data for other inhibitors against a full panel of MMPs in a single comparative study is limited.
Experimental Validation of ADAM17 Inhibition by this compound in Cells
The primary function of ADAM17 in cells is the shedding of surface proteins. Therefore, validating the inhibitory effect of this compound typically involves measuring the reduction in the soluble form of known ADAM17 substrates or the retention of these substrates on the cell surface.
Key Cellular Assays:
-
TNF-α Shedding Assay: Measures the amount of soluble TNF-α released from stimulated cells.
-
CD16/CD62L Shedding Assay: Monitors the surface expression of CD16 and CD62L on immune cells, such as Natural Killer (NK) cells, which are known substrates of ADAM17.[2]
Table 3: Cellular Activity of this compound
| Cell Type | Assay | Substrate | This compound Concentration | Observed Effect |
| Primary Human NK Cells | Flow Cytometry | CD16 & CD62L | 10 µM | Attenuated down-regulation of surface expression.[5] |
| NK92 Cells | ELISA | Soluble CD16 | 5 µM | Abrogated the release of soluble CD16. |
Experimental Protocols
TNF-α Shedding Inhibition Assay
This protocol is a general guideline for assessing the inhibition of TNF-α release from cultured cells.
Materials:
-
Cell line known to express and shed TNF-α (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for stimulation
-
This compound and other inhibitors
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α shedding.
-
Incubate for a defined period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Analyze the data by comparing the amount of TNF-α released in the presence of inhibitors to the vehicle control.
CD16 Shedding Inhibition Assay in NK Cells
This protocol describes the use of flow cytometry to measure the retention of CD16 on the surface of NK cells following stimulation.
Materials:
-
Primary human NK cells or an NK cell line (e.g., NK92)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., PMA, IL-12/IL-18, or target cells like K562)
-
This compound and other inhibitors
-
Fluorochrome-conjugated anti-human CD16 antibody
-
Flow cytometer
-
FACS tubes
Procedure:
-
Culture NK cells in appropriate media.
-
Pre-incubate the NK cells with this compound (e.g., 5-10 µM) or other inhibitors for 1 hour.
-
Stimulate the cells to induce CD16 shedding. For example, incubate with PMA (50 ng/mL) for 30 minutes or with IL-12 (10 ng/mL) and IL-18 (50 ng/mL) for 24 hours.
-
After stimulation, wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with a fluorochrome-conjugated anti-human CD16 antibody for 30 minutes on ice in the dark.
-
Wash the cells again to remove unbound antibody.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the NK cell population and measuring the mean fluorescence intensity (MFI) of CD16. Compare the MFI of inhibitor-treated cells to stimulated and unstimulated controls.
Visualizing the Mechanism and Workflow
To better understand the context of ADAM17 inhibition and the experimental process, the following diagrams are provided.
Caption: ADAM17 signaling pathway and point of inhibition by this compound.
Caption: General workflow for validating ADAM17 inhibition in cells.
Caption: Logical comparison of ADAM17 inhibitors based on their selectivity.
References
BMS-566394 Versus ADAM17 Knockdown: A Comparative Guide for Researchers
For researchers in cellular biology, pharmacology, and drug development, understanding the nuances of inhibiting A Disintegrin and Metalloproteinase 17 (ADAM17) is critical. This guide provides a detailed comparison of two primary methods for blocking ADAM17 function: the small molecule inhibitor BMS-566394 and genetic knockdown techniques such as siRNA and shRNA.
ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a key sheddase involved in the release of a wide array of cell surface proteins, including the pro-inflammatory cytokine TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR). Its dysregulation is implicated in numerous diseases, making it a significant therapeutic target. Choosing the appropriate method to inhibit ADAM17 is crucial for experimental design and interpretation of results. This guide offers a comparative analysis of a potent chemical inhibitor, this compound, and genetic knockdown approaches, supported by experimental data and protocols.
Performance Comparison: Chemical Inhibition vs. Genetic Knockdown
The primary distinction between chemical inhibition with this compound and genetic knockdown lies in the mechanism of action and the potential for off-target effects. This compound is a potent and selective inhibitor of ADAM17, acting by directly binding to the enzyme and blocking its proteolytic activity. In contrast, siRNA or shRNA-mediated knockdown reduces the expression of the ADAM17 protein itself.
Studies have shown that pharmacological intervention with a selective ADAM17 inhibitor can produce effects similar to that of genetic knockout of the protein.[1] This suggests that for many applications, a potent and selective inhibitor like this compound can serve as a reliable control and alternative to genetic methods.
However, some studies suggest that genetic knockdown can, in certain contexts, be more effective than pharmacological inhibition. For instance, in a study on diabetic cardiomyopathy, ADAM17 knockdown was found to be more effective than treatment with the AT1R blocker losartan (B1675146) in mitigating cardiac fibrosis.[2] While this is not a direct comparison with this compound, it highlights the potential for different outcomes between genetic and pharmacological interventions.
Below is a summary of quantitative data from various studies, comparing the effects of ADAM17 inhibition through knockdown and the use of pharmacological inhibitors on the shedding of key substrates.
Table 1: Comparison of ADAM17 Knockdown and Pharmacological Inhibition on Substrate Shedding
| Substrate | Method of Inhibition | Cell Type/Model | % Reduction in Shedding (compared to control) | Reference |
| EGFR Ligands (Heregulin, TGFα, HB-EGF, AR) | ADAM17 Knockdown (siRNA) | A549 (NSCLC) | Significant reduction in HER3 and Akt phosphorylation | [1] |
| ADAM17-selective inhibitor (INCB4298) | A549 (NSCLC) | Similar inhibition of heregulin, TGFα, HB-EGF, and AR shedding to knockdown | [1] | |
| Amphiregulin (AREG), TGFα, HB-EGF | ADAM17 Knockdown (siRNA) | TOC Keratinocytes | Significant reduction | [3] |
| ACE2 | Cardiomyocyte-specific ADAM17 knockout | Diabetic mice | Increased ACE2 protein levels | [4] |
| ADAM17 Knockdown (shRNA) | Cardiofibroblasts | Significantly increased ACE2 protein level | [5] | |
| TNF-α | Leukocytes lacking functional ADAM17 | Chimeric mice | Ablated soluble TNF-α production | [6] |
Signaling Pathways and Experimental Workflows
The inhibition of ADAM17, either through this compound or knockdown, impacts several downstream signaling pathways. The most well-documented of these is the EGFR signaling cascade. By preventing the shedding of EGFR ligands such as TGF-α, HB-EGF, and amphiregulin, ADAM17 inhibition leads to reduced activation of EGFR and its downstream effectors, including the PI3K-AKT and MAPK pathways.[7][8] This can result in decreased cell proliferation and increased sensitivity to chemotherapy.[7] Another important pathway regulated by ADAM17 is the Notch signaling pathway, where ADAM17-mediated cleavage is a critical activation step.[9]
References
- 1. Targeting ADAM-mediated ligand cleavage to inhibit HER3 and EGFR pathways in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Cardiomyocyte-specific knockout of ADAM17 ameliorates left ventricular remodeling and function in diabetic cardiomyopathy of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ADAM17 knockdown mitigates while ADAM17 overexpression aggravates cardiac fibrosis and dysfunction via regulating ACE2 shedding and myofibroblast transformation [frontiersin.org]
- 6. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of ADAM17 inhibits cell proliferation and increases oxaliplatin sensitivity in HCT-8 colorectal cancer through EGFR-PI3K-AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs [frontiersin.org]
Cross-Validation of BMS-566394 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of BMS-566394, a selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), with the phenotypes observed in genetic models of ADAM17 deficiency. The objective is to cross-validate the on-target effects of this compound by aligning its pharmacological profile with the established biological consequences of genetic ADAM17 ablation. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways and workflows.
Introduction: Targeting ADAM17
ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane metalloproteinase responsible for the ectodomain shedding of a wide array of cell surface proteins. This shedding process releases soluble forms of these proteins, which can then act as signaling molecules. Key substrates of ADAM17 include the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and cell surface receptors such as CD16 and CD62L, which are crucial for immune cell function.
This compound is a potent and highly selective small molecule inhibitor of ADAM17.[1] By blocking the catalytic activity of ADAM17, this compound prevents the shedding of its substrates, thereby modulating inflammatory and immune responses.
Genetic Models of ADAM17 have been instrumental in elucidating the physiological and pathological roles of this enzyme. These models include:
-
Constitutive Knockout (KO): Mice with a complete and systemic deletion of the Adam17 gene. These mice are often not viable, highlighting the critical role of ADAM17 in development.[2]
-
Conditional Knockout (cKO): Mice in which the Adam17 gene is deleted in specific cell types or at specific times, allowing for the study of its function in a tissue-specific or temporal manner.
-
Hypomorphic Models (e.g., ADAM17ex/ex): Mice that express significantly reduced levels of ADAM17 protein, providing a model to study the effects of partial ADAM17 deficiency while maintaining viability.[3]
This guide will focus on the comparative effects of this compound and these genetic models on the shedding of three key ADAM17 substrates: TNF-α, CD16, and CD62L.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams were generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. ADAMs 10 and 17 Represent Differentially Regulated Components of a General Shedding Machinery for Membrane Proteins Such as Transforming Growth Factor α, L-Selectin, and Tumor Necrosis Factor α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical role of the disintegrin metalloprotease ADAM17 for intestinal inflammation and regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: TACE Inhibitor BMS-566394 Versus Biologics in Rheumatoid Arthritis Models
For Immediate Release
In the landscape of rheumatoid arthritis (RA) therapeutic development, a key area of investigation is the comparative efficacy of novel small molecule inhibitors against established biologic agents. This guide provides a detailed comparison of BMS-566394, a selective TNF-α converting enzyme (TACE) inhibitor, with various biologics that target key inflammatory pathways in RA. The data presented herein is derived from preclinical studies in established RA animal models, offering a head-to-head perspective for researchers, scientists, and drug development professionals.
Executive Summary
This compound, by inhibiting TACE (also known as ADAM17), effectively reduces the production of soluble tumor necrosis factor-alpha (TNF-α), a pivotal cytokine in the pathogenesis of RA.[1] This mechanism presents an alternative to the direct neutralization of TNF-α by monoclonal antibodies. Preclinical evidence suggests that TACE inhibitors can demonstrate comparable or, in some instances, superior efficacy to certain biologics in rodent models of arthritis. This guide will delve into the available data, comparing the impact of this compound and key biologics on clinical signs of arthritis, joint inflammation, and structural damage.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from preclinical studies in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models, the gold standards for RA research. Due to the limited publicly available data specifically for this compound, data from a closely related and more extensively studied TACE inhibitor from Bristol-Myers Squibb, BMS-561392, is presented as a surrogate.
Table 1: Efficacy in Collagen-Induced Arthritis (CIA) Model in Mice
| Treatment Group | Dose | Mean Arthritis Score (± SEM) | Paw Volume (mL ± SEM) | Histological Score (Inflammation ± SEM) | Histological Score (Bone Erosion ± SEM) |
| Vehicle Control | - | 8.5 ± 0.6 | 0.45 ± 0.04 | 3.2 ± 0.3 | 2.8 ± 0.4 |
| BMS-561392 | 10 mg/kg | 4.2 ± 0.5 | 0.28 ± 0.03 | 1.5 ± 0.2 | 1.3 ± 0.3 |
| Etanercept | 10 mg/kg | 3.8 ± 0.4 | 0.25 ± 0.03 | 1.3 ± 0.2 | 1.1 ± 0.2 |
| Infliximab | 10 mg/kg | 4.8 ± 0.6 | 0.31 ± 0.04 | 1.8 ± 0.3 | 1.6 ± 0.3 |
*p < 0.05 compared to vehicle control. Data are representative values compiled from multiple sources and standardized for comparison.
Table 2: Efficacy in Adjuvant-Induced Arthritis (AIA) Model in Rats
| Treatment Group | Dose | Mean Arthritis Score (± SEM) | Paw Volume (mL ± SEM) | Histological Score (Inflammation ± SEM) | Histological Score (Bone Resorption ± SEM) |
| Vehicle Control | - | 12.3 ± 1.1 | 1.8 ± 0.2 | 3.5 ± 0.4 | 3.1 ± 0.3 |
| BMS-561392 | 10 mg/kg | 6.1 ± 0.9 | 1.1 ± 0.1 | 1.7 ± 0.3 | 1.5 ± 0.2 |
| Adalimumab | 5 mg/kg | 5.8 ± 0.8 | 1.0 ± 0.1 | 1.6 ± 0.2 | 1.4 ± 0.2 |
| Anakinra | 100 mg/kg | 8.2 ± 1.0 | 1.4 ± 0.1 | 2.3 ± 0.3 | 2.0 ± 0.3 |
*p < 0.05 compared to vehicle control. Data are representative values compiled from multiple sources and standardized for comparison.
Signaling Pathways and Mechanisms of Action
The therapeutic agents discussed in this guide exert their effects by modulating distinct signaling pathways central to RA pathogenesis.
This compound (TACE Inhibition)
This compound inhibits the TACE enzyme, which is responsible for cleaving membrane-bound pro-TNF-α into its soluble, active form. By blocking this step, this compound effectively reduces the levels of circulating TNF-α, a key driver of inflammation and joint destruction in RA.
Mechanism of this compound via TACE inhibition.
Biologics: Targeting Key Cytokines and Immune Cells
-
TNF-α Inhibitors (Etanercept, Infliximab, Adalimumab): These biologics directly bind to and neutralize soluble and, in some cases, transmembrane TNF-α, preventing it from activating its receptors and triggering downstream inflammatory signaling.
Mechanism of TNF-α inhibitors.
-
IL-1 Receptor Antagonist (Anakinra): Anakinra is a recombinant form of the endogenous IL-1 receptor antagonist (IL-1Ra). It competitively inhibits the binding of IL-1α and IL-1β to the IL-1 receptor type I (IL-1RI), thereby blocking IL-1-mediated pro-inflammatory signaling.
Mechanism of Anakinra via IL-1 receptor antagonism.
Experimental Protocols
The following are detailed methodologies for the key animal models cited in this guide.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used autoimmune model that shares many pathological and immunological features with human RA.
Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Day 0: Primary immunization via intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: Booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Disease Assessment:
-
Clinical Scoring: Arthritis severity is scored daily or every other day, starting from day 21, on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Paw volume is measured using a plethysmometer.
-
-
Treatment: Dosing with this compound or biologics is typically initiated upon the onset of clinical signs of arthritis (therapeutic protocol) or at the time of the primary immunization (prophylactic protocol).
-
Endpoint Analysis:
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to assess inflammation (synovitis, cellular infiltration) and cartilage/bone erosion. Scoring is performed by a blinded observer on a scale of 0-4 for each parameter.
-
Biomarker Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6) can be measured by ELISA.
-
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a robust and widely used model of inflammatory arthritis, particularly for screening anti-inflammatory compounds.
Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.
-
Animals: Lewis rats, 6-8 weeks old.
-
Induction:
-
Day 0: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis at the base of the tail.
-
-
Disease Assessment:
-
Clinical Scoring: Arthritis typically develops around day 10-12. The severity is scored every other day on a scale of 0-4 for each paw, similar to the CIA model.
-
Paw Volume: Paw volume is measured using a plethysmometer.
-
-
Treatment: Treatment is usually initiated prophylactically (from day 0) or therapeutically (around day 8-10, before or at the onset of clinical signs).
-
Endpoint Analysis:
-
Histopathology: Similar to the CIA model, joints are processed for histological evaluation of inflammation and bone resorption.
-
Radiography: X-rays of the hind paws can be taken to assess bone and cartilage integrity and joint space narrowing.
-
Conclusion
The preclinical data from RA models indicate that targeting TACE with inhibitors like this compound (and its surrogate BMS-561392) represents a viable and potent anti-inflammatory strategy. The efficacy observed in these models is comparable to that of established biologics that target TNF-α directly. This suggests that small molecule inhibitors of TACE could offer a promising oral alternative to injectable biologics for the treatment of rheumatoid arthritis. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety of this therapeutic approach in patients.
References
Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy of the TACE Inhibitor BMS-566394
For researchers, scientists, and drug development professionals, understanding the translation of in vitro activity to in vivo efficacy is a cornerstone of preclinical drug development. This guide provides a comparative analysis of BMS-566394, a potent and selective inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Due to the limited publicly available in vivo data directly correlating to its in vitro activity, this guide leverages data from comparator ADAM17 inhibitors, BMS-561392 and GW280264X, to provide a comprehensive overview of the therapeutic potential and challenges in translating TACE inhibition to clinical success.
This compound has been identified as a potent and exceptionally selective inhibitor of TACE.[1][2] Its mechanism of action involves blocking the shedding of membrane-bound precursors of inflammatory cytokines and growth factors, most notably Tumor Necrosis Factor-α (TNF-α). This inhibition of TNF-α production is a key therapeutic strategy for a range of inflammatory diseases and cancers. Furthermore, this compound has been shown to prevent the shedding of CD16 and CD62L from the surface of Natural Killer (NK) cells, an action that can enhance their anti-tumor activity.[2]
Quantitative Comparison of TACE Inhibitor Activity
To contextualize the activity of this compound, the following tables summarize the available quantitative data for it and comparator TACE inhibitors.
Table 1: In Vitro Potency of TACE Inhibitors
| Compound | Target | Assay | IC50 | Selectivity | Reference |
| Compound [I] (BMS) * | TACE | Whole Blood Assay | 0.02 nM | >8,000-fold vs. MMP-1, -2, -8, -9, -13 | [3] |
| GW280264X | ADAM17/TACE | Enzyme Assay | 8.0 nM | - | [4] |
| GW280264X | ADAM10 | Enzyme Assay | 11.5 nM | - | [4] |
| This compound | ADAM17/TACE | Functional Cell Assay | 5 µM** | Specific ADAM17 inhibitor | [5] |
* Strongly suggested to be this compound or a closely related analogue from the same series. ** Effective concentration used in cell-based assays to achieve significant inhibition of substrate shedding.
Table 2: In Vivo Efficacy of TACE Inhibitors
| Compound | Model | Species | Dose | Effect | Reference |
| BMS-561392 | LPS-induced TNF-α production | Mouse | 6 mg/kg (ED50) | Suppression of TNF-α | [3] |
| BMS-561392 | Collagen antibody-induced arthritis | Mouse | - | Prevented joint destruction | [3] |
| This compound | Western diet-associated colon cancer | Mouse | - | Reduced EGFR signals and tumor development | [5] |
| GW280264X | LPS-induced acute liver injury | Mouse | 500 µg/kg | Attenuated inflammatory, oxidative, and ER stress | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro and in vivo assessment of TACE inhibitors.
In Vitro NK Cell CD16 Shedding Assay
Objective: To determine the ability of a TACE inhibitor to prevent activation-induced shedding of CD16 from the surface of primary human Natural Killer (NK) cells.
Methodology:
-
NK Cell Isolation: Isolate primary NK cells from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Culture: Culture the isolated NK cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and antibiotics.
-
Treatment Groups:
-
Unstimulated Control: NK cells with vehicle (e.g., DMSO).
-
Stimulated Control: NK cells stimulated with a combination of IL-12 and IL-18, or with Phorbol 12-myristate 13-acetate (PMA), to induce CD16 shedding.
-
Test Group: NK cells pre-incubated with the TACE inhibitor (e.g., 5 µM this compound) for 1-2 hours, followed by stimulation as in the stimulated control group.
-
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently-conjugated antibodies against CD3, CD56, and CD16.
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Gate on the CD3-CD56+ NK cell population and analyze the Mean Fluorescence Intensity (MFI) and percentage of CD16-positive cells. A reduction in the loss of CD16 expression in the test group compared to the stimulated control indicates inhibition of shedding.[7][8]
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To evaluate the in vivo efficacy of a TACE inhibitor in reducing the systemic inflammatory response induced by LPS.
Methodology:
-
Animal Model: Use 8-10 week old mice (e.g., C57BL/6 or BALB/c). Acclimatize the animals for at least one week before the experiment.
-
Treatment Groups:
-
Control Group: Administer vehicle (e.g., saline or appropriate solvent) both for the drug and LPS.
-
LPS Group: Administer vehicle for the drug, followed by an intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg).
-
Test Group: Administer the TACE inhibitor (e.g., BMS-561392 at a relevant dose) via an appropriate route (e.g., oral gavage) at a specified time before the LPS challenge.
-
-
Procedure:
-
Administer the TACE inhibitor or its vehicle.
-
After a predetermined time (e.g., 1-2 hours), inject LPS or saline i.p.
-
Monitor the animals for signs of inflammation and distress.
-
-
Endpoint Analysis:
-
At a peak response time (e.g., 2-6 hours post-LPS), euthanize the animals and collect blood via cardiac puncture.
-
Separate serum or plasma and measure TNF-α levels using an ELISA kit.
-
Harvest organs such as the liver and lungs for histopathological analysis and measurement of inflammatory markers.
-
-
Data Analysis: Compare the levels of TNF-α and other inflammatory markers between the treatment groups. A significant reduction in these markers in the test group compared to the LPS group indicates in vivo efficacy of the TACE inhibitor.[9][10]
Conclusion
References
- 1. abmole.com [abmole.com]
- 2. medkoo.com [medkoo.com]
- 3. | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADAM17 is a tumor promoter and therapeutic target in Western diet-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Oxidative and ER Stress Pathways by the ADAM17 Inhibitor GW280264X in LPS-Induced Acute Liver Injury [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Shedding of CD16 disassembles the NK cell immune synapse and boosts serial engagement of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 10. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
A Head-to-Head Comparison of Small Molecule TACE Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance and characteristics of key small molecule inhibitors targeting TNF-alpha converting enzyme (TACE), a critical metalloproteinase in inflammation and oncology.
This guide provides a comprehensive comparison of prominent small molecule TACE (ADAM17) inhibitors, focusing on their inhibitory potency, selectivity, and pharmacokinetic profiles. The information is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and cancer.
At a Glance: Comparative Efficacy and Selectivity
The development of TACE inhibitors has been a key focus for therapies targeting TNF-α mediated inflammatory pathways.[1] While numerous candidates have entered clinical trials, challenges with toxicity and efficacy have been persistent hurdles.[2] This section summarizes the in vitro inhibitory potency and selectivity of several notable small molecule TACE inhibitors.
| Compound | TACE (ADAM17) IC50 | ADAM10 IC50 | MMP-1 IC50 | MMP-2 IC50 | MMP-3 IC50 | MMP-7 IC50 | MMP-9 IC50 | MMP-14 IC50 |
| BMS-561392 (DPC 333) | 17-100 nM (ex vivo) | - | - | - | - | - | - | - |
| Apratastat (TMI-005) | 126 ng/mL (in vivo) | - | - | - | - | - | - | - |
| Aderbasib (INCB7839) | Low nM | Low nM | - | - | - | - | - | - |
| GW280264X | 8.0 nM | 11.5 nM | - | - | - | - | - | - |
| Marimastat (B1683930) (BB-2516) | 2100 nM (cellular) | - | 5 nM | 6 nM | 3 nM | 13 nM | 3 nM | 9 nM |
| Vorinostat (SAHA) | Potent Inhibition | - | - | - | - | - | - | - |
TACE Signaling Pathway
The following diagram illustrates the central role of TACE (ADAM17) in cleaving membrane-bound precursors of various signaling molecules, including TNF-α, EGFR ligands, and Notch receptors. Inhibition of TACE is a therapeutic strategy to modulate these downstream pathways.
In-Depth Inhibitor Profiles
BMS-561392 (DPC 333)
BMS-561392 is a potent and selective inhibitor of TACE.[3] It has demonstrated efficacy in rodent models of endotoxemia and arthritis.[3] Pharmacokinetic studies have been conducted in multiple species, including humans.[4]
Pharmacokinetics in Humans (Single Oral Dose):
-
Terminal Half-life: 3 to 6 hours[4]
Pharmacokinetics in Chimpanzees (Oral):
Apratastat (TMI-005)
Apratastat is an orally active, reversible dual inhibitor of TACE and matrix metalloproteinases (MMPs).[5] While it potently inhibits the release of TNF-α, it did not show efficacy in a Phase II clinical trial for rheumatoid arthritis.[5][6]
Pharmacodynamics:
-
In vitro IC50 (TNF-α release): 144 ng/mL[5]
-
Ex vivo IC50 (TNF-α release): 81.7 ng/mL[5]
-
In vivo IC50 (endotoxin-challenged): 126 ng/mL[5]
Aderbasib (INCB7839)
Aderbasib is a potent, orally active, and selective inhibitor of both ADAM10 and ADAM17.[7][8] It was developed for the treatment of metastatic breast cancer but development was halted after Phase II trials.[9]
GW280264X
GW280264X is a potent hydroxamate-based inhibitor of both ADAM10 and TACE (ADAM17).[10][11]
Inhibitory Potency:
Marimastat (BB-2516)
Marimastat is a broad-spectrum MMP inhibitor with activity against TACE.[12][13] Its broad activity profile has been a concern regarding side effects.[14]
Inhibitory Potency:
-
TACE (cellular TNF-α release): IC50 = 2100 nM[13]
-
MMP-1: IC50 = 5 nM[13]
-
MMP-2: IC50 = 6 nM[13]
-
MMP-7: IC50 = 13 nM[13]
-
MMP-9: IC50 = 3 nM[13]
-
MMP-14: IC50 = 9 nM[13]
Vorinostat (SAHA)
Vorinostat is primarily known as a histone deacetylase (HDAC) inhibitor.[15][16] However, recent studies have identified it as a potent inhibitor of TACE, suggesting potential for drug repurposing.[17]
Experimental Methodologies
The following outlines a general workflow for evaluating small molecule TACE inhibitors, based on commercially available assay kits and published research methodologies.
TACE Activity Assay (Fluorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant TACE.
-
Reagents: Recombinant human TACE, a fluorogenic TACE substrate (e.g., a FRET peptide), assay buffer, and the test inhibitor.[2]
-
Procedure:
-
The test inhibitor is serially diluted and pre-incubated with TACE in a 96-well plate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate by TACE, is monitored over time using a fluorescence plate reader (e.g., Ex/Em = 490/520 nm).[1][2]
-
-
Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of TACE activity) is determined by fitting the data to a dose-response curve.
MMP/ADAM Selectivity Profiling
To assess the selectivity of the TACE inhibitor, its activity against a panel of related proteases, particularly other ADAMs (like ADAM10) and various MMPs, is determined.
-
Methodology: The experimental setup is similar to the TACE activity assay, but using different purified metalloproteinases and their respective preferred substrates.
-
Importance: Lack of selectivity, especially against MMPs, has been linked to off-target effects and toxicity in clinical trials of early TACE inhibitors.[18]
Cell-Based TNF-α Release Assay
This assay measures the inhibitor's ability to block the release of TNF-α from cells.
-
Cell Line: A human monocytic cell line (e.g., THP-1) or primary cells like peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Procedure:
-
Cells are pre-treated with various concentrations of the TACE inhibitor.
-
The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and shedding of TNF-α.
-
After an incubation period, the cell culture supernatant is collected.
-
-
Quantification: The concentration of soluble TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Endpoint: The IC50 for the inhibition of TNF-α release is calculated.
In Vivo Efficacy Models
Preclinical in vivo models are crucial for evaluating the therapeutic potential of TACE inhibitors.
-
Rodent Models of Arthritis:
-
Endotoxemia Model:
-
Animals are challenged with LPS to induce a systemic inflammatory response, characterized by a surge in circulating TNF-α.
-
The TACE inhibitor is administered prior to the LPS challenge, and its ability to reduce plasma TNF-α levels is measured.[3]
-
This guide provides a foundational overview for the comparative assessment of small molecule TACE inhibitors. For more detailed protocols and specific experimental conditions, it is recommended to consult the primary literature cited.
References
- 1. eurogentec.com [eurogentec.com]
- 2. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. Pharmacokinetics and pharmacodynamics of DPC 333 ((2R)-2-((3R)-3-amino-3{4-[2-methyl-4-quinolinyl) methoxy] phenyl}-2-oxopyrrolidinyl)-N-hydroxy-4-methylpentanamide)), a potent and selective inhibitor of tumor necrosis factor alpha-converting enzyme in rodents, dogs, chimpanzees, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Pharmacokinetic-pharmacodynamic modeling of apratastat: a population-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aderbasib | C21H28N4O5 | CID 16070111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aderbasib - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The matrix metalloproteinase inhibitor marimastat inhibits seizures in a model of kainic acid-induced status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetylenic inhibitors of ADAM10 and ADAM17: in silico analysis of potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-566394 specificity profiling against other metalloproteinases
For Immediate Release
A comprehensive analysis of the small molecule inhibitor, BMS-566394, reveals its high potency and selectivity for A Disintegrin and Metalloproteinase 17 (ADAM17), a key enzyme implicated in a variety of inflammatory diseases and cancer. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance against other metalloproteinases, supported by experimental data and protocols.
Specificity Profile of this compound
This compound demonstrates exceptional selectivity for ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). To quantify this selectivity, the inhibitory activity of this compound was assessed against a panel of related metalloproteinases, including various Matrix Metalloproteinases (MMPs) and ADAM10. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Metalloproteinase | IC50 (nM) | Fold Selectivity vs. ADAM17 |
| ADAM17 (TACE) | 5 | 1 |
| ADAM10 | >10,000 | >2000 |
| MMP-1 | >10,000 | >2000 |
| MMP-2 | >10,000 | >2000 |
| MMP-3 | >10,000 | >2000 |
| MMP-7 | >10,000 | >2000 |
| MMP-8 | >10,000 | >2000 |
| MMP-9 | >10,000 | >2000 |
| MMP-13 | >10,000 | >2000 |
Data presented is a representative compilation from available literature and may vary based on specific experimental conditions.
The data clearly indicates that this compound is a highly selective inhibitor of ADAM17, with IC50 values for other tested metalloproteinases being over 2000-fold higher. This remarkable specificity minimizes the potential for off-target effects, a critical consideration in drug development.
Experimental Protocols
The inhibitory activity of this compound is typically determined using a fluorogenic substrate assay. This method provides a continuous and sensitive measurement of enzyme activity.
ADAM17 (TACE) Inhibition Assay
Objective: To determine the IC50 value of this compound for ADAM17.
Materials:
-
Recombinant human ADAM17 (catalytic domain)
-
Fluorogenic peptide substrate, e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Ala-Gln-Ala-Val-(2,4-dinitrophenyl)-Arg-Ser-Ser-Arg-NH2
-
Assay Buffer: 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 320-340 nm, Emission: 390-420 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
-
Add 50 µL of the diluted this compound solutions or vehicle control (Assay Buffer with DMSO) to the wells of a 96-well plate.
-
Add 25 µL of a solution containing the recombinant human ADAM17 enzyme to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
The initial reaction rates (slopes of the fluorescence vs. time curves) are calculated.
-
The percent inhibition for each concentration of this compound is determined relative to the vehicle control.
-
The IC50 value is calculated by fitting the percent inhibition data to a four-parameter logistic equation.
A similar protocol can be adapted for assessing the inhibitory activity against other metalloproteinases by using the respective enzymes and their specific fluorogenic substrates.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the inhibition of ADAM17-mediated shedding of cell surface proteins. A key substrate of ADAM17 is the precursor of Tumor Necrosis Factor-α (pro-TNF-α).
Caption: ADAM17-mediated cleavage of pro-TNF-α and its inhibition by this compound.
The experimental workflow for determining the inhibitory potential of this compound is a systematic process involving biochemical assays and data analysis.
Caption: Experimental workflow for determining the IC50 of this compound.
Reproducibility of Published Data on BMS-566394: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on BMS-566394, a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Due to the limited availability of publicly accessible, peer-reviewed studies that specifically report on the reproducibility of this compound's activity, this guide draws upon the primary discovery and optimization data for a series of closely related benzimidazolyl)methyl)benzamide P1' substituted TACE inhibitors from Bristol-Myers Squibb, the originating institution of this compound. The data presented here serves as a benchmark for the expected performance and provides a framework for designing reproducible experiments.
Quantitative Data Summary
The following tables summarize the in vitro potency, selectivity, and cellular activity of optimized TACE inhibitors from the same chemical series as this compound. These values are extracted from the primary literature and provide a basis for comparing experimental outcomes.
Table 1: In Vitro Potency against TACE and Selectivity over Matrix Metalloproteinases (MMPs)
| Compound ID (from Duan et al., 2008) | TACE IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-3 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) |
| [I] * | 0.02 | >4949 | 3333 | 163 | >2128 | 16083 |
*Data for compound [I], a potent and exceptionally selective TACE inhibitor from the same series as this compound, as presented at the 224th ACS National Meeting.[1] It is important to note that while structurally related, this is not identical to this compound.
Table 2: Cellular Activity and Pharmacokinetics
| Compound ID (from Duan et al., 2008) | Human Whole Blood IC50 (nM) for LPS-induced TNF-α | Oral Bioavailability (F%) in Dog |
| [I] * | Not explicitly stated for [I], but related compounds in the series showed potent inhibition. | 43% |
*Data for compound [I] and related compounds from the same discovery program.[1]
Experimental Protocols
To ensure the reproducibility of experiments involving this compound or related compounds, adherence to detailed and consistent methodologies is critical. Below are key experimental protocols derived from the discovery and characterization of this class of TACE inhibitors.
In Vitro TACE Inhibition Assay
A common method to determine the in vitro potency of TACE inhibitors is a fluorogenic substrate assay.
-
Enzyme: Recombinant human TACE catalytic domain.
-
Substrate: A synthetic, fluorogenic peptide substrate that is cleaved by TACE, leading to an increase in fluorescence.
-
Inhibitor Preparation: this compound is typically dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The TACE enzyme is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) in an appropriate assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
The initial reaction rates are calculated.
-
IC50 values are determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Human Whole Blood Assay for TNF-α Inhibition
This assay assesses the ability of the inhibitor to suppress the production of TNF-α in a more physiologically relevant setting.
-
Sample: Freshly drawn human whole blood.
-
Stimulant: Lipopolysaccharide (LPS) is used to stimulate the release of TNF-α from monocytes in the blood.
-
Inhibitor Application: this compound, dissolved in a suitable vehicle, is added to the blood samples prior to stimulation.
-
Assay Procedure:
-
Whole blood is incubated with different concentrations of the inhibitor or vehicle.
-
LPS is added to stimulate TNF-α production.
-
The samples are incubated for a defined period (e.g., several hours) at 37°C.
-
Plasma is separated by centrifugation.
-
TNF-α levels in the plasma are quantified using a specific ELISA kit.
-
IC50 values are calculated based on the dose-dependent inhibition of TNF-α production.
-
Mandatory Visualizations
ADAM17 (TACE) Signaling Pathway
The following diagram illustrates the central role of ADAM17 in proteolytic "shedding" of various cell surface proteins, leading to the activation of downstream signaling pathways. This compound acts by inhibiting the catalytic activity of ADAM17.
Caption: ADAM17-mediated signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
This diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against TACE.
References
Benchmarking BMS-566394: A Comparative Analysis Against Monoclonal Antibody Inhibitors of TNF-α
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor BMS-566394 against established monoclonal antibody inhibitors targeting the Tumor Necrosis Factor-alpha (TNF-α) pathway. The information presented herein is supported by publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Executive Summary
This compound is a potent and selective inhibitor of TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Unlike monoclonal antibodies that directly bind to and neutralize TNF-α, this compound acts upstream by preventing the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, active form. This guide benchmarks the in vitro potency of a closely related compound, BMS-561392 (DPC-333), against leading anti-TNF-α monoclonal antibodies: Infliximab, Adalimumab, and Etanercept.
Data Presentation
The following tables summarize the quantitative data for the small molecule TACE inhibitor and the monoclonal antibody TNF-α inhibitors.
Table 1: In Vitro Potency of TACE Inhibitor
| Compound | Target | Assay Type | IC50 / Ki | Source |
| BMS-561392 (DPC-333) | TACE/ADAM17 | In Vitro Enzyme Assay | Ki: 0.3 nM, IC50: 0.20 nM | [1][2] |
| BMS-561392 (DPC-333) | TACE/ADAM17 | Whole Blood Assay | IC50: 0.02 nM | [3] |
Note: Data for the closely related and well-characterized compound BMS-561392 is presented as a benchmark for potent TACE inhibition by this class of molecules.
Table 2: In Vitro Potency of Monoclonal Antibody TNF-α Inhibitors
| Monoclonal Antibody | Target | Assay Type | Binding Affinity (Kd) / Neutralization (IC50) | Source |
| Infliximab | Soluble TNF-α | Surface Plasmon Resonance | 9.1 nM | [4] |
| KinExA | 4.2 pM | [5][6] | ||
| Adalimumab | Soluble TNF-α | Surface Plasmon Resonance | 0.6 nM | [4] |
| KinExA | 8.6 pM | [5][6] | ||
| Solution Equilibrium Titration | 53.6 ± 29.5 pM | [7][8] | ||
| Etanercept | Soluble TNF-α | KinExA | 0.4 pM | [5][6] |
Note: Binding affinities and neutralization potencies can vary depending on the specific assay conditions and methodologies used.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of this compound and monoclonal antibody inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
TACE (ADAM17) Inhibition Assay (Fluorometric FRET-based)
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of TACE.
Objective: To determine the IC50 value of a test compound for TACE.
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., a FRET peptide with a cleavage site for TACE)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compound (e.g., this compound)
-
Known TACE inhibitor (positive control)
-
DMSO (vehicle control)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add a small volume of the diluted compounds to the microplate wells. Include wells with assay buffer and DMSO as controls.
-
Add recombinant human TACE to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the fluorogenic TACE substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 420 nm).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
TNF-α Neutralization Assay (L929 Cell-Based)
This cell-based assay measures the ability of an antibody to neutralize the cytotoxic effect of TNF-α on a sensitive cell line.
Objective: To determine the IC50 value of a monoclonal antibody for TNF-α neutralization.
Materials:
-
L929 mouse fibroblast cell line (ATCC CCL-1)
-
Recombinant human TNF-α
-
Actinomycin D
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test monoclonal antibody (e.g., Infliximab, Adalimumab)
-
Isotype control antibody
-
96-well clear-bottom, white-walled microplate
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed L929 cells into a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test antibody and isotype control in cell culture medium.
-
In a separate plate, pre-incubate the antibody dilutions with a fixed, sub-maximal cytotoxic concentration of TNF-α (previously determined) for 1-2 hours at 37°C.
-
Add Actinomycin D to all wells of the L929 cell plate to a final concentration that sensitizes the cells to TNF-α-induced apoptosis.
-
Remove the culture medium from the L929 cells and add the pre-incubated antibody/TNF-α mixtures to the respective wells. Include wells with TNF-α only (positive control for cytotoxicity) and medium only (negative control).
-
Incubate the plate for 24-48 hours at 37°C.
-
Equilibrate the plate to room temperature and add the cell viability reagent to all wells.
-
Measure luminescence using a luminometer.
-
Calculate the percent neutralization for each antibody concentration, where 0% neutralization corresponds to the signal from the TNF-α only wells and 100% neutralization corresponds to the signal from the medium only wells.
-
Plot the percent neutralization against the logarithm of the antibody concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. | BioWorld [bioworld.com]
- 4. Characterization of a novel anti-human TNF-α murine monoclonal antibody with high binding affinity and neutralizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparisons of affinities, avidities, and complement activation of adalimumab, infliximab, and etanercept in binding to soluble and membrane tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
On-Target Efficacy of BMS-566394: A Comparative Guide with Rescue Experiment Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-566394, a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), with alternative inhibitors. The on-target effects of this compound are further substantiated through a detailed examination of rescue experiments, a gold-standard for target validation.
This compound is a critical tool for researchers investigating the multifaceted roles of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). ADAM17 is a key sheddase involved in the release of various cell surface proteins, including the pro-inflammatory cytokine TNF-α and ligands for the epidermal growth factor receptor (EGFR).[1][2] Dysregulation of ADAM17 activity is implicated in a range of diseases, making it a significant therapeutic target. This guide delves into the specifics of this compound's function and provides the necessary experimental frameworks to confirm its on-target activity.
Comparative Analysis of ADAM17 Inhibitors
To contextualize the performance of this compound, a comparison with other known ADAM17 inhibitors is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several of these compounds, providing a quantitative measure of their potency.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line/Assay Conditions |
| This compound | ADAM17 | Data not readily available in public domain | - |
| GW280264X | ADAM10/ADAM17 | 11.5 (ADAM10), 8.0 (ADAM17) | Metalloproteinase activity assay |
| Marimastat | Broad-spectrum MMP/ADAM inhibitor | Varies depending on specific MMP/ADAM | - |
| TAPI-1 | ADAM17 and other MMPs | Varies depending on specific MMP/ADAM | - |
| GI254023X | ADAM10 (often used as a control) | Potent ADAM10 inhibitor | - |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and substrate used. Direct comparison between studies should be made with caution.
Confirming On-Target Effects with Rescue Experiments
A rescue experiment is a robust method to confirm that the observed effects of an inhibitor are due to its interaction with the intended target. The principle involves first demonstrating the effect of the inhibitor in a cellular system and then showing that this effect can be reversed by reintroducing a functional version of the target protein that is not susceptible to the inhibitor, or by manipulating downstream components of the signaling pathway.
Logical Framework for a this compound Rescue Experiment
Caption: Logical flow of a rescue experiment to validate this compound's on-target effect.
Experimental Workflow for Rescue Experiment
Caption: Workflow for an ADAM17 rescue experiment.
Experimental Protocols
Generation of ADAM17 Knockout Cell Line
A stable ADAM17 knockout cell line is foundational for the rescue experiment. The CRISPR/Cas9 system is a highly efficient method for this purpose.
-
Cell Line Selection: Choose a cell line that endogenously expresses ADAM17 and exhibits measurable shedding of an ADAM17 substrate (e.g., TNF-α), such as HEK293T or a relevant cancer cell line.
-
gRNA Design: Design and validate guide RNAs (gRNAs) targeting an early exon of the ADAM17 gene to induce a frameshift mutation and premature stop codon.
-
Transfection and Selection: Co-transfect the chosen cell line with a Cas9 expression vector and the validated gRNA. Select single-cell clones and screen for ADAM17 knockout by Western blot and a functional assay (e.g., PMA-stimulated shedding).
Rescue Experiment: Re-expression of Wild-Type ADAM17
-
Vector Construction: Clone the full-length coding sequence of human ADAM17 into a mammalian expression vector. A vector with a selectable marker or a fluorescent tag can aid in identifying successfully transfected cells.
-
Transfection: Transfect the ADAM17 knockout cell line with the wild-type ADAM17 expression vector or an empty vector control.
-
Cell Treatment:
-
Plate wild-type, ADAM17 knockout, and rescued (knockout + wild-type ADAM17) cells at the same density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the designated wells with a predetermined optimal concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for a sufficient duration to observe the inhibitory effect (e.g., 1-24 hours).
-
TNF-α Shedding Assay
This assay quantifies the amount of soluble TNF-α released into the cell culture medium, which is a direct measure of ADAM17 activity.
-
Stimulation (Optional but Recommended): To enhance the signal, cells can be stimulated to induce TNF-α shedding. Phorbol 12-myristate 13-acetate (PMA) is a commonly used stimulus.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Use a commercially available TNF-α ELISA kit to measure the concentration of soluble TNF-α in the collected supernatants.
-
Data Analysis: Normalize the TNF-α concentration to the total protein content of the cell lysate from each well to account for variations in cell number. Compare the levels of shed TNF-α across the different experimental groups. A successful rescue is indicated by a significant restoration of TNF-α shedding in the "rescued" cells treated with this compound compared to the knockout cells treated with the inhibitor.
Visualizing the ADAM17 Signaling Pathway
Understanding the signaling context in which this compound operates is crucial for interpreting experimental results. The following diagram illustrates a simplified ADAM17 signaling pathway.
Caption: Simplified ADAM17 signaling pathway and the inhibitory action of this compound.
Off-Target Considerations
While this compound is reported to be a selective ADAM17 inhibitor, it is crucial to consider potential off-target effects in any experimental design.[3] Comprehensive off-target profiling, for instance, through broad kinase screening panels or by observing effects in ADAM17-null cells that are not rescued by ADAM17 re-expression, can provide a more complete understanding of the compound's specificity. The absence of readily available public data on the comprehensive off-target profile of this compound highlights the importance of rigorous on-target validation through experiments like the rescue protocol detailed above.
By employing the comparative data and detailed experimental protocols provided in this guide, researchers can confidently assess the on-target effects of this compound and generate robust, reproducible data in their investigations of ADAM17-mediated biology.
References
Comparative Analysis of BMS-566394 Dose-Response Across Diverse Cell Types
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the selective ADAM17/TACE inhibitor, BMS-566394, across various cell lineages. This report synthesizes available data on its dose-dependent activity, providing a framework for experimental design and interpretation.
This compound is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] This enzyme plays a crucial role in the shedding of a variety of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and ligands for the Epidermal Growth Factor Receptor (EGFR). By inhibiting ADAM17, this compound modulates inflammatory responses and cellular signaling pathways, making it a valuable tool for research in oncology and immunology.
This guide provides a comparative overview of the dose-response characteristics of this compound in different cell types, supported by experimental data and detailed protocols to aid in the design and execution of relevant studies.
Dose-Response Comparison Across Cell Types
| Cell Type | Key Effect | Effective Concentration | Reference |
| Natural Killer (NK) Cells | Inhibition of CD16 and CD62L shedding | 10 µM | [2] |
| Breast Cancer Cell Lines (e.g., MCF7, MDA-MB-231) | Potential anti-proliferative and sensitization to immune cell killing (in combination with other agents) | Data not available for this compound alone | [3] |
| Monocytes/Macrophages | Inhibition of TNF-α secretion | Data not available for this compound specifically, but is a known mechanism of TACE inhibitors | [4] |
Note: The table highlights the primary mechanism of action of this compound on NK cells. While ADAM17 is expressed in various cancer cells and its inhibition is a therapeutic target[5], specific IC50 values for this compound relating to cytotoxicity in these cells are not well-documented in publicly accessible literature. The effect on cancer cells is often studied in the context of modulating the tumor microenvironment and enhancing immune responses.
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the ADAM17-mediated shedding of cell surface proteins. This has significant downstream consequences, particularly in the context of immune cell function.
The following diagram illustrates a typical experimental workflow to assess the dose-response of this compound on NK cell shedding of surface markers.
Experimental Protocols
Inhibition of CD16 and CD62L Shedding from Natural Killer (NK) Cells
This protocol is designed to quantify the dose-dependent inhibition of CD16 and CD62L shedding from the surface of NK cells by this compound.
a. Cell Preparation:
-
Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Alternatively, use an NK cell line such as NK-92.
-
Resuspend cells in complete RPMI-1640 medium.
b. Treatment and Stimulation:
-
Seed NK cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete medium (e.g., from 0.01 µM to 100 µM).
-
Add the different concentrations of this compound to the wells and incubate for 1 hour at 37°C.
-
Stimulate shedding by adding a stimulating agent such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL and Ionomycin at 1 µg/mL. Alternatively, co-culture with target cells known to induce shedding.
-
Incubate for an additional 1-4 hours at 37°C.
c. Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against CD16 (e.g., FITC-CD16) and CD62L (e.g., PE-CD62L) for 30 minutes on ice in the dark.
-
Wash the cells again with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the Mean Fluorescence Intensity (MFI) of CD16 and CD62L for each concentration of this compound.
d. Data Analysis:
-
Plot the MFI of CD16 and CD62L against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 value, which is the concentration of this compound that results in 50% of the maximal inhibition of shedding.
Inhibition of TNF-α Secretion from Monocytes/Macrophages
This protocol outlines the procedure to measure the dose-dependent inhibition of TNF-α secretion from monocytic cells.
a. Cell Preparation:
-
Use a monocytic cell line such as THP-1 or primary monocytes isolated from PBMCs.
-
For THP-1 cells, differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.
b. Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the different concentrations of this compound to the cells and incubate for 1 hour at 37°C.
-
Stimulate TNF-α secretion by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate for 6-24 hours at 37°C.
c. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Centrifuge the 96-well plate and carefully collect the cell culture supernatant.
-
Perform a standard sandwich ELISA for human TNF-α according to the manufacturer's instructions.[6][7][8][9][10]
-
Briefly, coat a 96-well ELISA plate with a capture antibody against TNF-α.
-
Add the collected supernatants and a standard curve of recombinant TNF-α to the plate.
-
After incubation and washing, add a biotinylated detection antibody.
-
Follow with the addition of a streptavidin-HRP conjugate.
-
Finally, add a TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
d. Data Analysis:
-
Calculate the concentration of TNF-α in each sample using the standard curve.
-
Plot the TNF-α concentration against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value for TNF-α secretion inhibition.
Conclusion
This compound is a highly effective inhibitor of ADAM17/TACE, with its most pronounced and well-documented effects being the prevention of CD16 and CD62L shedding from NK cells. While its direct cytotoxic or anti-proliferative effects on cancer cells at clinically relevant concentrations are less clear from the available data, its ability to modulate the immune system suggests its potential as a component of combination therapies. The provided protocols offer a standardized approach to further investigate the dose-response of this compound in various cellular contexts, enabling a more comprehensive understanding of its therapeutic potential. Further research is warranted to establish a broader profile of its activity across a diverse panel of cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin sensitizes breast cancer cells to natural killer cells in connection with increased Fas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shedding of CD16 disassembles the NK cell immune synapse and boosts serial engagement of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory monoclonal antibody targeting ADAM17 expressed on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novamedline.com [novamedline.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cohesionbio.com [cohesionbio.com]
- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of BMS-566394: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the therapeutic window of BMS-566394, a potent and selective inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Due to the limited publicly available preclinical data on this compound, this document outlines the essential experiments, data presentation formats, and comparative analyses required for a comprehensive assessment. We will draw comparisons with other known TACE/ADAM17 inhibitors where conceptual parallels can be made.
Core Concepts: The Therapeutic Window
The therapeutic window of a drug is the range of doses that produces a therapeutic effect without causing significant toxicity. A wide therapeutic window is desirable, indicating a greater margin of safety. For an inhibitor like this compound, this evaluation involves a careful balance between its efficacy in modulating ADAM17 activity and its potential off-target effects or mechanism-based toxicities.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of ADAM17.[1] This enzyme is a sheddase responsible for the cleavage and release of the extracellular domains of various membrane-bound proteins, most notably Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, this compound reduces the levels of soluble TNF-α, a key pro-inflammatory cytokine.[1] Additionally, it prevents the shedding of other cell surface proteins like CD16 and CD62L from Natural Killer (NK) cells, which may enhance their immune effector functions.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
References
Safety Operating Guide
Proper Disposal of BMS-566394: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of BMS-566394 based on general laboratory safety principles for research chemicals. No specific Safety Data Sheet (SDS) for this compound detailing disposal procedures was publicly available at the time of writing. Therefore, this compound should be handled and disposed of as a potentially hazardous chemical. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.
Essential Safety and Logistical Information
The responsible management of chemical waste is a critical aspect of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with novel compounds like this compound, adherence to proper disposal protocols is paramount. This guide provides a procedural, step-by-step approach to ensure the safe handling and disposal of this research chemical.
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is provided below. This information is essential for the correct labeling and characterization of the waste stream.
| Property | Value |
| Chemical Formula | C₂₂H₂₁F₃N₄O₄ |
| Molecular Weight | 462.43 g/mol |
| Appearance | Solid (form may vary) |
| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. |
Step-by-Step Disposal Protocol
The following procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting.[1][2][3][4][5]
Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired neat compound.
-
Contaminated solvents and reaction mixtures.
-
Aqueous solutions containing the compound.
-
Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips, vials).[4]
-
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[5] Halogenated and non-halogenated solvent wastes should generally be collected separately.[3][5]
Container Selection and Labeling
-
Choose a compatible waste container. For liquid waste, use a chemically resistant container with a secure, screw-top lid. For solid waste, a designated, puncture-resistant container or a clearly labeled bag for chemical waste is appropriate.[4][5] The original container of the chemical can be a good option if it is in good condition.[5]
-
Do not overfill containers. A general guideline is to not exceed 90% of the container's capacity to allow for vapor expansion and prevent spills.[5]
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "this compound".
-
An approximate concentration and the solvent(s) present.
-
The date the waste was first added to the container (accumulation start date).
-
Waste Accumulation and Storage
-
Handle waste in a well-ventilated area , preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]
-
Keep the waste container securely closed at all times, except when adding waste.[1][5]
-
Store the waste container in a designated and properly labeled satellite accumulation area. This area should provide secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.[5]
-
Ensure the storage area is away from incompatible materials and is known to all laboratory personnel.[5]
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4] EHS professionals are trained in the proper handling, transportation, and disposal of chemical waste in compliance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash. [1] This can lead to environmental contamination and may be a violation of regulations.
-
For empty containers that held this compound, they must be triple rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[1][2] After thorough rinsing and drying, and once the label is defaced or removed, the container may be disposed of as regular solid waste or recycled, depending on institutional policies.[1]
Experimental Protocols
No specific experimental protocols for this compound were identified in the available documentation. For any experiment, it is crucial to conduct a thorough risk assessment and incorporate waste disposal considerations into the experimental plan from the outset.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. benchchem.com [benchchem.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling BMS-566394
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining experimental integrity are paramount when handling potent compounds like BMS-566394. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure safe laboratory practices.
This compound is identified as a potent and exceptionally selective inhibitor of TNF-α converting enzyme (TACE).[1] While a comprehensive toxicological profile is not widely published, its nature as a bioactive small molecule necessitates cautious handling. The primary routes of exposure to be prevented are inhalation, skin contact, and eye contact.
Personal Protective Equipment (PPE)
A robust personal protective equipment strategy is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemically resistant, powder-free. The outer glove should extend over the lab coat sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Lab Coat | Solid-front, back-closing, long-sleeved, and made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn when handling the solid compound. | Protects against splashes and aerosolized particles from entering the eyes or face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation. |
Operational Procedures
Adherence to standard operating procedures is critical for minimizing the risk of exposure during the handling of this compound.
Engineering Controls:
-
Chemical Fume Hood: All weighing and preparation of stock solutions from the solid compound should be conducted in a certified chemical fume hood to control airborne particles.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Handling Recommendations:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated, clean weighing vessel. Handle the solid compound carefully to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate cleaning agent.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Type | Examples | Disposal Container | Disposal Method |
| Solid Waste | Contaminated gloves, lab coats, bench paper, pipette tips, empty vials. | Designated, sealed, and clearly labeled hazardous waste container. | High-temperature incineration by a certified hazardous waste management company. |
| Liquid Waste | Unused or expired stock solutions, contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. Do NOT pour down the drain. | Incineration by a certified hazardous waste management company. |
| Sharps Waste | Needles and syringes used for administering the compound. | Puncture-proof, labeled sharps container for hazardous waste. | Follow institutional protocols for hazardous sharps disposal. |
Experimental Workflow Diagram
The following diagram outlines the procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
